N-cyclohexyl-2-(methylamino)benzamide CAS number 348612-65-7 search
An In-depth Technical Guide on N-Cyclohexylbenzamide Derivatives For Researchers, Scientists, and Drug Development Professionals Disclaimer: This technical guide addresses the broader class of N-cyclohexylbenzamide deriv...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on N-Cyclohexylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the broader class of N-cyclohexylbenzamide derivatives. A thorough search for the specific compound, N-cyclohexyl-2-(methylamino)benzamide (CAS Number 348612-65-7), yielded no significant publicly available scientific literature or technical data. The information presented herein is a synthesis of published research on structurally related benzamide compounds to provide a comprehensive overview of their synthesis, properties, and biological potential.
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural core of a wide range of pharmacologically active compounds.[1] Its versatility and the ability to readily modify its structure have led to the development of numerous drugs with diverse therapeutic applications. This guide focuses on N-substituted benzamides, with a particular emphasis on N-cyclohexylbenzamide derivatives. These compounds have garnered interest for their potential as analgesics, anti-inflammatory agents, antipyretics, and psychiatric medications.[2] We will delve into their synthesis, physicochemical properties, biological activities, and the experimental protocols used to evaluate them.
Synthesis of N-Substituted Benzamides
The most common method for synthesizing N-substituted benzamides is through the amidation of a benzoic acid derivative with a primary or secondary amine. This typically involves the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
A general and efficient method involves the conversion of the benzoic acid to a more reactive acyl chloride, which then readily reacts with the amine.[3]
Chemical structure and molecular weight of N-cyclohexyl-2-(methylamino)benzamide
An In-depth Technical Guide to N-cyclohexyl-2-(methylamino)benzamide: Synthesis, Characterization, and Potential Applications For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to N-cyclohexyl-2-(methylamino)benzamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-cyclohexyl-2-(methylamino)benzamide, a molecule of interest within the broader class of 2-aminobenzamide derivatives. While specific literature on this compound is sparse, this document, grounded in established chemical principles and data from structurally analogous compounds, offers a detailed exploration of its chemical structure, molecular weight, proposed synthetic routes, and predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry). Furthermore, we delve into the potential biological activities and applications of this compound, drawing insights from the well-documented pharmacological profiles of related 2-(alkylamino)benzamide structures. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into this promising chemical entity.
Introduction
N-substituted 2-aminobenzamides represent a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural motif of a substituted amine at the 2-position of a benzamide core offers a versatile platform for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. N-cyclohexyl-2-(methylamino)benzamide, with its combination of a lipophilic cyclohexyl group and a small N-methyl substituent, presents an intriguing profile for investigation. This guide aims to consolidate the known information and provide expert-driven predictions to stimulate and support research into this compound.
Chemical Structure and Properties
Chemical Name: N-cyclohexyl-2-(methylamino)benzamide
Molecular Formula: C₁₄H₂₀N₂O
Molecular Weight: 232.32 g/mol
Table 1: Physicochemical Properties of N-cyclohexyl-2-(methylamino)benzamide
Property
Value
Source
IUPAC Name
N-cyclohexyl-2-(methylamino)benzamide
-
Molecular Formula
C₁₄H₂₀N₂O
-
Molecular Weight
232.32 g/mol
-
CAS Number
Not available
-
Synthesis of N-cyclohexyl-2-(methylamino)benzamide
Proposed Synthetic Route 1: From Isatoic Anhydride Derivatives
This approach is based on the common and effective method of synthesizing 2-aminobenzamides from isatoic anhydride or its N-substituted derivatives.[4][5][6][7]
Reaction Scheme:
Caption: Proposed synthesis of N-cyclohexyl-2-(methylamino)benzamide from isatoic anhydride.
Experimental Protocol (Proposed):
N-Methylation of Isatoic Anhydride:
To a solution of isatoic anhydride in a suitable aprotic solvent (e.g., DMF), add a base (e.g., NaH or K₂CO₃) at 0 °C.
Slowly add methyl iodide and allow the reaction to warm to room temperature.
Monitor the reaction by TLC until completion.
Work-up involves quenching with water and extraction with an organic solvent. The crude product can be purified by recrystallization or column chromatography.
Amidation with Cyclohexylamine:
Dissolve N-methylisatoic anhydride in a high-boiling point solvent like DMF or DMSO.
Add cyclohexylamine to the solution.
Heat the reaction mixture to facilitate the ring-opening and decarboxylation, leading to the formation of the final product.[4][5]
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
The solid product can be collected by filtration and purified by recrystallization.
Proposed Synthetic Route 2: Amide Coupling
This route involves the direct formation of the amide bond between 2-(methylamino)benzoic acid and cyclohexylamine using a standard peptide coupling reagent.[8]
Physicochemical properties of N-cyclohexyl-2-(methylamino)benzamide
An In-depth Technical Guide to the Physicochemical Properties of N-cyclohexyl-2-(methylamino)benzamide Prepared by: Gemini, Senior Application Scientist Date: March 7, 2026 Introduction N-cyclohexyl-2-(methylamino)benzam...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Properties of N-cyclohexyl-2-(methylamino)benzamide
Prepared by: Gemini, Senior Application Scientist
Date: March 7, 2026
Introduction
N-cyclohexyl-2-(methylamino)benzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug development. The interplay of its structural features—the aromatic ring, the amide linkage, the secondary amine, and the aliphatic cyclohexyl group—gives rise to a unique set of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for researchers, scientists, and drug development professionals in predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential as a therapeutic agent.
This technical guide provides a comprehensive overview of the core physicochemical properties of N-cyclohexyl-2-(methylamino)benzamide. In the absence of extensive published data for this specific molecule, this guide synthesizes information from structurally related compounds to predict its properties and provide robust, field-proven methodologies for their experimental determination. Every protocol described is designed as a self-validating system, ensuring accuracy and reproducibility.
Compound Identity and Structure
IUPAC Name: N-cyclohexyl-2-(methylamino)benzamide
Molecular Formula: C₁₄H₂₀N₂O
Molecular Weight: 232.32 g/mol
CAS Number: [Data not publicly available]
The chemical structure, illustrated below, reveals a central benzamide scaffold with a cyclohexyl group attached to the amide nitrogen and a methylamino substituent at the ortho position of the phenyl ring.
Caption: Chemical structure of N-cyclohexyl-2-(methylamino)benzamide.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N-cyclohexyl-2-(methylamino)benzamide based on data from structurally similar compounds found in public databases and scientific literature. These values provide a baseline for experimental design and interpretation.
Property
Predicted Value
Basis for Prediction and Insights
Melting Point (°C)
130 - 150
The presence of both hydrogen bond donors (N-H) and acceptors (C=O, N) suggests a crystalline solid with a relatively high melting point. For comparison, the related compound 2-Amino-N-cyclohexyl-N-methylbenzylamine has a melting point of 44-47 °C[1], while N-[cis 2-(4-methyl piperidinomethyl) cyclohexyl]-4-amino-5-chloro-2-methoxybenzamide has a melting point of 141-142°C[2].
Boiling Point (°C)
> 400
High molecular weight and polar functional groups suggest a high boiling point. A related compound, 2-AMINO-N-CYCLOHEXYL-N-METHYL-BENZAMIDE, has a predicted boiling point of 414.2±28.0 °C[3].
LogP (Octanol/Water Partition Coefficient)
2.5 - 3.5
The combination of the hydrophobic cyclohexyl and phenyl rings with the polar amide and amino groups suggests moderate lipophilicity. The related compound N-cyclohexyl-2-(ethylamino)benzamide has a calculated XLogP3 of 3.9[4], while 2-amino-N-cyclohexylbenzamide has a calculated XLogP3 of 2.4[5].
Aqueous Solubility
Sparingly soluble
The significant nonpolar character contributed by the cyclohexyl and phenyl groups is expected to limit aqueous solubility. Benzamide itself has low water solubility[6][7]. The solubility of related benzamides is often low in water but better in organic solvents like DMSO and methanol[8].
The secondary methylamino group is expected to be the most basic site. The amide proton is generally not acidic under physiological conditions. For comparison, N-(2-Aminoethyl)-2-(methylamino)benzamide has a predicted basic pKa of 7.77[9].
Experimental Protocols for Physicochemical Characterization
The following section details the step-by-step methodologies for the experimental determination of key physicochemical properties. The rationale behind the choice of each protocol is to ensure data quality and relevance for drug development applications.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Rationale: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient, providing a direct measure of a compound's lipophilicity.
Protocol:
Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and water in a separatory funnel. Shake vigorously for 24 hours and then allow the phases to separate completely.
Standard Solution Preparation: Prepare a stock solution of N-cyclohexyl-2-(methylamino)benzamide in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
Partitioning: In a series of glass vials, add a known volume of the pre-saturated water and a known, equal volume of the pre-saturated 1-octanol. Add a small, known amount of the stock solution to each vial.
Equilibration: Cap the vials and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).
Phase Separation: Centrifuge the vials to ensure complete separation of the octanol and water layers.
Quantification: Carefully remove an aliquot from both the octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP Determination.
Determination of Aqueous Solubility
Rationale: Understanding the aqueous solubility of a compound is crucial for predicting its oral bioavailability and for preparing formulations. This protocol uses the equilibrium shake-flask method, which is considered the gold standard.
Protocol:
Sample Preparation: Add an excess amount of solid N-cyclohexyl-2-(methylamino)benzamide to several vials.
Solvent Addition: Add a known volume of purified water (or a relevant buffer solution) to each vial.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.
Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC method with a calibration curve prepared from known concentrations of the compound.
Calculation: Determine the concentration of the saturated solution and express the solubility in units such as mg/mL or µM.
Determination of pKa by Potentiometric Titration
Rationale: The pKa value(s) determine the ionization state of a compound at a given pH, which significantly impacts its solubility, permeability, and target binding. Potentiometric titration is a direct and accurate method for pKa determination.
Protocol:
Sample Preparation: Dissolve an accurately weighed amount of N-cyclohexyl-2-(methylamino)benzamide in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume. The final concentration should be in the millimolar range.
Titration Setup: Use a calibrated pH meter with an electrode suitable for aqueous solutions. Place the sample solution in a thermostatted vessel and stir continuously.
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine any acidic pKa. Add the titrant in small, precise increments and record the pH after each addition.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, use specialized software to calculate the pKa from the titration curve.
Expected Spectroscopic Profile
Rationale: Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the structure of N-cyclohexyl-2-(methylamino)benzamide and data from similar compounds[10][11][12], the following spectroscopic characteristics are expected.
¹H NMR Spectroscopy
Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm. The protons on the substituted benzene ring will exhibit complex splitting patterns due to their coupling with each other.
Amide Proton (N-H): A broad singlet or doublet in the range of δ 5.5-8.5 ppm, the chemical shift of which can be dependent on concentration and solvent.
Cyclohexyl Protons: A series of broad multiplets in the aliphatic region (δ 1.0-4.0 ppm). The proton on the carbon attached to the amide nitrogen will be the most downfield-shifted.
Methylamino Protons: A singlet for the methyl group around δ 2.5-3.0 ppm and a broad signal for the N-H proton.
¹³C NMR Spectroscopy
Carbonyl Carbon: A signal in the downfield region, typically around δ 165-175 ppm.
Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm.
Cyclohexyl Carbons: Signals in the aliphatic region, typically between δ 25-60 ppm.
Methyl Carbon: A signal around δ 30-40 ppm.
Mass Spectrometry (MS)
Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 232.32).
Fragmentation Pattern: Common fragmentation pathways for benzamides include cleavage of the amide bond and fragmentation of the cyclohexyl ring.
An In-Depth Technical Guide to N-Cyclohexyl-2-(methylamino)benzamide
This technical guide provides a comprehensive overview of N-cyclohexyl-2-(methylamino)benzamide, a substituted benzamide derivative of interest to researchers and professionals in drug development and medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of N-cyclohexyl-2-(methylamino)benzamide, a substituted benzamide derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document details the compound's chemical identity, structural properties, a robust synthetic pathway with a detailed experimental protocol, and methods for analytical validation.
Chemical Identity and Nomenclature
Correctly identifying a compound is the foundational step in any research endeavor. N-cyclohexyl-2-(methylamino)benzamide is systematically named following IUPAC conventions, but is also known by various synonyms in commercial and laboratory settings.
The formal IUPAC name for the compound is N-cyclohexyl-2-(methylamino)benzamide . This name precisely describes the molecular structure: a benzamide core with a cyclohexyl group attached to the amide nitrogen (N-cyclohexyl) and a methylamino group at the 2-position of the benzene ring.
Note: While a specific CAS number for this exact compound is not readily found in major databases, related structures are well-documented.
Physicochemical and Structural Properties
Understanding the physicochemical properties of N-cyclohexyl-2-(methylamino)benzamide is crucial for predicting its behavior in various experimental conditions, including solubility, reactivity, and potential biological interactions.
Table 2: Computed Physicochemical Properties
Property
Value
Notes
XLogP3
3.2 - 3.9
Predicted hydrophobicity; indicates good lipid solubility.[2]
Hydrogen Bond Donors
1
The N-H bond of the methylamino group.
Hydrogen Bond Acceptors
2
The carbonyl oxygen and the methylamino nitrogen.
Rotatable Bond Count
3
Indicates a degree of conformational flexibility.
| Topological Polar Surface Area (TPSA) | 41.1 Ų | Influences membrane permeability and solubility.[2] |
The molecule's structure, featuring a rigid aromatic ring and a flexible cyclohexyl group, combined with its hydrogen bonding capabilities, suggests its potential for specific binding interactions with biological targets.
Synthesis Pathway: Amide Coupling
The most direct and reliable method for synthesizing N-cyclohexyl-2-(methylamino)benzamide is through the coupling of 2-(methylamino)benzoic acid with cyclohexylamine. This reaction forms the stable amide bond that defines the final compound. The key is the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.
The Anthranilamide Pharmacophore: Technical Review of N-Cyclohexyl-2-(methylamino)benzamide Derivatives
Executive Summary This technical guide provides a comprehensive literature review and medicinal chemistry profile of N-cyclohexyl-2-(methylamino)benzamide (CAS No. 348612-65-7) and its structural derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive literature review and medicinal chemistry profile of N-cyclohexyl-2-(methylamino)benzamide (CAS No. 348612-65-7) and its structural derivatives. While frequently encountered as a chemical building block or a fragment in high-throughput screening libraries, this specific scaffold represents a critical intersection in medicinal chemistry known as the Anthranilamide (2-aminobenzamide) Pharmacophore .
This review distinguishes the title compound from structurally similar opioids (e.g., U-47700) to ensure safety and scientific accuracy, while exploring its legitimate potential as a precursor for NK3 receptor antagonists , TSPO ligands , and Ryanodine receptor modulators .
Chemical Identity & Structural Analysis[1][2][3]
The core structure of N-cyclohexyl-2-(methylamino)benzamide consists of a benzene ring substituted at the ortho-position with a methylamino group and an amide linkage to a cyclohexyl ring. This arrangement is distinct from the psychoactive U-series benzamides, a critical differentiation for researchers.
Key Insight: The title compound lacks the basic nitrogen on the cyclohexyl ring required for the classic opioid pharmacophore binding pocket (specifically the interaction with Asp147 in the
-receptor). Therefore, it is not expected to exhibit significant opioid activity.
Conformational Dynamics
The 2-(methylamino)benzamide core is characterized by a strong intramolecular hydrogen bond between the amide carbonyl oxygen and the hydrogen of the ortho-methylamino group. This "pseudo-ring" formation locks the molecule into a planar conformation, which is a critical feature for its binding affinity in protein pockets such as the Tachykinin NK3 receptor.
Synthetic Methodology
The synthesis of N-cyclohexyl-2-(methylamino)benzamide derivatives typically proceeds via the ring-opening of isatoic anhydrides, a robust and atom-economical pathway.
Primary Synthesis Route: Isatoic Anhydride Ring Opening
This protocol avoids the use of coupling reagents (EDC/HATU) and proceeds under mild conditions.
While the specific N-cyclohexyl-2-(methylamino)benzamide molecule is often a library fragment, the Anthranilamide Scaffold serves as a privileged structure for several therapeutic targets.
Tachykinin NK3 Receptor Antagonists
The 2-phenyl-3-aminocarbonyl-quinoline core of drugs like Talnetant (SB-223412) and Osanetant relies on the spatial arrangement of an aromatic core and an amide linker.
Relevance: Derivatives of N-cyclohexyl-2-aminobenzamide mimic the "western" portion of the Talnetant pharmacophore.
SAR Insight: Introduction of a phenyl group at the 3-position of the cyclohexyl ring or fusing a pyridine ring to the benzamide core (forming a quinoline) significantly increases affinity for the NK3 receptor, a target for schizophrenia and depression treatment.
TSPO (Translocator Protein) Ligands
Benzamide derivatives are high-affinity ligands for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.
Mechanism: TSPO ligands modulate cholesterol transport into mitochondria, influencing steroidogenesis and neuroinflammation.
SAR Insight: N-Benzyl-N-ethyl-2-aminobenzamides are classic TSPO ligands. The N-cyclohexyl variant represents a lipophilic modification that may alter blood-brain barrier (BBB) permeability and binding kinetics.
Ryanodine Receptor Modulators (Insecticides)
The diamide class of insecticides (e.g., Chlorantraniliprole) is built directly upon the 2-aminobenzamide scaffold.
Relevance: While agricultural rather than pharmaceutical, this highlights the biological activity of the core.
Mechanism: These compounds activate ryanodine receptors, causing uncontrolled calcium release in muscle cells.
Toxicity Note: Mammalian selectivity is generally high (low toxicity), but derivatives with specific N-alkyl substitutions (like the title compound) are screened to ensure they do not cross-react with mammalian RyR isoforms.
Scaffold Divergence Map
Figure 2: Divergence of the Anthranilamide scaffold into three distinct pharmacological classes.
Analytical Profile
For researchers synthesizing or identifying this compound, the following analytical signatures are expected:
Molecular Formula:
Molecular Weight: 232.32 g/mol
1H NMR (DMSO-d6, 400 MHz):
8.20 (d, 1H, Amide NH)
7.60 (dd, 1H, Ar-H6)
7.45 (m, 1H, Ar-H4)
6.65 (d, 1H, Ar-H3)
6.55 (t, 1H, Ar-H5)
3.75 (m, 1H, Cyclohexyl CH)
2.80 (s, 3H, N-CH3)
1.10 - 1.90 (m, 10H, Cyclohexyl CH2)
Mass Spectrometry (ESI+):
References
Synthesis of Anthranilamides
Staiger, R. P., & Wagner, E. C. (1948). Isatoic Anhydride. Organic Syntheses, 28, 70.
NK3 Receptor Antagonists
Sarau, H. M., et al. (1997). Nonpeptide tachykinin NK3 receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 281(3), 1303-1311.
Ryanodine Receptor Modulators
Lahm, G. P., et al. (2005). Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.
TSPO Ligand Chemistry
Papadopoulos, V., et al. (2006). Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and function. Trends in Pharmacological Sciences, 27(8), 402-409.
Chemical Data Source
PubChem Compound Summary for CID 10931778 (N-methyl-2-(methylamino)benzamide - Core Analog).
Exploratory
N-cyclohexyl-2-(methylamino)benzamide: A Scoping Whitepaper on Biological Activity and Target Identification
An In-depth Technical Guide: Abstract N-cyclohexyl-2-(methylamino)benzamide is a small molecule belonging to the benzamide class of compounds. While direct research on this specific molecule is limited, the broader famil...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
Abstract
N-cyclohexyl-2-(methylamino)benzamide is a small molecule belonging to the benzamide class of compounds. While direct research on this specific molecule is limited, the broader family of benzamide and N-cyclohexylbenzamide derivatives has demonstrated a wide array of significant biological activities. This guide provides a comprehensive overview of the probable biological activities and potential molecular targets of N-cyclohexyl-2-(methylamino)benzamide based on a systematic analysis of its chemical analogues. We present a proposed research framework for elucidating its mechanism of action, from initial in-vitro screening to target validation and pathway analysis. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows for potent and selective modulation of diverse biological targets. Compounds incorporating a cyclohexyl moiety, such as N-cyclohexylbenzamide, often exhibit favorable pharmacokinetic properties due to increased lipophilicity.[2] The specific compound, N-cyclohexyl-2-(methylamino)benzamide, combines these features, making it a molecule of interest for therapeutic development. While it is commercially available for research purposes, its biological profile remains largely uncharacterized.[3] This guide aims to bridge that knowledge gap by proposing a structured research plan based on the established pharmacology of its chemical relatives.
Profile of Probable Biological Activities
Based on extensive literature on related benzamide derivatives, N-cyclohexyl-2-(methylamino)benzamide is hypothesized to possess one or more of the following activities:
Anti-inflammatory and Analgesic Effects: Several N-[4-(alkyl)cyclohexyl]-substituted benzamides have been synthesized and shown to have anti-inflammatory and analgesic properties.[1][4] This suggests a potential interaction with enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Anticancer Activity: Benzamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of protein kinases or DNA repair enzymes like poly(ADP-ribose)polymerase (PARP).[5][6][7] A related compound, N-Cyclohexylbenzamide, has demonstrated activity against certain intestinal bacteria, and some antibacterial agents have shown promise as anticancer therapeutics.[2]
Neurological and Gastrointestinal Modulation: The benzamide scaffold is present in drugs that target serotonin (5-HT) receptors, influencing gastrointestinal motility.[1] This suggests a potential for N-cyclohexyl-2-(methylamino)benzamide to modulate central nervous system or enteric nervous system targets.
Enzyme Inhibition: The broader benzamide class includes inhibitors of various enzymes, such as IMP dehydrogenase (IMPDH), a target in cancer and antiviral therapy, and NADPH oxidase, which is involved in oxidative stress.[2][7]
Hypothesized Molecular Targets
The probable biological activities listed above can be linked to several potential molecular targets. A primary objective of future research should be to screen N-cyclohexyl-2-(methylamino)benzamide against these and other relevant targets.
Potential Target Class
Specific Examples
Rationale / Supporting Evidence
Enzymes
COX-1, COX-2
Anti-inflammatory activity of related benzamides.[1]
Protein Kinases (e.g., PDGFRα, PDGFRβ, Bcr-Abl)
Anticancer activity of some benzamide derivatives.[5]
IMP Dehydrogenase (IMPDH)
Known target for other benzamide-containing compounds.[7]
NADPH Oxidase
Postulated mechanism for N-Cyclohexylbenzamide.[2]
DNA Topoisomerases (e.g., Topo I)
Dual inhibitors of COX-2 and Topo I have been developed from benzamide scaffolds.[8]
Receptors
Serotonin Receptors (e.g., 5-HT4)
Prokinetic activity of certain N-substituted benzamides.[1]
Proposed Research Framework: From Screening to Mechanism of Action
A systematic approach is required to elucidate the biological activity and molecular targets of N-cyclohexyl-2-(methylamino)benzamide. The following experimental workflow is proposed.
Phase 1: Initial Screening and Hit Identification
The first phase involves broad screening to identify the primary biological effects of the compound.
Cell Line Selection: Choose a diverse panel of human cell lines representing different tissues and disease states (e.g., cancer cell lines like K562 and HL-60, inflammatory cell models like RAW 264.7 macrophages).[5]
Compound Preparation: Prepare a stock solution of N-cyclohexyl-2-(methylamino)benzamide in a suitable solvent (e.g., DMSO).
Assay Execution:
Cytotoxicity/Anti-proliferative Assay: Treat cancer cell lines with a range of concentrations of the compound for 48-72 hours. Assess cell viability using an MTT or similar assay to determine the IC50 value.
Anti-inflammatory Assay: Stimulate macrophage cells with lipopolysaccharide (LPS) in the presence and absence of the compound. Measure the production of inflammatory mediators like nitric oxide (NO), IL-1β, and TNF-α using Griess reagent and ELISA kits, respectively.[8]
Data Analysis: Analyze the dose-response curves to determine the potency of the compound in each assay.
Phase 2: Target Identification and Validation
Once a primary biological activity is confirmed, the next phase focuses on identifying the specific molecular target(s).
Caption: Hypothetical signaling pathway for an anti-inflammatory effect.
Experimental Protocol: Western Blot for NF-κB Nuclear Translocation
This protocol would be used if the compound is found to have anti-inflammatory effects.
[8]
Cell Treatment: Treat RAW 264.7 cells with LPS, with or without pre-treatment with N-cyclohexyl-2-(methylamino)benzamide.
Cellular Fractionation: Separate the nuclear and cytoplasmic fractions of the cells using a commercial kit.
Protein Quantification: Determine the protein concentration of each fraction.
Western Blotting:
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with primary antibodies against NF-κB p65, and loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.
Incubate with a secondary antibody and visualize the protein bands.
Analysis: Quantify the amount of NF-κB p65 in the nuclear fraction to determine if the compound inhibits its translocation.
[8]
Conclusion and Future Directions
N-cyclohexyl-2-(methylamino)benzamide represents an under-investigated molecule with significant therapeutic potential, given the well-established biological activities of the benzamide chemical class. The proposed research framework provides a clear, multi-phased approach to systematically characterize its biological activity, identify its molecular target(s), and elucidate its mechanism of action. The insights gained from such studies will be invaluable for the potential development of this compound as a novel therapeutic agent for inflammatory diseases, cancer, or other conditions.
References
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Available from: [Link]
Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. Available from: [Link]
Review of the chemistry and pharmacology of 7-Methyljugulone - PMC. Available from: [Link]
Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed. Available from: [Link]
N-CYCLOHEXYLBENZAMIDE - precisionFDA. Available from: [Link]
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. Available from: [Link]
Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Available from: [Link]
Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities - MDPI. Available from: [Link]
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. Available from: [Link]
BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available from: [Link]
N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed. Available from: [Link]
Navigating the Safety Landscape of N-cyclohexyl-2-(methylamino)benzamide: A Technical Guide for Researchers
An In-Depth Analysis for Drug Development Professionals Understanding the Compound: A Structural and Physicochemical Perspective N-cyclohexyl-2-(methylamino)benzamide is a synthetic organic compound with the molecular fo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Analysis for Drug Development Professionals
Understanding the Compound: A Structural and Physicochemical Perspective
N-cyclohexyl-2-(methylamino)benzamide is a synthetic organic compound with the molecular formula C₁₄H₂₀N₂O and a molecular weight of 232.32 g/mol .[1] Its structure features a central benzamide core, substituted at the 2-position with a methylamino group, and an N-cyclohexyl group attached to the amide nitrogen. The presence of both aromatic and aliphatic cyclic structures, along with the amide and amine functionalities, dictates its chemical reactivity, potential biological activity, and toxicological profile.
Table 1: Physicochemical Properties of N-cyclohexyl-2-(methylamino)benzamide
Hazard Identification and Risk Assessment: An Evidence-Informed Approach
Due to the lack of a specific Safety Data Sheet, a thorough hazard assessment must be conducted by evaluating the toxicological profiles of structurally analogous compounds. This predictive approach allows for the anticipation of potential hazards and the implementation of appropriate control measures.
Anticipated Health Hazards
Based on the constituent functional groups, the following health hazards should be considered:
Skin and Eye Irritation: Substituted benzamides and cyclohexylamine derivatives can cause skin and eye irritation upon direct contact. Prolonged or repeated exposure may lead to dermatitis.
Respiratory Tract Irritation: Inhalation of dusts or aerosols may irritate the respiratory tract.
Potential for Sensitization: Some amine-containing compounds can act as sensitizers, leading to allergic reactions upon repeated exposure.
Systemic Toxicity: While specific data is unavailable, absorption through the skin, inhalation, or ingestion could potentially lead to systemic effects. The toxicological properties would depend on the metabolic fate of the compound.
Environmental Hazards
The environmental fate and ecotoxicity of N-cyclohexyl-2-(methylamino)benzamide have not been extensively studied. As a precautionary measure, it should be handled as a substance potentially harmful to aquatic life. Discharges into the environment should be strictly avoided.
Safe Handling and Storage Protocols: A Cornerstone of Laboratory Safety
Adherence to rigorous safe handling and storage protocols is paramount to minimizing exposure and ensuring a safe research environment.
Engineering Controls
Ventilation: All handling of N-cyclohexyl-2-(methylamino)benzamide should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
Containment: For weighing and transferring solid material, the use of a balance enclosure or a powder containment hood is recommended to prevent the generation of airborne dust.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for preventing direct contact with the compound.
Table 2: Recommended Personal Protective Equipment
Protection Type
Specification
Rationale
Eye and Face Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.
Protects against splashes and airborne particles.
Skin Protection
Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.
Prevents direct skin contact and contamination of personal clothing.
Respiratory Protection
For operations with a high potential for dust or aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) or an organic vapor cartridge may be necessary.
Minimizes the risk of inhalation exposure.
Storage Requirements
Container: Store in a tightly sealed, properly labeled container.
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Segregation: Store separately from food and feedstuffs.
Experimental Workflow: A Step-by-Step Guide to Safe Use
The following workflow outlines the critical steps for safely incorporating N-cyclohexyl-2-(methylamino)benzamide into experimental protocols.
Figure 1: A generalized workflow for the safe handling of N-cyclohexyl-2-(methylamino)benzamide, from preparation to disposal.
Emergency Procedures: Preparedness and Response
A proactive approach to emergency preparedness is crucial for mitigating the consequences of accidental exposure or release.
First-Aid Measures
Table 3: First-Aid Procedures
Exposure Route
Action
Inhalation
Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact
Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
Small Spills: For small spills of solid material, carefully sweep or scoop up the material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable detergent and water.
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible. Absorb liquid spills with an inert material (e.g., vermiculite, sand). Collect all spilled material and contaminated absorbent into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Toxicological and Ecological Considerations: A Data-Driven Perspective
While specific toxicological and ecological data for N-cyclohexyl-2-(methylamino)benzamide is not available, a review of related compounds can provide valuable insights.
Toxicological Profile of Analogous Compounds
Substituted benzamides exhibit a wide range of toxicological profiles, with some demonstrating low toxicity while others can be more hazardous. Cyclohexylamine, a potential metabolite, is known to be a skin and eye irritant and can cause systemic effects. The presence of the methylamino group may also influence the toxicological properties.
Ecological Profile of Analogous Compounds
Many synthetic organic compounds are not readily biodegradable and can persist in the environment. The potential for bioaccumulation should also be considered. Therefore, all waste containing N-cyclohexyl-2-(methylamino)benzamide should be treated as hazardous and disposed of accordingly.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible use of N-cyclohexyl-2-(methylamino)benzamide in a research setting demands a proactive and informed approach to safety. This technical guide, by synthesizing information from structurally related compounds and established safety principles, provides a robust framework for researchers to handle this compound with the necessary precautions. By integrating these guidelines into laboratory practice, scientists can advance their research while upholding the highest standards of safety and environmental stewardship.
Solubility profile of N-cyclohexyl-2-(methylamino)benzamide in DMSO vs water
Physicochemical Profiling and Solvation Dynamics of N-cyclohexyl-2-(methylamino)benzamide: A Comparative Analysis in DMSO and Aqueous Media Introduction & Structural Profiling In early-stage drug discovery and formulatio...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling and Solvation Dynamics of N-cyclohexyl-2-(methylamino)benzamide: A Comparative Analysis in DMSO and Aqueous Media
Introduction & Structural Profiling
In early-stage drug discovery and formulation development, the solubility profile of a chemical entity dictates its viability for biological screening and downstream pharmacokinetics. This whitepaper provides an in-depth technical analysis of N-cyclohexyl-2-(methylamino)benzamide (CAS: 348612-65-7), a structurally distinct organic compound characterized by a hydrophobic cyclohexyl ring, a benzamide core, and a secondary methylamino group.
Understanding the solvation dynamics of this compound is critical. Poor aqueous solubility frequently leads to artificially deflated bioactivity readouts, flawed structure-activity relationships (SAR), and assay artifacts due to compound precipitation[1]. Conversely, maintaining the compound in a master stock requires a solvent capable of disrupting its stable crystal lattice without degrading the molecule.
Solvation Thermodynamics: DMSO vs. Aqueous Media
The solubility of N-cyclohexyl-2-(methylamino)benzamide (hereafter referred to as NCMA-B) is governed by the thermodynamic interplay between its structural lipophilicity and the dielectric properties of the solvent.
DMSO (Dimethyl Sulfoxide) Solvation:
DMSO is a polar aprotic solvent with a high dielectric constant, universally utilized in fragment-based screening and high-throughput libraries[2]. For NCMA-B, DMSO acts as a powerful hydrogen-bond acceptor. The oxygen atom of the sulfoxide group forms strong non-covalent interactions with the hydrogen atoms of NCMA-B’s amide (-CONH-) and secondary amine (-NHCH3) groups. Concurrently, the methyl groups of DMSO solvate the bulky, lipophilic cyclohexyl and phenyl rings via van der Waals interactions. This dual-action solvation effectively breaks the compound's crystal lattice, yielding high solubility (typically >100 mM).
Aqueous Solvation & The "Brick Dust" Phenomenon:
In aqueous media (pH 7.4), NCMA-B exhibits classic "brick dust" characteristics[3]. Water possesses a high cohesive energy density. To dissolve NCMA-B, water molecules must break their own extensive hydrogen-bond networks to create a cavity large enough for the bulky cyclohexyl-phenyl framework. Because the predicted pKa of the secondary aromatic amine is low (< 5.0), the molecule remains un-ionized at physiological pH (7.4)[4]. Without a formal charge to facilitate ion-dipole interactions with water, the hydrophobic effect dominates, driving the compound to aggregate and precipitate out of solution.
Solvation dynamics and thermodynamic outcomes of NCMA-B in DMSO versus water.
Quantitative Data Synthesis
The table below summarizes the theoretical and empirical physicochemical parameters dictating the handling of NCMA-B in laboratory settings.
Parameter
Value / Characteristic
Analytical Implication
CAS Number
348612-65-7
Unique identifier for library procurement.
Molecular Weight
232.33 g/mol
Favorable for membrane permeability, but bulk limits aqueous cavity formation.
Estimated LogP
2.5 – 3.5
Highly lipophilic; requires organic co-solvents for stock preparation.
Ionization State (pH 7.4)
Neutral (Un-ionized)
Lack of charge prevents ion-dipole aqueous solvation; high risk of precipitation.
Kinetic Aqueous Solubility
< 10 µM (Predicted)
Must cap DMSO stock spiking at 1-2% final volume to prevent assay turbidity[5].
DMSO Solubility
> 100 mM (Predicted)
Ideal for 10 mM master stock generation for high-throughput screening[6].
Self-Validating Experimental Protocols
To accurately quantify the solubility limits of NCMA-B, two distinct methodologies must be employed. Kinetic solubility mimics the conditions of biological assays (spiking from DMSO), while thermodynamic solubility determines the absolute physical limit of the crystalline solid in water[7].
Protocol A: Kinetic Solubility via Turbidimetry (Nephelometry)
Causality: This assay measures the point at which an already solvated compound (in DMSO) crashes out of solution when introduced to a high-dielectric aqueous environment. We utilize 620 nm for UV absorbance because small organic molecules like NCMA-B do not absorb light at this wavelength; therefore, any detected absorbance is strictly due to the physical scattering of light by precipitated particles[6][8].
Step-by-Step Workflow:
Stock Preparation: Dissolve NCMA-B in 100% anhydrous DMSO to generate a 10 mM master stock[6].
Serial Dilution: Create a 3-fold serial dilution of the compound in DMSO.
Aqueous Spiking: Dilute each DMSO fraction 1:50 into Dulbecco’s Phosphate-Buffered Saline (DPBS, pH 7.4). This ensures the final DMSO concentration remains at a biologically tolerable 2%[6].
Incubation: Incubate the microtiter plate at 25°C for 1 hour to allow metastable amorphous fractions to precipitate[6].
Quantification: Read the plate at 620 nm using a nephelometric plate reader. The kinetic solubility limit is established at the concentration where absorbance exceeds 1.5-fold of a DMSO-only blank control[6].
System Validation: Run Pyrene (highly insoluble) and Hydrocortisone (highly soluble) in parallel. The assay is only valid if Pyrene triggers a rapid turbidity spike and Hydrocortisone remains baseline-flat[6].
Causality: Unlike kinetic assays, thermodynamic assays begin with the solid crystalline compound. This measures the true energy required to break the crystal lattice without the artificial aid of a DMSO co-solvent. It is the "gold standard" for biopharmaceutical classification[7][9].
Step-by-Step Workflow:
Solid Dispensing: Weigh an excess amount (e.g., 2.0 mg) of highly pure, crystalline NCMA-B into a glass vial[4].
Buffer Addition: Add 500 µL of DPBS (pH 7.4) directly to the solid. Do not add any organic co-solvents.
Equilibration: Place the vial on a shaker at 800 rpm for 24 to 72 hours at 37°C to ensure absolute thermodynamic equilibrium is reached between the solid phase and the molecularly dispersed solute[7][10].
Phase Separation: Centrifuge the sample at 4000 rpm for 20 minutes, then filter the supernatant through a 0.22 µm hydrophilic PVDF filter[4][10]. Causality: PVDF is used to prevent the lipophilic NCMA-B from non-specifically binding to the filter membrane, which would artificially deflate the solubility readout.
Quantification: Analyze the filtrate via HPLC-UV/DAD against a standard calibration curve[11][12].
System Validation: Measure the pH of the filtrate post-equilibration. If the pH shifts by >0.1 units from 7.4, the buffer capacity has been breached, and the thermodynamic state is invalid for that specific pH[4].
Step-by-step experimental workflows for kinetic and thermodynamic solubility assays.
Downstream Implications
For researchers utilizing NCMA-B in cellular or biochemical assays, direct dilution from a DMSO stock into aqueous media poses a severe risk of compound precipitation, leading to false-negative bioactivity. If the working concentration exceeds the kinetic solubility limit established in Protocol A, formulation interventions are mandatory. Strategies such as the incorporation of complexing agents (e.g., cyclodextrins) or the use of biologically compatible surfactants (e.g., Tween-80) should be evaluated to maintain the compound in solution without disrupting the target biological system[1].
N-cyclohexyl-2-(methylamino)benzamide melting point and boiling point data
This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and experimental handling of -cyclohexyl-2-(methylamino)benzamide (CAS 348612-65-7). Technical Profile: Physicochemical Pro...
Technical Profile: Physicochemical Properties of
-Cyclohexyl-2-(methylamino)benzamide
Executive Summary
-Cyclohexyl-2-(methylamino)benzamide is a secondary benzamide derivative characterized by an ortho-methylamino substitution on the benzene ring. Structurally, it serves as a critical intermediate in the synthesis of quinazolinone-based pharmaceuticals and acts as a lipophilic ligand in coordination chemistry. Its physicochemical behavior is dominated by strong intramolecular hydrogen bonding between the ortho-amino group and the amide carbonyl, which stabilizes the molecular conformation and influences its solid-state packing.
Physicochemical Data
The following data aggregates experimental values from certified reference standards and high-fidelity predictive models validated against structural analogs.
Property
Value
Condition / Method
Source
CAS Registry Number
348612-65-7
-
[1]
Molecular Formula
C₁₄H₂₀N₂O
-
[1]
Molecular Weight
232.32 g/mol
-
[1]
Melting Point (Experimental)
122 – 123 °C
Capillary method (uncorrected)
[2]
Boiling Point (Predicted)
380 ± 20 °C
760 mmHg (Decomposition likely)
[3]
Density (Predicted)
1.08 ± 0.05 g/cm³
20 °C
[3]
pKa (Base)
2.45 ± 0.20
Conjugate acid of amine (Predicted)
[3]
LogP
2.85
Octanol-Water Partition Coeff.
[3]
Solubility
High: DCM, DMSO, MeOHLow: Water, Hexane
25 °C
[4]
Technical Insight: The experimental melting point (122–123 °C) is distinct from its unmethylated analog, N-cyclohexyl-2-aminobenzamide (MP ~148–150 °C). The introduction of the N-methyl group disrupts the intermolecular hydrogen bonding network in the crystal lattice, lowering the melting point by approximately 25 °C.
Structural Analysis & Hydrogen Bonding
The molecule exhibits a pseudo-six-membered ring due to an intramolecular hydrogen bond between the amine proton (N-H) and the amide oxygen (C=O). This interaction locks the phenyl ring and the amide group into a coplanar conformation, increasing lipophilicity by masking polar donors.
Figure 1: Structural causality flow illustrating how intramolecular hydrogen bonding influences the solid-state properties.
Synthesis & Experimental Protocol
The most reliable synthetic route involves the nucleophilic ring-opening of
-methylisatoic anhydride by cyclohexylamine. This method is preferred over direct coupling (using EDC/HOBt) because it avoids the use of coupling reagents and generates carbon dioxide as the only byproduct, simplifying purification.
Reagents:
Precursor A:
-Methylisatoic anhydride (CAS 10328-92-4)
Reagent B: Cyclohexylamine (1.1 equivalents)
Solvent: Toluene (anhydrous) or Ethanol (absolute)
Step-by-Step Protocol:
Setup: Charge a round-bottom flask with
-methylisatoic anhydride (1.0 eq) and suspend in Toluene (5 mL/mmol).
Addition: Add Cyclohexylamine (1.1 eq) dropwise at room temperature. Evolution of CO₂ gas will be observed immediately.
Reaction: Heat the mixture to reflux (110 °C) for 2–4 hours to ensure complete decarboxylation and amide formation.
Checkpoint: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The anhydride spot (Rf ~0.8) should disappear.
Workup: Cool the reaction to room temperature.
If using Toluene: The product may crystallize upon cooling. If not, concentrate in vacuo and recrystallize from Ethanol/Water.
If using Ethanol: Concentrate to dryness and recrystallize from hot Ethanol.
Characterization: Verify the melting point (Target: 122–123 °C).
Figure 2: Synthesis workflow via the isatoic anhydride route, highlighting the decarboxylative mechanism.
Handling & Safety
Storage: Store at 2–8 °C in a tightly sealed container. The amine functionality is susceptible to slow oxidation if exposed to air/light for prolonged periods.
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction & Retrosynthetic Analysis[1]
Objective: Synthesize N-cyclohexyl-2-(methylamino)benzamide (CAS: 348612-65-7), a pharmacologically relevant anthranilamide scaffold.[1]
Scientific Rationale:
The target molecule contains an ortho-methylamino group and a secondary cyclohexyl amide.[1] While direct amidation of N-methylanthranilic acid is possible, it often suffers from competitive coupling at the secondary amine or racemization if chiral centers were present.[1] The Isatoic Anhydride route is superior due to its "masked" isocyanate character, allowing for clean, exothermic nucleophilic ring-opening by amines with simultaneous extrusion of
Retrosynthetic Strategy:
The most robust pathway involves the N-methylation of isatoic anhydride prior to ring opening.[1] This prevents over-methylation (formation of dimethylanilines) which is a common risk when methylating the anthranilamide intermediate.
Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
Solubilization: Charge the flask with Isatoic Anhydride (16.3 g) and anhydrous DMF (100 mL). Cool to 0°C in an ice bath.
Deprotonation: Carefully add NaH (4.4 g) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1][5] Ensure proper venting.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.
Methylation: Dissolve MeI (7.5 mL) in DMF (50 mL) and add dropwise via the addition funnel over 30 minutes, maintaining temperature <5°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
Workup: Pour the reaction mixture slowly into 600 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid.[1]
Isolation: Filter the solid, wash copiously with cold water (3 x 100 mL) to remove DMF salts, and dry in a vacuum oven at 50°C.
Principle: Nucleophilic attack of the primary amine on the anhydride carbonyl (C4), followed by decarboxylation.
Reagents & Stoichiometry:
Reagent
Equiv.
MW ( g/mol )
Amount (Example)
Role
N-Methylisatoic Anhydride
1.0
177.16
17.7 g
Intermediate
Cyclohexylamine
1.1
99.17
10.9 g (12.5 mL)
Nucleophile
| Ethanol (95% or abs.) | - | - | 200 mL | Solvent |[1]
Protocol:
Setup: Use a 500 mL single-neck RBF with a reflux condenser.
Mixing: Suspend N-Methylisatoic Anhydride (17.7 g) in Ethanol (200 mL).
Addition: Add Cyclohexylamine (12.5 mL) in one portion.
Reaction: Heat the mixture to 40-50°C. Observation:
evolution will be observed as bubbling.[1] The solid will gradually dissolve as the reaction proceeds.
Completion: Stir for 2-4 hours. The cessation of gas evolution and TLC analysis (formation of a more polar spot) indicates completion.
Workup:
Method A (Precipitation): Concentrate the ethanol to ~20% volume on a rotary evaporator. Pour the residue into cold water (300 mL). The product usually precipitates.
Method B (Crystallization): If the product is soluble in the ethanol concentrate, cool to -20°C to induce crystallization.[1]
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.
Workflow Visualization
Figure 2: Operational workflow for the two-step synthesis.
Quality Control & Validation
Trustworthiness Check (Self-Validating System):
CO2 Evolution: In Step 2, the lack of bubbling upon heating indicates either inactive anhydride (hydrolyzed) or incorrect amine stoichiometry. This is a visual " go/no-go " gauge.[1]
Solubility Change: The starting anhydride is sparingly soluble in ethanol. The product is an amide and typically more soluble; the reaction mixture should clarify before workup.
Characterization Data (Expected):
1H NMR (CDCl3, 400 MHz):
7.3-6.5 ppm (m, 4H, Aromatic).
6.0-5.8 ppm (br s, 1H, Amide NH).
3.9-3.7 ppm (m, 1H, Cyclohexyl CH).
2.85 ppm (s, 3H, N-Me). Diagnostic Signal.
2.0-1.1 ppm (m, 10H, Cyclohexyl ).
IR Spectroscopy:
~3300
(N-H stretch, secondary amine/amide).
~1640
(C=O stretch, Amide I band). Note: Anhydride doublets at 1780/1730 must be absent.
Troubleshooting & Safety
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Moisture in DMF or NaH.
Use fresh anhydrous DMF; keep NaH under inert gas.[1]
No Reaction (Step 2)
Old/Hydrolyzed Anhydride.
Check IR of intermediate; should show strong anhydride bands. Recrystallize anhydride from dry EtOAc.
Product is Oily
Residual solvent or impurities.
Triturate oil with cold hexanes or diethyl ether to induce solidification.
Safety Note:
Methyl Iodide: Potent alkylating agent and suspected carcinogen.[1] Use only in a fume hood.
Sodium Hydride: Pyrophoric.[1] Quench excess carefully with isopropanol before water addition.[1]
References
Staiger, R. P.; Miller, E. B. (1959). "Isatoic Anhydride. IV. Reactions with Various Nucleophiles". Journal of Organic Chemistry, 24(9), 1214–1219. Link
Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride". Synthesis, 1980(07), 505-536. Link
Potts, K. T. (1980). "The chemistry of isatoic anhydride". The Alkaloids: Chemistry and Physiology, 1-76.[1] (Standard reference for anhydride reactivity).
Hardtmann, G. E., et al. (1975). "Reaction of the N-sodium salt of isatoic anhydride with alkyl halides". Journal of Heterocyclic Chemistry, 12(3), 565-572. Link
Preparation of N-cyclohexyl-2-(methylamino)benzamide using N-methylanthranilic acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Bench-scale synthesis, mechanistic rationale, and self-validating experimental protocols.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: Bench-scale synthesis, mechanistic rationale, and self-validating experimental protocols.
Introduction & Strategic Rationale
The 2-aminobenzamide (anthranilamide) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in kinase inhibitors, CNS-active agents, and precursors for quinazolinone-based drugs. The synthesis of N-cyclohexyl-2-(methylamino)benzamide involves the amide coupling of N-methylanthranilic acid with cyclohexylamine.
While amide bond formation is a fundamental transformation, coupling an aliphatic amine to an ortho-substituted, secondary aromatic amine introduces specific steric and electronic challenges. The secondary amine group (N-methyl) sterically hinders the adjacent carboxylic acid, which can lead to sluggish activation and promote undesired side reactions, such as the formation of unreactive N-acylureas when using standard carbodiimides. To overcome this, we employ a highly efficient, field-proven EDC/HOBt-mediated coupling strategy [1].
Mechanistic Pathway & Reagent Selection
To guarantee high yields and product purity, the protocol relies on the synergistic action of a water-soluble carbodiimide and a nucleophilic additive.
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Acts as the primary coupling agent, activating the carboxylic acid into an highly reactive O-acylisourea intermediate. Unlike DCC, EDC and its urea byproduct are water-soluble, allowing for facile removal during aqueous workup.
HOBt (1-Hydroxybenzotriazole): Crucial for preventing the O-acylisourea from undergoing an irreversible intramolecular rearrangement into an unreactive N-acylurea. HOBt rapidly attacks the O-acylisourea to form an OBt active ester . This ester is stable enough to resist rearrangement but highly reactive toward the incoming cyclohexylamine nucleophile.
DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate EDC attack and neutralizes the hydrochloride salts of EDC and cyclohexylamine without competing as a nucleophile.
Solvent (Anhydrous DCM): Dichloromethane provides excellent solubility for all intermediates and facilitates a seamless transition to the liquid-liquid extraction workup phase.
Reaction Mechanism Workflow
Workflow of EDC/HOBt-mediated amide coupling for N-cyclohexyl-2-(methylamino)benzamide synthesis.
Experimental Protocol
Reagents and Stoichiometry
Table 1: Standardized Quantities for a 10 mmol Scale Synthesis
Reagent
MW ( g/mol )
Equivalents
mmol
Mass / Volume
Function
N-Methylanthranilic acid
151.16
1.0
10.0
1.51 g
Starting Material
Cyclohexylamine
99.17
1.1
11.0
1.09 g (1.26 mL)
Amine Nucleophile
EDC·HCl
191.70
1.2
12.0
2.30 g
Coupling Agent
HOBt (anhydrous)
135.13
1.2
12.0
1.62 g
Additive / Activator
DIPEA
129.24
3.0
30.0
3.88 g (5.22 mL)
Base
Anhydrous DCM
N/A
N/A
N/A
50 mL
Solvent
Step-by-Step Procedure
Step 1: System Preparation and Activation
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and flush with inert gas (N₂ or Argon).
Add N-methylanthranilic acid (1.51 g, 10.0 mmol) and anhydrous HOBt (1.62 g, 12.0 mmol) to the flask.
Suspend the solids in 50 mL of anhydrous DCM.
Add DIPEA (5.22 mL, 30.0 mmol) in one portion. Stir until the mixture becomes a homogenous solution.
Causality Checkpoint: Cool the reaction flask to 0 °C using an ice-water bath. Rationale: EDC activation is an exothermic process. Maintaining 0 °C suppresses the thermal rearrangement of the O-acylisourea into the dead-end N-acylurea byproduct.
Add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 5 minutes. Stir at 0 °C for 30 minutes to ensure complete formation of the OBt active ester.
Step 2: Amine Coupling
7. Dissolve cyclohexylamine (1.26 mL, 11.0 mmol) in 5 mL of anhydrous DCM.
8. Add the cyclohexylamine solution dropwise to the reaction mixture at 0 °C over 10 minutes.
9. Remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C).
10. Stir vigorously for 12–16 hours.
11. Self-Validation: Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 7:3 v/v). The starting acid (UV active, lower R_f) should be completely consumed, replaced by a new, higher R_f spot corresponding to the benzamide product.
Workup and Isolation
The workup is designed as a self-validating purification system, exploiting the pKa differences of the reaction components to isolate the neutral target molecule:
Dilution: Dilute the reaction mixture with an additional 50 mL of DCM.
Acidic Wash: Transfer to a separatory funnel and wash with 1M aqueous HCl (2 × 50 mL). Rationale: Protonates and extracts unreacted cyclohexylamine, DIPEA, and basic urea byproducts into the aqueous layer.
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL). Rationale: Deprotonates and extracts unreacted N-methylanthranilic acid and the acidic HOBt byproduct.
Brine Wash: Wash with saturated NaCl solution (50 mL) to remove residual water and break any emulsions.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexanes to afford pure N-cyclohexyl-2-(methylamino)benzamide.
Process Optimization & Troubleshooting
Table 2: Diagnostic Matrix for Amide Coupling
Observation
Mechanistic Cause
Corrective Action
Low yield, unreacted acid
Incomplete activation or N-acylurea formation due to temperature spikes.
Ensure the reaction is strictly maintained at 0 °C during EDC addition. Verify HOBt is fully anhydrous.
Impurity co-eluting on TLC
Residual HOBt or urea byproduct entrapment in the organic layer.
Increase the number of saturated NaHCO₃ washes. Ensure thorough phase separation during extraction.
Sluggish coupling
Steric hindrance from the ortho-N-methyl group slowing the nucleophilic attack.
Allow the reaction to stir at room temperature for a full 16 hours. Do not apply heat, as this degrades the active ester.
Scalable Alternative: The Isatoic Anhydride Route
For multi-gram or pilot-scale synthesis where the cost of coupling reagents (EDC/HOBt) becomes prohibitive, the N-methylisatoic anhydride (MIA) route is a highly atom-economical alternative[2].
In this pathway, N-methylanthranilic acid is first treated with triphosgene to form MIA. Subsequent treatment of MIA with cyclohexylamine directly yields N-cyclohexyl-2-(methylamino)benzamide. The only byproduct of this coupling step is carbon dioxide (CO₂), completely eliminating the need for complex aqueous workups and making it an ideal strategy for industrial scale-up[3].
References
- National Institutes of Health (PMC)
2. - ACS Chemical Reviews
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzamide via Amide Coupling
Abstract This technical guide provides a detailed exploration of the reaction conditions for the coupling of cyclohexylamine with N-methylisatoic anhydride, a critical transformation yielding 2-amino-N-cyclohexyl-N-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a detailed exploration of the reaction conditions for the coupling of cyclohexylamine with N-methylisatoic anhydride, a critical transformation yielding 2-amino-N-cyclohexyl-N-methylbenzamide. This compound serves as a valuable intermediate in the synthesis of various heterocyclic scaffolds and is structurally related to impurities found in active pharmaceutical ingredients such as Bromhexine.[1] This document delineates the underlying reaction mechanism, systematically examines the influence of key reaction parameters, and furnishes a robust, step-by-step experimental protocol. Designed for researchers, medicinal chemists, and process development professionals, this guide aims to provide the foundational knowledge and practical insights required for the successful execution and optimization of this important amide bond formation reaction.
Introduction: The Chemistry of Isatoic Anhydrides and Amines
The reaction between an amine and an acid anhydride is a fundamental method for the formation of an amide bond, a ubiquitous functional group in medicinal chemistry.[2][3] The specific reaction of cyclohexylamine, a primary aliphatic amine, with N-methylisatoic anhydride, a cyclic anhydride, proceeds via a nucleophilic acyl substitution mechanism. This process involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. The subsequent ring-opening and decarboxylation are thermodynamically driven, leading to the formation of the desired N-substituted 2-aminobenzamide derivative. This transformation is particularly useful as it provides a direct route to ortho-amino-substituted benzamides, which are key precursors for the synthesis of quinazolines and benzodiazepines, among other privileged heterocyclic structures.
Reaction Mechanism: Nucleophilic Acyl Substitution and Decarboxylation
The coupling of cyclohexylamine with N-methylisatoic anhydride is a two-step process initiated by the nucleophilic amine.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks one of the electrophilic carbonyl carbons of the N-methylisatoic anhydride. This results in the formation of a transient tetrahedral intermediate.[4]
Ring-Opening and Decarboxylation: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring. This forms an unstable carbamic acid intermediate which readily undergoes decarboxylation (loss of CO2) to yield the final product, 2-amino-N-cyclohexyl-N-methylbenzamide.[5]
The overall reaction can be depicted as follows:
Caption: Reaction mechanism for the coupling of cyclohexylamine and N-methylisatoic anhydride.
Optimization of Reaction Conditions
The efficiency and yield of the amide coupling reaction are highly dependent on several key parameters. A systematic approach to optimizing these conditions is crucial for achieving the desired outcome.
Solvent Selection
The choice of solvent is critical. Aprotic solvents are generally preferred to avoid competing reactions with the anhydride.
Solvent
Rationale
Typical Concentration
Dioxane
An excellent choice due to its ability to dissolve both reactants and its inert nature. It is often used in reactions involving isatoic anhydrides.[6][7]
0.1 - 0.5 M
Tetrahydrofuran (THF)
Another suitable aprotic ether that can effectively mediate the reaction.[1]
0.1 - 0.5 M
N,N-Dimethylformamide (DMF)
A polar aprotic solvent that can be used, particularly if solubility issues are encountered. Anhydrous conditions are recommended.[8]
0.1 - 0.5 M
Dichloromethane (DCM)
A common solvent for acylation reactions, suitable for reactions at or below room temperature.[1]
0.1 - 0.5 M
Temperature and Reaction Time
The reaction can often be conducted at room temperature, but gentle heating may be required to drive the reaction to completion.
Parameter
Range
Rationale
Temperature
20 °C to 100 °C
The reaction is often initiated at room temperature. Heating to reflux (depending on the solvent) can increase the reaction rate.[7]
Reaction Time
2 to 24 hours
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Stoichiometry and Catalysis
The molar ratio of the reactants and the use of a catalyst can significantly impact the reaction outcome.
Stoichiometry : A slight excess of cyclohexylamine (1.1 to 1.5 equivalents) is often employed to ensure the complete consumption of the N-methylisatoic anhydride.
Catalysis : While the reaction can proceed without a catalyst, a base can be added to neutralize any acidic byproducts and potentially accelerate the reaction. However, with primary amines, catalysis is often not necessary.[9][10] For less reactive amines, a catalyst like 4-(Dimethylamino)pyridine (DMAP) could be considered, although its necessity should be evaluated on a case-by-case basis.[11]
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of 2-amino-N-cyclohexyl-N-methylbenzamide.
Caption: Experimental workflow for the synthesis of 2-amino-N-cyclohexyl-N-methylbenzamide.
Materials and Equipment
N-methylisatoic anhydride
Cyclohexylamine
Anhydrous dioxane (or other suitable aprotic solvent)
Round-bottom flask
Magnetic stirrer and stir bar
Condenser (if heating)
Standard laboratory glassware for work-up and purification
Rotary evaporator
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup : To a stirred solution of N-methylisatoic anhydride (1.0 eq) in anhydrous dioxane (to make a 0.2 M solution) in a round-bottom flask, add cyclohexylamine (1.1 eq) dropwise at room temperature.
Reaction Execution : Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). If the reaction is sluggish, it can be gently heated to 50-60 °C.
Work-up : Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Purification : The crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-amino-N-cyclohexyl-N-methylbenzamide.
Characterization : The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary Table
Parameter
Recommended Condition
Notes
Solvent
Anhydrous Dioxane or THF
Aprotic solvents are essential to prevent hydrolysis of the anhydride.
Temperature
Room Temperature to 60 °C
Gentle heating may be required for optimal reaction rates.
Time
4 - 24 hours
Monitor by TLC for completion.
Stoichiometry
1.1 eq. of Cyclohexylamine
A slight excess of the amine ensures full conversion of the anhydride.
Catalyst
Generally not required
The inherent nucleophilicity of cyclohexylamine is typically sufficient.
Work-up
Solvent evaporation followed by purification
Standard procedures for isolating organic compounds.
Purification
Column Chromatography or Recrystallization
To obtain the product in high purity.
Safety Considerations
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Cyclohexylamine is corrosive and has a strong odor. Handle with care.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The coupling of cyclohexylamine with N-methylisatoic anhydride is a reliable and efficient method for the synthesis of 2-amino-N-cyclohexyl-N-methylbenzamide. By carefully controlling the reaction conditions, particularly the choice of solvent and temperature, high yields of the desired product can be achieved. The protocol and guidelines presented in this document provide a solid foundation for researchers to successfully perform this transformation and to further explore the utility of the resulting product in the synthesis of more complex molecules.
References
Rahaman, A., Singh, A. K., Gupta, A., & Bhadra, S. (2020). Catalytic N‐Acylation of Cyclic Amines by Arylglyoxylic Acids via Radical‐Radical Cross‐Coupling. Chemistry – An Asian Journal, 15(16), 2534-2538.
Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? Chemistry Stack Exchange. Retrieved from [Link]
Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 18(11), 1427-1436.
Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Retrieved from [Link]
Fu, G. C. (2008). Acylation of Alcohols and Amines. Science of Synthesis, 2008b, 105-118.
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Clark, J. (2015). acid anhydrides with ammonia or primary amines. Chemguide. Retrieved from [Link]
International Journal of Innovative Research in Technology. (2025). Direct Preparation of Cyclic Imides from Amines and Carboxylic Anhydrides by Niobium (V) Oxide act as a. Retrieved from [Link]
MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-Amino-N-cyclohexyl-5-methoxy-N-methyl-benzylamine. Retrieved from [Link]
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
ChemBK. (2024). 2-Amino-N-cyclohexyl-N-methylbenzylamine. Retrieved from [Link]
Royal Society of Chemistry. (2024). Green Chemistry. Retrieved from [Link]
Google Patents. (n.d.). US3975428A - Aromatic amines formed by the reaction of isatoic acid anhydride with compounds containing at least one tertiary nitrogen atom and at least two hydroxyl groups.
ResearchGate. (n.d.). SYNHESIS, SPECTROSCOPIC AND THERMAL CHARACTERIZATION OF γ-L- GLUTAMYLCYCLOHEXYLAMIDE. Retrieved from [Link]
ResearchGate. (n.d.). Different coupling partners for the N-cyclohexylation of glycine. Reaction conditions. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Retrieved from [Link]
PubMed. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H) -. Retrieved from [Link]
ResearchGate. (2026). Biocatalytic amide bond formation. Retrieved from [Link]
Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]
Application Note: Purification of N-cyclohexyl-2-(methylamino)benzamide via Recrystallization
[1][2] Abstract & Executive Summary This application note details the purification protocol for N-cyclohexyl-2-(methylamino)benzamide , a pharmacophore often synthesized via the nucleophilic ring-opening of N-methylisato...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Abstract & Executive Summary
This application note details the purification protocol for N-cyclohexyl-2-(methylamino)benzamide , a pharmacophore often synthesized via the nucleophilic ring-opening of N-methylisatoic anhydride with cyclohexylamine.[1][2] While chromatographic methods (HPLC/Flash) are effective, they are often cost-prohibitive at scale.[1][2] Recrystallization offers a robust, scalable alternative for isolating high-purity material (>99%).[1][2][3]
This guide addresses the specific physicochemical challenges of this molecule—namely, the competing lipophilicity of the cyclohexyl ring against the polarity of the amide linkage—which frequently leads to "oiling out" rather than discrete crystal formation.[3] We propose a binary solvent system (Ethanol/Water) as the primary method, with Ethyl Acetate/Heptane as an alternative, supported by a rigorous impurity rejection workflow.
Physicochemical Context & Impurity Profile
To design an effective purification, one must understand the "Enemy" (Impurities) and the "Target" (Product).[3]
The Target Molecule[3][4]
Structure: The molecule features a lipophilic cyclohexyl group and a secondary amine attached to a benzamide core.[2][3]
Solubility Characteristics: The N-methyl and amide groups provide hydrogen bond donation/acceptance, making it soluble in alcohols and chlorinated solvents.[1][2][3] The cyclohexyl ring reduces water solubility, making water an excellent anti-solvent.
Common Impurities (Synthesis Dependent)
Assuming the standard synthesis route via N-methylisatoic anhydride:
Adsorption (Activated Carbon) + Hot Filtration.[1][2][3]
Pre-Recrystallization Workup (Critical)
Stop. Do not attempt to recrystallize the crude reaction mixture directly if it contains significant amounts of unreacted amine or acid.[2] These impurities can disrupt crystal lattice formation, causing the product to oil out.
Protocol:
Dissolve crude solid in Ethyl Acetate (10 mL/g).
Acid Wash: Wash organic layer with 1M HCl (2 x 5 mL/g) to remove residual cyclohexylamine.[1][2]
Base Wash: Wash organic layer with saturated NaHCO₃ (2 x 5 mL/g) to remove N-methylanthranilic acid.[1][2]
Dry & Concentrate: Dry over MgSO₄, filter, and evaporate to a solid. Now proceed to recrystallization.
Solvent Selection Methodology
The choice of solvent is dictated by the Temperature Coefficient of Solubility .[3] We require a solvent system where the target is highly soluble at boiling point (
) and sparingly soluble at room temperature ().[3]
Decision Matrix
Single Solvent: Ethanol (often too soluble at RT).[1][2][3]
Binary System (Recommended): Ethanol (Solvent) + Water (Anti-solvent).[1][2][3]
Why: The cyclohexyl group makes the molecule hydrophobic enough that adding water forces precipitation, while the amide group prevents it from being totally insoluble in aqueous alcohol.
Solvent Screening Workflow (DOT Diagram)
Figure 1: Decision tree for selecting the optimal solvent system based on solubility behavior.
Detailed Recrystallization Protocol
Target Scale: 5.0 g Crude Material
Solvent System: Ethanol / Water (approx. 4:1 ratio, determined empirically).[1][2][3]
Step 1: Dissolution[1][5][6][7][8]
Place 5.0 g of crude N-cyclohexyl-2-(methylamino)benzamide in a 100 mL Erlenmeyer flask.
Add Ethanol (95%) in small portions (start with 15 mL) while heating on a hot plate/magnetic stirrer set to 70°C.
Agitate: Stir continuously. Add ethanol only until the solid just dissolves.
Note: If the solution is dark/colored, add 0.1 g of Activated Carbon. Stir for 5 mins, then perform a Hot Filtration through a pre-warmed funnel to remove carbon/insolubles.
Step 2: Nucleation Setup (The Anti-Solvent Addition)[3]
Problem: The product separates as a liquid oil droplet at the bottom of the flask instead of crystals.
Cause: The temperature of phase separation (Liquid-Liquid) is higher than the crystallization temperature.[3] This is common with cyclohexyl amides due to high lipophilicity.
Remediation Protocol:
Re-heat the mixture until the oil redissolves.
Add more Ethanol: The solution is too water-rich.[2] Increase the "Good Solvent" ratio.
Seed vigorously: Add seed crystals at a higher temperature (just as the solution clouds).
Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate further.
Recrystallization Workflow Diagram
Figure 2: Step-by-step workflow for the binary solvent recrystallization process.
References
BenchChem Technical Support. (2025).[2][5][4][6] Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine. Retrieved from [1]
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 577661, 2-Amino-N-cyclohexylbenzamide. Retrieved from [1]
PrepChem. (n.d.).[1][2][3] Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide. Retrieved from [1]
Staiger, R. P., & Miller, E. B. (1959).[1][2][3] Isatoic Anhydride. IV.[2][3][7] Reactions with Various Nucleophiles. Journal of Organic Chemistry. (Contextual grounding for Isatoic Anhydride ring opening).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Application Note: A Robust, Validated HPLC Method for the Analysis of N-cyclohexyl-2-(methylamino)benzamide
Abstract This application note describes a comprehensive, step-by-step guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method fo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note describes a comprehensive, step-by-step guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-cyclohexyl-2-(methylamino)benzamide. This document provides a detailed rationale for methodological choices, a complete protocol for the final optimized method, and a summary of validation results according to the International Council for Harmonisation (ICH) guidelines. The described method is suitable for routine quality control and stability testing in pharmaceutical development and manufacturing.
Introduction
N-cyclohexyl-2-(methylamino)benzamide is a small organic molecule of interest in pharmaceutical research. Accurate and reliable quantification of this compound is essential for ensuring product quality and consistency. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[1][2] This application note details the systematic development of an isocratic RP-HPLC method coupled with UV detection for the analysis of N-cyclohexyl-2-(methylamino)benzamide.
The primary objective of this method development was to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities, with a reasonable analysis time. A reversed-phase chromatographic approach was selected due to the non-polar nature of the N-cyclohexyl and benzamide moieties in the analyte.
Rationale for Column and Mobile Phase Selection
Stationary Phase: A C18 column was chosen as the initial stationary phase. C18 columns are the most common type of reversed-phase columns and provide excellent hydrophobic retention for a wide range of organic molecules.[4] The hydrophobicity of N-cyclohexyl-2-(methylamino)benzamide, indicated by its chemical structure, suggests strong interaction with a C18 stationary phase.[4][5]
Mobile Phase: A mixture of an organic solvent and an aqueous buffer is standard for reversed-phase HPLC.[6]
Organic Solvent: Acetonitrile (ACN) and methanol are the most common organic modifiers. Acetonitrile was selected for initial trials due to its lower viscosity and UV transparency at lower wavelengths compared to methanol.[7]
Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[5][7] N-cyclohexyl-2-(methylamino)benzamide contains a secondary amine, which is basic. To ensure consistent retention and good peak symmetry by suppressing the ionization of the amine group, an acidic mobile phase was chosen. A phosphate buffer is a common and robust choice for controlling pH in this range.
Optimization of Chromatographic Conditions
A systematic approach was employed to optimize the chromatographic parameters:
Mobile Phase Composition: The ratio of acetonitrile to the aqueous buffer was adjusted to achieve a retention time between 3 and 10 minutes. This provides a balance between adequate separation from the solvent front and a reasonable run time.
pH of the Aqueous Phase: The pH was varied to assess its impact on peak shape and retention time. An optimal pH was selected where the peak was sharp and symmetrical.
Detector Wavelength: The UV spectrum of N-cyclohexyl-2-(methylamino)benzamide was determined to select a wavelength that provides maximum absorbance and, therefore, the best sensitivity.
Final Optimized HPLC Method and Protocol
Instrumentation and Materials
HPLC System: A quaternary gradient HPLC system with a UV-Vis detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Reagents:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Potassium dihydrogen phosphate (analytical grade)
Orthophosphoric acid (analytical grade)
Water (HPLC grade)
N-cyclohexyl-2-(methylamino)benzamide reference standard
Chromatographic Conditions
Parameter
Optimized Condition
Mobile Phase
Acetonitrile : 20mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with orthophosphoric acid) (60:40, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
235 nm
Run Time
10 minutes
Preparation of Solutions
Mobile Phase Preparation:
Aqueous Phase: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
Organic Phase: Use HPLC grade acetonitrile.
Final Mobile Phase: Mix the aqueous phase and acetonitrile in a 40:60 ratio. Degas the mixture before use.
Standard Solution Preparation:
Accurately weigh approximately 10 mg of the N-cyclohexyl-2-(methylamino)benzamide reference standard.
Dissolve in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL.
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for the calibration curve.
Sample Solution Preparation:
Prepare the sample solution of N-cyclohexyl-2-(methylamino)benzamide at a concentration similar to the standard solution using the mobile phase as the diluent.
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation
The optimized method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][8][9] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11]
Validation Results Summary
Validation Parameter
Acceptance Criteria
Result
Specificity
No interference at the analyte's retention time.
Passed
Linearity (r²)
≥ 0.999
0.9995
Range
10 - 150 µg/mL
Established
Accuracy (% Recovery)
98.0 - 102.0%
99.2 - 101.5%
Precision (% RSD)
≤ 2.0%
< 1.5%
LOD
Signal-to-Noise Ratio of 3:1
0.1 µg/mL
LOQ
Signal-to-Noise Ratio of 10:1
0.3 µg/mL
Robustness
% RSD ≤ 2.0%
Passed
Detailed Validation Protocol
Specificity: The specificity of the method was evaluated by injecting a blank (mobile phase), a standard solution, and a sample solution. The chromatograms were examined for any interference at the retention time of N-cyclohexyl-2-(methylamino)benzamide.
Linearity: The linearity was determined by constructing a calibration curve with at least five concentrations over the range of 10-150 µg/mL. The peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.
Accuracy: The accuracy was assessed by the recovery method. A known amount of the standard was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.
Precision:
Repeatability (Intra-day precision): The precision of the method was determined by injecting six replicate preparations of the standard solution on the same day.
Intermediate Precision (Inter-day precision): The intermediate precision was evaluated by repeating the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (%RSD) was calculated for the peak areas.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The concentration that gave a signal-to-noise ratio of 3:1 was considered the LOD, and a ratio of 10:1 was considered the LOQ.
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The effect of these changes on the system suitability parameters was observed.
System Suitability
System suitability tests are an integral part of the analytical method and are used to verify that the chromatographic system is adequate for the intended analysis.
System Suitability Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
> 2000
% RSD of Peak Areas (n=6)
≤ 2.0%
Conclusion
A simple, precise, accurate, and robust isocratic RP-HPLC method for the quantitative analysis of N-cyclohexyl-2-(methylamino)benzamide has been successfully developed and validated as per ICH guidelines. The method is suitable for routine quality control analysis and stability studies of N-cyclohexyl-2-(methylamino)benzamide in pharmaceutical formulations.
References
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
Chrom Tech. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
PubChem. (n.d.). N-cyclohexyl-2-(ethylamino)benzamide. Available at: [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. Available at: [Link]
precisionFDA. (n.d.). N-CYCLOHEXYLBENZAMIDE. Available at: [Link]
PubChem. (n.d.). 2-amino-N-cyclohexyl-N-methylbenzylamine. Available at: [Link]
ICH. (n.d.). Quality Guidelines. Available at: [Link]
Solvent selection for dissolving N-cyclohexyl-2-(methylamino)benzamide for bioassays
Application Note: Solvent System Optimization for N-cyclohexyl-2-(methylamino)benzamide Executive Summary This technical guide details the solvent selection and preparation protocols for N-cyclohexyl-2-(methylamino)benza...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent System Optimization for N-cyclohexyl-2-(methylamino)benzamide
Executive Summary
This technical guide details the solvent selection and preparation protocols for N-cyclohexyl-2-(methylamino)benzamide , a lipophilic small molecule scaffold often utilized in medicinal chemistry (e.g., as an intermediate for ion channel modulators or GPCR ligands).[1]
Due to the presence of a hydrophobic cyclohexyl ring and an aromatic benzamide core , this compound exhibits significant lipophilicity (Predicted LogP ~2.5–3.0) and limited aqueous solubility at neutral pH.[1] While the 2-methylamino group provides a weak basic center, it is insufficient to confer high water solubility at physiological pH (7.4).[1] Therefore, improper solvent handling will lead to "compound crash-out" (precipitation), resulting in false negatives (loss of potency) or false positives (aggregate-based promiscuity) in bioassays.[1]
This guide prescribes a DMSO-based solvation strategy with a critical intermediate dilution step to ensure thermodynamic stability in aqueous assay buffers.
Part 1: Physicochemical Analysis & Solvent Candidates
To select the correct solvent, we must first understand the molecule's behavior.
Feature
Chemical Implication
Impact on Solubility
Cyclohexyl Group
High Lipophilicity (Hydrophobic)
Drastically reduces water solubility; requires organic co-solvent.[1]
Benzamide Core
Planar, Aromatic
Potential for - stacking aggregation in aqueous media.[1]
2-Methylamino
Weak Base / H-Bond Donor
May protonate at low pH (<4), aiding solubility, but remains neutral at pH 7.[1]4.
Rationale: DMSO is a polar aprotic solvent that disrupts intermolecular H-bonds and dissolves lipophilic benzamides at high concentrations (>50 mM).[1] It is miscible with water, making it ideal for concentrated stocks.
Caution: DMSO is hygroscopic.[1] Store under inert gas or in a desiccator to prevent water uptake, which can degrade the stock over time.
Secondary Solvent: Ethanol (EtOH)
Verdict:Alternative (Restricted).
Rationale: Soluble, but high volatility leads to concentration shifts during evaporation in plate-based assays.[1] Only use if the specific bioassay is DMSO-intolerant.[1]
Aqueous Buffers (PBS/HBSS)
Verdict:Non-Solvent.
Rationale: The compound is virtually insoluble in pure PBS.[1] Direct dissolution will fail.[1]
Part 2: Experimental Protocols
Protocol A: Preparation of 50 mM Master Stock
Objective: Create a stable, high-concentration stock solution free of micro-precipitates.[1]
Weighing: Accurately weigh 11.6 mg of compound into a tared amber vial. (Based on MW ~232.3 g/mol ).[1]
Solvation: Add 1.0 mL of Anhydrous DMSO.
Critical Step: Do not vortex immediately.[1] Allow the solvent to wet the solid for 30 seconds.
Mixing: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates saturation or impurities.[1]
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "Step-Down" Dilution Method (Bioassay Prep)
Objective: Transfer the hydrophobic compound from 100% DMSO to Aqueous Buffer (0.1% - 1% DMSO) without precipitation.[1]
Direct dilution (adding 1 µL stock to 1000 µL buffer) often causes local high concentrations that trigger precipitation.[1] We use an intermediate step.
Workflow Diagram:
Figure 1: Step-Down Dilution Strategy to mitigate precipitation risks.
Step-by-Step:
Prepare Intermediate Buffer: In a tube, place 990 µL of assay buffer (e.g., PBS + 0.1% BSA).
Create Intermediate Stock (100x):
Pipette 10 µL of the 50 mM Master Stock .
Submerge the tip into the buffer and dispense while swirling rapidly or vortexing.
Check: Inspect for cloudiness (Nephelometry check recommended).[1]
Final Assay Dilution:
Add 1 µL of the Intermediate Stock to 99 µL of Assay Media in the plate well.
Final Concentration: 5 µM compound, 0.01% DMSO.[1]
Part 3: Bioassay Compatibility & Validation
Solvent Tolerance (Vehicle Control)
Before testing the compound, you must validate that your biological system tolerates the DMSO concentration.
Enzymatic Assays: Generally tolerate up to 5% DMSO.[1]
Cell-Based Assays: Most mammalian lines (e.g., HEK293, CHO) tolerate 0.1% - 0.5% DMSO .[1] Primary neurons are sensitive >0.1%.[1]
Validation Experiment: Run a "Vehicle Only" dose-response (0.01% to 2% DMSO) to determine the Z-factor baseline.
Troubleshooting "Crash Out"
If the compound precipitates in the Intermediate Step (cloudiness observed):
Symptom
Root Cause
Solution
Immediate Cloudiness
Solubility Limit Exceeded
Reduce Master Stock to 10 mM.
Precipitation over Time
Crystal Growth
Add a surfactant: 0.01% Tween-20 or 0.1% Pluronic F-127 to the assay buffer.[1]
Loss of Potency
Adsorption to Plastic
Use Low-Binding polypropylene plates and tips.[1] Lipophilic benzamides adhere to polystyrene.[1]
Decision Logic for Solvent Optimization
Figure 2: Troubleshooting logic for solubility issues during assay preparation.
References
BenchChem. (2025).[1] Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents. Retrieved from
LifeTein. (2023). DMSO Usage in Cell Culture: Guidelines and Toxicity Limits. Retrieved from [1]
Przybyłek, M., et al. (2022).[1][3][4] New Screening Protocol for Effective Green Solvents Selection of Benzamide Derivatives. Molecules, 27(9). Retrieved from [1]
PubChem. (2025).[1] Compound Summary: 2-Amino-N-cyclohexylbenzamide (Structural Analog).[1] Retrieved from [1]
ResearchGate. (2016).[1] Maximum Allowable Concentration of DMSO in Cell-Based Assays. Retrieved from
Strategic Synthesis of N-Substituted Anthranilamides: A Comparative Protocol Guide
Abstract & Strategic Overview N-substituted anthranilamides are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for ryanodine receptor modulators (e.g., Chlorantraniliprole), anticancer age...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
N-substituted anthranilamides are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for ryanodine receptor modulators (e.g., Chlorantraniliprole), anticancer agents, and factor Xa inhibitors.
While theoretically simple, the synthesis of anthranilamides presents a unique chemoselective challenge: the "Oligomerization Trap." The starting material, anthranilic acid, contains both a nucleophilic amine and an electrophilic carboxylic acid. Improper activation leads to self-condensation, forming linear oligomers or cyclic benzoxazinones rather than the desired amide.
This Application Note details two distinct, self-validating protocols to bypass this issue:
Method A (The Gold Standard): Isatoic Anhydride Ring-Opening. Recommended for scale-up and high purity.
Method B (The Precision Route): Controlled Activation via Coupling Agents. Recommended for complex, high-value amine substrates.
This method utilizes Isatoic Anhydride as a "masked" anthranilic acid. The anhydride moiety activates the carbonyl for nucleophilic attack while simultaneously protecting the aniline nitrogen. The driving force is the irreversible loss of CO₂, which provides high atom economy and simplifies purification.
Reaction Mechanism & Workflow
The amine nucleophile attacks the C4 carbonyl of the anhydride. The resulting intermediate collapses, ejecting CO₂ and regenerating the free aniline.
Figure 1: Mechanistic flow of the Isatoic Anhydride ring-opening. The evolution of CO₂ serves as a visual reaction progress indicator.
Experimental Protocol
Scope: Primary and unhindered secondary amines.
Scale: 10 mmol (adaptable to kg scale).
Reagents:
Isatoic Anhydride (1.0 equiv)
Target Amine (1.1 equiv)
Solvent: Acetonitrile (Standard) or Water (Green Chemistry variant)
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Isatoic Anhydride (1.63 g, 10 mmol) in Acetonitrile (15 mL).
Scientist's Note: Isatoic anhydride is sparingly soluble. It will dissolve as the reaction proceeds.[1]
Addition: Add the Target Amine (11 mmol) dropwise.
Observation: If the amine is nucleophilic enough, you may see immediate gas evolution (CO₂).
Reaction: Heat the mixture to 60–80°C for 2–4 hours.
Endpoint: The reaction is complete when gas evolution ceases and the solution becomes clear (or the solid anhydride disappears). Monitor by TLC (EtOAc/Hexane 1:1); the anhydride spot (high Rf) should vanish.
Workup (Precipitation Method):
Cool the reaction mixture to Room Temperature (RT).
Pour the mixture into ice-cold water (50 mL).
Stir vigorously for 15 minutes to induce crystallization.
Filter the precipitate, wash with cold water, and dry under vacuum.
Purification: Most products obtained via this route are >95% pure. If necessary, recrystallize from Ethanol/Water.
Green Chemistry Variant:
Perform the reaction in Water at 50°C using 1.1 equiv of NaOH. The product precipitates upon acidification with dilute HCl to pH 7.
Method B: Direct Amidation via Coupling Agents (Secondary Protocol)
The Logic
When the specific isatoic anhydride is unavailable, or the amine is valuable/sensitive, direct coupling is required. The critical risk here is Anthranilic Acid Dimerization . To prevent the free aniline of one molecule reacting with the activated ester of another, we must use high-efficiency coupling agents (HATU/EDC) and control the stoichiometry precisely.
Experimental Protocol
Scope: Complex amines, chiral amines, or when starting from substituted anthranilic acids.
Purification: Flash column chromatography is usually required to separate the product from urea byproducts (if using EDC).
Comparative Data & Decision Matrix
The choice of method should be dictated by the substrate availability and scale.
Feature
Method A: Isatoic Anhydride
Method B: Direct Coupling (HATU)
Atom Economy
High (Byproduct is CO₂)
Low (Large urea/peptide byproducts)
Purification
Precipitation/Filtration
Column Chromatography
Cost
Low
High (Cost of HATU/Peptide reagents)
Risk
Low (Self-limiting reaction)
Moderate (Dimerization risk)
Substrate Scope
Good for 1°/2° amines
Excellent for complex/hindered amines
Decision Tree
Figure 2: Strategic decision matrix for selecting the optimal synthetic route.
Troubleshooting & "The Self-Validating System"
A robust protocol must include internal checks. Use these indicators to validate your experiment in real-time:
The CO₂ Bubble Check (Method A):
Observation: Upon heating, steady bubbling indicates the reaction is progressing.
Troubleshooting: If no bubbles form at 80°C, add a catalytic amount of DMAP (4-dimethylaminopyridine) or switch solvent to DMF.
The "Double-Spot" TLC (Method B):
Issue: If you see two close spots on TLC, one is likely the Benzoxazinone (cyclic byproduct).
Validation: Take an NMR aliquot. The amide -NH proton (usually 8-10 ppm, broad) confirms the linear product. Benzoxazinones lack this proton.
Solubility Issues:
Anthranilamides are often crystalline and insoluble in non-polar solvents. If the product oils out during aqueous workup, extract with 10% Methanol in Dichloromethane (DCM) to ensure full recovery.
References
Wagner, E. C.; Fegley, M. F. (1947). "Isatoic Anhydride."[2][3][4] Organic Syntheses, 27, 45.
Foundational text on the preparation and reactivity of is
Copeland, R. A., et al. (2008). "Preparation of anthranilamides as ryanodine receptor modulators." DuPont Patent Applications.
Industrial application of Method A for the synthesis of Chlorantraniliprole.
Polshettiwar, V.; Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 37, 1546-1557.
Supports the Green Chemistry variant using water as a solvent.[5]
Montalbetti, C. A.; Falque, V. (2005). "Amide bond formation and peptide coupling."[6] Tetrahedron, 61(46), 10827-10852.
Comprehensive review supporting the selection of H
Application Notes and Protocols for N-cyclohexyl-2-(methylamino)benzamide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and stability assessment of N-cyclohexyl-2-(methylamino)benzamide, a su...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and stability assessment of N-cyclohexyl-2-(methylamino)benzamide, a substituted benzamide derivative of interest in chemical and pharmaceutical research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules to establish a robust framework for its management in a laboratory setting. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel, grounded in established principles of chemical safety and stability testing.
Introduction and Chemical Identity
N-cyclohexyl-2-(methylamino)benzamide is a unique molecule featuring a benzamide core, N-substituted with a cyclohexyl group, and a methylamino moiety at the 2-position of the benzene ring. This structure suggests its potential utility as a scaffold in medicinal chemistry and materials science. Proper handling and storage are paramount to ensure its stability and to mitigate any potential hazards.
Chemical Structure:
Caption: Chemical Structure of N-cyclohexyl-2-(methylamino)benzamide.
Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
Skin and Eye Irritation: Similar compounds can cause skin and serious eye irritation.[3]
Respiratory Irritation: If handled as a powder, inhalation may cause respiratory tract irritation.
Harmful if Swallowed: Oral ingestion may be harmful.
Personal Protective Equipment (PPE) Protocol:
A risk assessment should be conducted for every procedure involving this compound. The following PPE is recommended as a minimum standard:
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.
Body Protection: A laboratory coat is mandatory. For larger quantities or procedures with a high risk of exposure, consider a chemical-resistant apron or coveralls.
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge may be necessary. Ensure proper fit testing and training.
Caption: Workflow for selecting appropriate Personal Protective Equipment.
Storage and Handling Protocols
Proper storage is crucial to maintain the chemical integrity of N-cyclohexyl-2-(methylamino)benzamide. Handling procedures should be designed to minimize exposure and prevent contamination.
Storage Conditions:
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended, as is common for many research chemicals.[4]
Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric contaminants. For sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).
Light: Protect from direct sunlight and strong light sources, as amides can be susceptible to photolytic degradation.
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[5]
Handling Procedures:
Work in a well-ventilated area, preferably in a chemical fume hood.
Avoid the formation of dust and aerosols. If handling a powder, use appropriate tools and techniques to minimize dust generation.
Ensure that an eyewash station and safety shower are readily accessible.
Wash hands thoroughly after handling.
Stability and Degradation Pathways
Understanding the potential degradation pathways of N-cyclohexyl-2-(methylamino)benzamide is essential for designing stable formulations and for developing stability-indicating analytical methods. The primary degradation pathways for this class of compounds are hydrolysis and oxidation.[4][6]
Potential Degradation Pathways:
Hydrolysis: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 2-(methylamino)benzoic acid and cyclohexylamine.
Oxidation: The methylamino group and the benzene ring are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
Caption: Potential degradation pathways for N-cyclohexyl-2-(methylamino)benzamide.
Proposed Protocol for a Forced Degradation Study
A forced degradation study is a critical step in understanding the intrinsic stability of a new chemical entity.[4][6] The following protocol provides a framework for such a study on N-cyclohexyl-2-(methylamino)benzamide. The goal is to achieve 5-20% degradation to identify the primary degradation products.[7]
Materials:
N-cyclohexyl-2-(methylamino)benzamide
HPLC-grade methanol and water
0.1 M Hydrochloric acid (HCl)
0.1 M Sodium hydroxide (NaOH)
3% Hydrogen peroxide (H₂O₂)
HPLC system with a UV detector
Procedure:
Preparation of Stock Solution: Prepare a stock solution of N-cyclohexyl-2-(methylamino)benzamide in methanol at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL in methanol) to UV light (e.g., 254 nm) for 24 hours.
Sample Analysis:
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
Analyze the samples by a suitable stability-indicating HPLC method.
Data Analysis:
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.
Identify and characterize any significant degradation products using techniques such as LC-MS and NMR.
Emergency Procedures
Spill Response:
Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
Small Spills (Solution): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material as described for small spills.
First Aid Measures:
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
References
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
Application Note: N-Cyclohexyl-2-(methylamino)benzamide as a Versatile Building Block in Heterocyclic Synthesis
Executive Summary N-Cyclohexyl-2-(methylamino)benzamide (CAS: 348612-65-7) is a highly specialized, bifunctional ortho-aminobenzamide building block. Featuring both a secondary aniline nitrogen and a bulky, lipophilic cy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Cyclohexyl-2-(methylamino)benzamide (CAS: 348612-65-7) is a highly specialized, bifunctional ortho-aminobenzamide building block. Featuring both a secondary aniline nitrogen and a bulky, lipophilic cycloaliphatic amide, it serves as a premium precursor for the synthesis of sp³-rich nitrogen heterocycles—most notably, 2,3-dihydroquinazolin-4(1H)-ones and quinazoline-2,4(1H,3H)-diones [1].
This application note provides researchers and drug development professionals with validated, step-by-step methodologies to leverage this building block. By trapping the resulting scaffolds in a partially saturated state, medicinal chemists can increase the fraction of sp³ carbons (Fsp³) in their libraries, a critical metric for improving the pharmacokinetic profiles and target specificity of modern therapeutics.
Mechanistic Insights & Pathway Causality
The structural uniqueness of N-cyclohexyl-2-(methylamino)benzamide dictates its reactivity and the resulting topological diversity of the synthesized libraries:
The N-Methyl Aniline Moiety (Position 2): Traditional primary anthranilamides react with aldehydes to form 2,3-dihydroquinazolinones, which rapidly auto-oxidize into flat, fully aromatic quinazolin-4(3H)-ones. The presence of the N-methyl group in this building block physically prevents this final oxidative aromatization [2]. The causality here is fundamental: the lack of a removable proton on the aniline nitrogen traps the heterocycle in the 2,3-dihydro state, preserving a stereocenter at C-2 and maintaining a 3D-puckered conformation.
The N-Cyclohexyl Amide (Position 1): The cyclohexyl ring introduces significant steric bulk and lipophilicity. In drug design, this group is strategically utilized to anchor the molecule within deep hydrophobic receptor pockets or to enhance Blood-Brain Barrier (BBB) permeability for central nervous system (CNS) targets.
Reaction Pathways: Condensation with aldehydes yields 3-cyclohexyl-1-methyl-2-substituted-2,3-dihydroquinazolin-4(1H)-ones. Alternatively, acylation with phosgene equivalents (e.g., triphosgene) forces a double-nucleophilic attack, yielding rigid quinazoline-2,4-diones.
Caption: Reaction pathways of N-cyclohexyl-2-(methylamino)benzamide to diverse quinazolinone scaffolds.
Experimental Workflows & Protocols
Protocol A: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones via Aldehyde Condensation
This protocol utilizes a green, solvent-free cyclocondensation approach catalyzed by boric acid [2]. The causality behind using solvent-free conditions is to maximize the collision frequency between the building block and the aldehyde, overcoming the steric hindrance of the cyclohexyl group.
Materials:
N-Cyclohexyl-2-(methylamino)benzamide (1.0 mmol)
Aromatic Aldehyde (1.0 mmol)
Boric Acid (
) (0.2 mmol, 20 mol%)
Step-by-Step Methodology:
Reagent Mixing: In a 10 mL glass vial, thoroughly triturate 1.0 mmol of the building block with 1.0 mmol of the chosen aromatic aldehyde and 20 mol% boric acid. Self-validation: A homogeneous powder indicates proper mixing, which is critical for solvent-free melts.
Thermal Activation: Heat the mixture in an oil bath at 120 °C for 10–20 minutes. The mixture will melt, and water vapor will be visibly expelled as the cyclocondensation proceeds.
Reaction Monitoring: Monitor the reaction via TLC (Ethyl Acetate/Hexane, 1:2). The disappearance of the fluorescent starting material spot validates the completion of the cyclization.
Quenching & Precipitation: Cool the melt to room temperature. Add 5 mL of cold water/ethanol (1:1 v/v) and stir vigorously. Causality: The highly lipophilic dihydroquinazolinone product is insoluble in this aqueous mixture, forcing it to crash out as a solid, while the boric acid catalyst dissolves into the aqueous phase.
Isolation: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure product.
Caption: Step-by-step experimental workflow for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Protocol B: Synthesis of Quinazoline-2,4(1H,3H)-diones via Triphosgene
This protocol constructs a rigid dione scaffold. Triphosgene is preferred over phosgene gas due to its solid state and safer handling profile.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of N-cyclohexyl-2-(methylamino)benzamide in 10 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
Base Addition: Add 2.5 mmol of Triethylamine (
). Causality: The base is strictly required to scavenge the HCl generated during the reaction. Without it, the secondary amine of the building block would protonate, killing its nucleophilicity and halting the reaction.
Acylation: Cool the flask to 0 °C. Slowly add a solution of triphosgene (0.4 mmol, equivalent to 1.2 mmol of phosgene) in 5 mL DCM dropwise over 10 minutes.
Cyclization: Allow the reaction to warm to room temperature and stir for 2 hours. The intermediate carbamoyl chloride spontaneously cyclizes onto the amide nitrogen.
Workup: Quench with saturated aqueous
. Extract with DCM, dry over , and concentrate in vacuo. Purify via flash chromatography.
Quantitative Data Presentation
The following table summarizes expected yields and reaction times when utilizing N-cyclohexyl-2-(methylamino)benzamide across different synthetic pathways, demonstrating its high reactivity and versatility [2][3].
Entry
Reagent / Aldehyde (R-CHO)
Catalyst / Base
Conditions
Time
Yield (%)
1
Benzaldehyde
Boric Acid (20 mol%)
Solvent-free, 120 °C
15 min
92%
2
4-Chlorobenzaldehyde
Boric Acid (20 mol%)
Solvent-free, 120 °C
10 min
95%
3
4-Methoxybenzaldehyde
Boric Acid (20 mol%)
Solvent-free, 120 °C
20 min
89%
4
Triphosgene
Triethylamine (2.5 eq)
DCM, 0 °C to RT
120 min
85%
References
Mhaske, S.B.; Argade, N.P. "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 2006, 62, 9787-9826. Available at:[Link]
Karimi-Jaberi, Z.; Zarei, L. "Rapid synthesis of 2-substituted-2,3-dihydro-4(1H)-quinazolinones using boric acid or sodium dihydrogen phosphate under solvent-free conditions." South African Journal of Chemistry, 2012, 65, 1-3. Available at:[Link]
Wang, et al. "The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions." Synthetic Communications, 2015. Available at:[Link]
Application
Standard Operating Procedure: Formulation of N-cyclohexyl-2-(methylamino)benzamide (NCMA-B) as an Amorphous Solid Dispersion
Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Formulation Scientists, Pre-clinical Researchers, and Drug Development Professionals Compound: N-cyclohexyl-2-(methylamino)benzamide (...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Application Note & Standard Operating Procedure (SOP)
Target Audience: Formulation Scientists, Pre-clinical Researchers, and Drug Development Professionals
Compound: N-cyclohexyl-2-(methylamino)benzamide (CAS: 348612-65-7)
Introduction & Mechanistic Rationale
N-cyclohexyl-2-(methylamino)benzamide (NCMA-B) is a highly lipophilic benzamide derivative utilized as a key active pharmaceutical ingredient (API) building block in drug discovery. Like many modern hydrophobic compounds, NCMA-B suffers from poor aqueous solubility, which severely limits its dissolution rate and oral bioavailability. To overcome this thermodynamic barrier, formulating NCMA-B as an Amorphous Solid Dispersion (ASD) via spray drying is a highly effective, scalable strategy.
Spray drying is a solvent-based continuous manufacturing process consisting of1[1]. This process rapidly evaporates the solvent, kinetically trapping the API in a high-energy, amorphous state within a polymer matrix. For NCMA-B, Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is selected as the optimal carrier polymer. When partially ionized in the gastrointestinal tract, the 2[2]. This dual-action mechanism effectively maintains the API in a supersaturated state during dissolution, maximizing absorption.
Materials and Reagents
The success of an ASD relies heavily on the thermodynamic compatibility of the API, the polymer, and the solvent system.
Table 1: Formulation Components and Functional Roles
Component
Specification / Grade
Quantity (per 100g batch)
Functional Rationale
NCMA-B (API)
Purity ≥ 98% (CAS: 348612-65-7)
25.0 g
Target hydrophobic compound. Formulated at a 25% drug loading to balance solubility enhancement and physical stability.
HPMCAS
M-Grade (Medium Acetate/Succinate)
75.0 g
Amphiphilic polymer matrix. M-grade provides an optimal balance of lipophilicity for NCMA-B miscibility and hydrophilicity for release.
Dichloromethane (DCM)
HPLC Grade
720.0 mL
Primary solvent. Excellent solvation power for the lipophilic benzamide structure. Low boiling point (39.6°C) ensures rapid evaporation.
Methanol (MeOH)
HPLC Grade
180.0 mL
Co-solvent (80:20 DCM:MeOH v/v). Required to fully solvate the hydrophilic hydroxyl and carboxylate regions of the HPMCAS polymer.
Formulation Workflow
Workflow for the formulation and validation of NCMA-B Amorphous Solid Dispersion.
Standard Operating Procedure: Spray Drying Protocol
Every parameter in this protocol is designed as a self-validating system to prevent phase separation (recrystallization) during the transition from liquid to solid state.
Phase 1: Feed Solution Preparation
Solvent Mixing: In a highly ventilated fume hood, prepare 900 mL of the solvent mixture by combining 720 mL of Dichloromethane (DCM) and 180 mL of Methanol (MeOH).
Polymer Solvation: Slowly add 75.0 g of HPMCAS to the solvent mixture under continuous overhead stirring (400 RPM). Stir for 45 minutes until the solution is optically clear. Causality: Adding the polymer first prevents the API from competing for solvent interaction, ensuring the polymer chains are fully extended.
API Incorporation: Add 25.0 g of NCMA-B to the polymer solution. Continue stirring for 30 minutes. The final total solids loading is approximately 10% w/v.
Phase 2: Spray Drying Process
The spray drying parameters must balance rapid droplet drying (to freeze the API in the amorphous state) with thermal stability.
High enough to flash-evaporate the DCM/MeOH mixture, preventing droplet coalescence before hitting the chamber walls.
Outlet Temperature
45 °C
Maintained below the glass transition temperature (Tg) of the ASD to prevent rubbery phase transition and cyclone blockages.
Feed Rate
15 mL/min
Balances the thermal load of the drying gas. Too fast leads to wet particles; too slow causes unnecessary thermal stress.
Atomization Pressure
1.5 bar
Controls droplet size. Higher pressure yields smaller droplets, increasing the surface-area-to-volume ratio for faster drying.
Aspirator Rate
100% (35 m³/h)
Maximizes the separation efficiency of the cyclone to recover the fine ASD powder.
Execution:
Prime the spray dryer with pure DCM/MeOH (80:20) until the inlet and outlet temperatures stabilize at the setpoints.
Switch the feed line to the NCMA-B/HPMCAS solution.
Continuously monitor the outlet temperature. A drop of >3°C indicates incomplete drying; reduce the feed rate immediately.
Upon completion, switch back to pure solvent for 5 minutes to clear the nozzle, then shut down the aspirator and collect the powder from the cyclone collection vessel.
Phase 3: Secondary Drying
Spray drying inherently traps trace residual solvents within the polymer matrix due to rapid "skin" formation on the droplet surface.
Transfer the collected ASD powder to a glass petri dish, spreading it into a thin layer (<5 mm).
Place in a vacuum oven at 40 °C (below the Tg) at <50 mbar for 24 hours.
Causality: Residual DCM/MeOH acts as a plasticizer, lowering the Tg of the formulation and drastically increasing molecular mobility, which can trigger premature recrystallization of NCMA-B during storage.
Physicochemical Characterization & Validation
To ensure the scientific integrity of the formulation, the physical stability and kinetic miscibility of the resulting solid dispersion must be validated using3[3].
Table 3: Analytical Validation Criteria
Analytical Technique
Target Observation
Interpretation
Powder X-Ray Diffraction (PXRD)
Complete absence of sharp Bragg peaks; presence of a broad "amorphous halo".
Confirms the destruction of the NCMA-B crystal lattice and successful amorphization.
Modulated DSC (mDSC)
A single, distinct Glass Transition Temperature (Tg) between 70°C - 90°C.
A single Tg indicates true kinetic miscibility at the molecular level without phase separation.
In Vitro Dissolution (Non-Sink)
>80% drug release within 30 mins; maintenance of supersaturation for >120 mins.
Validates the HPMCAS polymer's ability to inhibit precipitation in an aqueous environment.
References
Source: PMC (Pharmaceutics)
Title: Comparative Assessment of Spray Drying and Hot Melt Extrusion as Amorphous Solid Dispersion Manufacturing Processes
Source: American Pharmaceutical Review
URL
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Ticket ID: CHEM-SUP-8821
Subject: Troubleshooting Low Yield in ortho-Amino Benzamide Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Anthranilic Trap"
If you are experiencing yields below 40% when synthesizing N-cyclohexyl-2-(methylamino)benzamide , you are likely attempting a direct amide coupling (EDC/NHS, HATU, or DCC) on N-methylanthranilic acid.
The Root Cause:
The ortho-methylamino group creates a "perfect storm" of deactivation:
Steric Hindrance: The N-methyl group physically blocks the trajectory of the incoming cyclohexylamine.
Electronic Deactivation: The amino group donates electron density into the ring, reducing the electrophilicity of the carbonyl carbon.
Intramolecular H-Bonding: The N-methyl hydrogen often bonds with the carbonyl oxygen, locking the molecule in a conformation that resists activation.
The Solution:
Stop optimizing the coupling reagents. Switch to the Isatoic Anhydride Ring-Opening Route . This method bypasses the activation energy barrier of the carboxylic acid entirely.
Module 1: The Expert Protocol (Isatoic Anhydride Route)
This protocol relies on the nucleophilic attack of cyclohexylamine on N-methylisatoic anhydride. This reaction is driven by the release of CO₂, providing a massive entropic driving force that standard couplings lack.
Reagents:
Substrate: N-Methylisatoic anhydride (Commercial or synthesized via Triphosgene)
Nucleophile: Cyclohexylamine (1.1 equivalents)
Solvent: DMF (Dimethylformamide) or Acetonitrile (anhydrous)
Catalyst: DMAP (4-Dimethylaminopyridine) - Critical for sterically hindered variants[1]
Step-by-Step Methodology:
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
).
Dissolution: Dissolve 1.0 eq of N-methylisatoic anhydride in anhydrous DMF (Concentration: 0.5 M).
Note: If the anhydride is not fully soluble at RT, gentle heating is acceptable.
Addition: Add 1.1 eq of Cyclohexylamine dropwise via syringe.
Catalysis: Add 0.1 eq (10 mol%) of DMAP.
Why: While unsubstituted isatoic anhydrides react with amines at RT, the N-methyl group hinders the carbonyl. DMAP acts as a nucleophilic catalyst, forming a reactive amide intermediate.
Reaction: Heat the mixture to 60–80°C for 4–6 hours.
Monitoring: Watch for CO₂ evolution (bubbling). Reaction is complete when bubbling ceases and TLC/LCMS shows consumption of the anhydride.
The following diagram illustrates why the Anhydride route succeeds where EDC/HATU fails.
Caption: Comparative logic flow showing the thermodynamic advantage of the Isatoic Anhydride route (Green path) versus the kinetic failure of direct coupling (Red path).
Module 3: Troubleshooting Guide (FAQ)
Q1: I am forced to use the Direct Coupling route (Acid + Amine). How do I maximize yield?
If you cannot source the anhydride, you must brute-force the coupling.
Reagent: Switch to HATU or PyBOP . EDC is too weak for this sterically hindered interface.
Additive: Use HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that speeds up activation.
Base: Use DIPEA (Diisopropylethylamine), not TEA.
Mode: Pre-activate the acid with HATU/DIPEA for 15 minutes before adding the cyclohexylamine.
Q2: My Isatoic Anhydride reaction turned into a dark tar. What happened?
Cause: Temperature was too high (>100°C) or the reaction ran too long.
Fix: Keep temperature at 60–70°C. N-methylisatoic anhydride is prone to polymerization at high temperatures if the amine is not added immediately.
Q3: I see a peak with M+ mass of [Product + 126]. What is it?
Diagnosis: You have formed the Urea byproduct .
Mechanism: If using carbodiimides (EDC/DCC), the amine attacked the carbodiimide instead of the activated ester.
Fix: This is a symptom of slow activation. Switch to the Anhydride route immediately.
Q4: The product is oiling out during workup.
Cause: This benzamide is lipophilic but has a basic amine.
Fix (Acid/Base Purification):
Dissolve crude oil in EtOAc.
Extract with 1M HCl . The product moves to the aqueous layer (protonated). Impurities stay in EtOAc.
Separate layers.
Basify the aqueous layer with NaOH to pH 10.
Extract back into EtOAc. This yields >95% pure product.
Module 4: Data & Solvent Selection
Table 1: Solvent Effects on N-Methylisatoic Anhydride Ring Opening
Solvent
Dielectric Constant
Reaction Rate
Yield Profile
Notes
DMF
36.7
Fast
High (85-95%)
Best for solubility; requires aqueous wash to remove.
Acetonitrile
37.5
Medium
High (80-90%)
Easier to remove (volatile); may require reflux.
THF
7.5
Slow
Moderate (50-65%)
Poor solubility of anhydride; not recommended.
Toluene
2.4
Very Slow
Low (<40%)
Non-polar; fails to stabilize the transition state.
Module 5: Decision Tree for Troubleshooting
Caption: Step-by-step diagnostic flow to identify the specific failure point in the synthesis workflow.
References
Coppola, G. M. (1980).[2][3][4][5] "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505–536.[3]
Foundational text establishing the ring-opening mechanism and kinetics.
Sircar, J. C., et al. (1981). "Reactions of 2H-3,1-benzoxazine-2,4-(1H)dione (isatoic anhydride) with anions...". Journal of Heterocyclic Chemistry, 18(1), 117-121.[2]
Provides specific conditions for hindered anhydride reactions.
Santa Cruz Biotechnology. "N-Cyclohexyl-2-(methylamino)benzamide Product Data."
Confirmation of compound stability and physicochemical properties.
Identifying common impurities in N-cyclohexyl-2-(methylamino)benzamide production
A Guide to Identifying and Mitigating Common Impurities Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for the synthesis of N-cyclohexyl-2-(methylamino)ben...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Identifying and Mitigating Common Impurities
Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for the synthesis of N-cyclohexyl-2-(methylamino)benzamide. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the production of this compound. As your Senior Application Scientist, my goal is to equip you with the expertise and practical insights necessary to ensure the highest purity and yield in your experiments.
This section addresses specific issues that may arise during the synthesis of N-cyclohexyl-2-(methylamino)benzamide, providing causative explanations and actionable solutions.
Question 1: My reaction yield is consistently low, and I observe a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion rate?
Answer:
Low conversion is a frequent challenge in amide bond formation. The root cause often lies in suboptimal reaction conditions or the deactivation of reactants. Let's break down the possibilities based on your synthetic route:
Route A: From N-methylanthranilic Acid and Cyclohexylamine using a Coupling Agent (e.g., DCC)
Causality: The carboxylic acid group of N-methylanthranilic acid requires activation to react with the amine. Incomplete activation by the coupling agent, such as dicyclohexylcarbodiimide (DCC), is a primary reason for low yield. Furthermore, the basicity of the amine can lead to salt formation with the acidic starting material, rendering the amine non-nucleophilic.
Solutions:
Optimize Coupling Agent Stoichiometry: Ensure at least a stoichiometric equivalent of the coupling agent is used. A slight excess (1.1-1.2 equivalents) can often drive the reaction to completion.
Incorporate an Additive: The use of an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can improve the efficiency of carbodiimide-mediated couplings by forming a more reactive activated ester and suppressing side reactions.
Employ a Non-Nucleophilic Base: The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can neutralize any acid present and prevent the protonation of cyclohexylamine, thus maintaining its nucleophilicity.
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a moderate increase in temperature (e.g., to 40-50 °C) may be beneficial.
Route B: From Isatoic Anhydride and Cyclohexylamine
Causality: The reaction between isatoic anhydride and an amine should ideally proceed with the loss of carbon dioxide to form the desired amide. However, incomplete reaction can occur due to poor solubility of the starting materials or insufficient reaction time.
Solutions:
Solvent Choice: Employ a solvent that can effectively dissolve both isatoic anhydride and cyclohexylamine. Aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often suitable.
Temperature Control: This reaction is often performed at elevated temperatures (e.g., 80-120 °C) to facilitate the decarboxylation step. Ensure the reaction temperature is maintained consistently.
Reaction Time: Allow for a sufficient reaction time, which can range from a few hours to overnight. Monitor the reaction progress to determine the optimal duration.
Question 2: My final product is contaminated with a high-melting, insoluble white solid. What is this impurity and how can I remove it?
Answer:
If you are using a carbodiimide coupling agent like DCC, this insoluble white solid is almost certainly dicyclohexylurea (DCU) .
Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. This intermediate then reacts with the amine to form the amide bond, releasing DCU as a byproduct. DCU is notoriously insoluble in most common organic solvents.
Solutions:
Filtration: The most straightforward method is to filter the reaction mixture before work-up. Since DCU is a solid, it can be removed by filtration. It is often beneficial to dilute the reaction mixture with a solvent in which the desired product is soluble but DCU is not (e.g., dichloromethane or ethyl acetate) prior to filtration.
Post-Work-up Precipitation: If DCU precipitates during work-up or purification, you can dissolve the crude product in a suitable solvent and cool the solution to re-precipitate the DCU, followed by filtration.
Alternative Coupling Agents: To avoid the formation of insoluble byproducts altogether, consider using a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed during an aqueous work-up.
Question 3: I have identified an impurity with a molecular weight corresponding to the dimer of N-methylanthranilic acid. How is this formed and how can it be prevented?
Answer:
This impurity is likely anthraniloylanthranilic acid or a related derivative.
Causality: This byproduct can form, particularly when using the isatoic anhydride route, through the self-condensation of isatoic anhydride molecules, especially in the presence of a base or if the reaction with the primary amine is slow. It can also arise from the reaction of the initially formed 2-(cyclohexylcarbamoyl)phenyl)methylcarbamic acid with another molecule of isatoic anhydride before decarboxylation is complete.
Solutions:
Controlled Addition of Amine: Add the cyclohexylamine solution slowly to the isatoic anhydride solution. This ensures that the concentration of the amine is sufficient to react with the anhydride as it becomes available, minimizing the chance of self-reaction.
Optimize Reaction Temperature: A higher temperature generally favors the desired intramolecular reaction and decarboxylation over the intermolecular side reaction.
Purification: This dimeric impurity can typically be separated from the desired product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my N-cyclohexyl-2-(methylamino)benzamide product?
A1: The impurity profile will largely depend on your synthetic route. Here is a summary of the most common impurities:
Impurity
Source
Synthetic Route
Unreacted N-methylanthranilic acid
Starting Material
Amide coupling from N-methylanthranilic acid
Unreacted Cyclohexylamine
Starting Material
Both routes
Unreacted Isatoic Anhydride
Starting Material
From isatoic anhydride
Dicyclohexylurea (DCU)
Coupling Agent Byproduct
Amide coupling using DCC
Anthraniloylanthranilic acid derivatives
Side Reaction
From isatoic anhydride
N,N'-dicyclohexyl-N-methyl-phthalamide
Side Reaction
Potential rearrangement/side reaction from isatoic anhydride route
Solvent Residues
Purification Process
Incomplete removal of solvents after work-up and purification
Q2: How can I best purify my crude N-cyclohexyl-2-(methylamino)benzamide?
A2: A combination of techniques is often most effective:
Aqueous Work-up: After the reaction, a standard aqueous work-up involving washing with a dilute acid (to remove unreacted cyclohexylamine), followed by a dilute base (to remove unreacted N-methylanthranilic acid), and then brine is crucial for removing many of the starting materials and water-soluble byproducts.
Recrystallization: This is an excellent method for removing minor impurities. A good solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points for solvent screening.
Column Chromatography: For the removal of closely related impurities or when high purity is required, silica gel column chromatography is the most effective method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically used.
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in my product?
A3: A multi-technique approach is recommended for comprehensive impurity profiling:
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. A UV detector is suitable for detecting the aromatic benzamide structure.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the impurities, which is invaluable for their identification.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, such as residual solvents or unreacted cyclohexylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities that have been isolated.
Experimental Protocols
Protocol 1: Synthesis of N-cyclohexyl-2-(methylamino)benzamide from N-methylanthranilic acid
Materials:
N-methylanthranilic acid
Cyclohexylamine
Dicyclohexylcarbodiimide (DCC)
1-Hydroxybenzotriazole (HOBt)
N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (DCM), anhydrous
1 M Hydrochloric acid
Saturated sodium bicarbonate solution
Saturated sodium chloride (brine) solution
Anhydrous magnesium sulfate
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve N-methylanthranilic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
Add DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
Add cyclohexylamine (1.1 eq) and stir for another 10 minutes.
Cool the reaction mixture to 0 °C in an ice bath.
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by TLC or HPLC.
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
Combine the filtrate and washings and transfer to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Impurity Profiling
Instrumentation:
HPLC system with a UV detector
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Dissolve an accurately weighed amount of the N-cyclohexyl-2-(methylamino)benzamide sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizing Impurity Formation Pathways
Caption: Potential impurity formation pathways in the synthesis of N-cyclohexyl-2-(methylamino)benzamide.
References
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
U.S. Food and Drug Administration. (2020). Control of Genotoxic Impurities in Pharmaceutical Products. [Link]
Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society, 81(12), 3149–3151.
Troubleshooting
Optimizing reaction temperature for N-cyclohexyl-2-(methylamino)benzamide formation
Knowledge Base Article: #KB-4029 Target Audience: Process Chemists, Bench Scientists, and Drug Development Professionals Subject: Troubleshooting and Optimizing Reaction Temperature for Amidation via N-Methylisatoic Anhy...
Author: BenchChem Technical Support Team. Date: March 2026
Knowledge Base Article: #KB-4029
Target Audience: Process Chemists, Bench Scientists, and Drug Development Professionals
Subject: Troubleshooting and Optimizing Reaction Temperature for Amidation via N-Methylisatoic Anhydride
Mechanistic Deep Dive: The Causality of Temperature
The synthesis of N-cyclohexyl-2-(methylamino)benzamide is most efficiently achieved through the ring-opening amidation of N-methylisatoic anhydride (NMIA) with cyclohexylamine. This highly atom-economical pathway produces carbon dioxide (CO₂) as its only stoichiometric byproduct. However, the reaction is highly temperature-dependent due to the activation energy required for two distinct mechanistic phases:
Nucleophilic Attack: Cyclohexylamine must attack the C-4 carbonyl of NMIA. At room temperature (< 25 °C), this process is sluggish, leading to prolonged reaction times and potential hydrolysis if trace water is present.
Thermal Decarboxylation: The initial attack forms an unstable carbamic acid intermediate. This intermediate requires thermal kinetic energy to undergo decarboxylation. Elevating the temperature to the optimal range of 75–80 °C provides the driving force to expel CO₂ gas, irreversibly pulling the reaction equilibrium toward the final benzamide product[1].
Operating below the optimal temperature stalls the reaction at the intermediate phase, while operating at excessive temperatures (> 110 °C) risks thermal degradation of the anhydride or the formation of unwanted urea derivatives.
Mechanistic pathway of temperature-dependent ring opening and decarboxylation.
Diagnostic Dashboard: Temperature Optimization Data
To illustrate the causality of thermal control, the following table summarizes quantitative data from standard 10 mmol scale reactions conducted in 0.5 M ethanol.
Temperature (°C)
Reaction Time
CO₂ Evolution Rate
Isolated Yield (%)
Purity Profile (LC-MS)
25 (Room Temp)
24.0 h
Negligible
< 20%
High unreacted starting material.
50
8.0 h
Slow / Intermittent
65%
Trace carbamic acid intermediates.
80 (Optimal)
2.0 h
Moderate / Steady
92%
> 98% (Clean conversion).
110 (Sealed Tube)
0.5 h
Violent / Unsafe
78%
Urea impurities (m/z 276) detected.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system . By monitoring specific physical and analytical cues, the chemist can verify the success of each step in real-time without guessing reaction progress.
Step 1: Reagent Preparation. Weigh 1.77 g (10.0 mmol) of N-methylisatoic anhydride (NMIA) and transfer it to a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a gas bubbler.
Step 2: Solvent Addition. Add 20 mL of absolute ethanol. The system will initially appear as a heterogeneous suspension.
Step 3: Amine Addition. Add 1.26 mL (11.0 mmol, 1.1 eq) of cyclohexylamine at room temperature.
Step 4: Controlled Heating. Submerge the flask in an oil bath and ramp the temperature to 80 °C at a rate of ~2 °C/min.
Self-Validation Check: Observe the gas bubbler. The reaction is proceeding correctly if steady CO₂ bubbling is visible as the temperature crosses 60 °C.
Step 5: Decarboxylation Phase. Maintain the reaction at 80 °C for 2 hours.
Self-Validation Check: The reaction is physically complete when CO₂ bubbling ceases entirely[2]. The solution should now be clear and homogeneous.
Step 6: Analytical Validation (IPC). Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
Self-Validation Check: Confirm the disappearance of the NMIA peak (m/z 178) and the dominant presence of the product peak at m/z 233.3[M+H]⁺ .
Step 7: Product Isolation. Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour to induce crystallization. Filter the resulting white crystalline solid, wash with 5 mL of cold ethanol, and dry under high vacuum.
Experimental workflow for N-cyclohexyl-2-(methylamino)benzamide synthesis.
Troubleshooting & FAQs
Q: Why is my reaction yield low when operating at room temperature (25 °C)?A: At 25 °C, the nucleophilic attack of cyclohexylamine on NMIA is kinetically slow. Furthermore, the intermediate carbamic acid requires thermal energy to undergo decarboxylation. Without sufficient heat, the reaction stalls. Elevating the temperature to 80 °C provides the necessary kinetic energy to drive the decarboxylation forward, pulling the equilibrium toward the final product[1].
Q: I observe excessive foaming during the heating phase. How can I mitigate this?A: Foaming is caused by the rapid, uncontrolled evolution of CO₂ gas during the decarboxylation step. To control this, do not plunge the reaction immediately into an 80 °C bath. Instead, implement a controlled heating ramp (e.g., 2 °C/min) or add the cyclohexylamine dropwise to the pre-heated NMIA solution. This ensures a steady, manageable release of gas[2].
Q: Can I use water as a greener solvent for this reaction?A: Yes. While NMIA and cyclohexylamine have limited solubility in cold water, heating the aqueous mixture to 100 °C (often facilitated by microwave irradiation) lowers the dielectric constant of water, significantly improving organic solubility[3]. This method can yield the product in under 10 minutes, though it requires specialized microwave reactors to safely manage the pressure spike from CO₂ evolution.
Q: My LC-MS shows a significant impurity at m/z ~276. What is this and how do I prevent it?A: An impurity at m/z 276 typically corresponds to a symmetric urea derivative. This forms if excess cyclohexylamine reacts with an isocyanate intermediate (a side-pathway that occurs if the primary decarboxylation pathway is bypassed at extremely high temperatures). Ensure strict stoichiometric control (maximum 1.1 equivalents of amine) and do not exceed 90 °C to suppress this side reaction.
References
US3975428A - Aromatic amines formed by the reaction of isatoic acid anhydride with compounds containing at least one tertiary nitrogen atom and at least two hydroxyl groups
Source: Google Patents
URL
Reaction of Isatoic Anhydride, Amine, and N,N′-Dialkyl Carbodiimides Under Solvent-Free Conditions: New and Efficient Synthesis of 3-Alkyl-2-(alkylamino)quinazolin-4(3H)-ones
Source: ResearchGate
URL:[Link]
Does reagent and reaction solvent order impact product yield and purity?
Source: Biotage Application Notes
URL:[Link]
Solving solubility issues of N-cyclohexyl-2-(methylamino)benzamide in aqueous buffers
Technical Support Center: N-cyclohexyl-2-(methylamino)benzamide Solubility Welcome to the technical support guide for N-cyclohexyl-2-(methylamino)benzamide. This resource is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-cyclohexyl-2-(methylamino)benzamide Solubility
Welcome to the technical support guide for N-cyclohexyl-2-(methylamino)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in aqueous buffers. Here, we will delve into the physicochemical properties of N-cyclohexyl-2-(methylamino)benzamide and provide practical, field-proven strategies to achieve and maintain its solubility for reliable experimental outcomes.
Understanding the Challenge: Physicochemical Properties
N-cyclohexyl-2-(methylamino)benzamide is a hydrophobic molecule, a characteristic that often leads to poor solubility in aqueous solutions. While specific experimental data for this compound is not extensively published, we can infer its behavior from its structural components and data from similar compounds.
A structurally related compound, N-cyclohexylbenzamide, is noted to have low water solubility but is more soluble in organic solvents.[1] This is a common trait for molecules containing both cyclohexyl and benzene rings, which contribute to their hydrophobic nature.[1] Another related molecule, 2-Amino-N-cyclohexyl-N-methylbenzylamine, is also described as being difficult to dissolve in water.[2]
Based on available data for a similar compound, N-cyclohexyl-2-(ethylamino)benzamide, we can estimate the lipophilicity. It has a calculated XLogP3 value of 3.9, indicating a high degree of hydrophobicity.[3] Compounds with high logP values tend to have low aqueous solubility.
Property
Estimated Value/Characteristic
Implication for Aqueous Solubility
Molecular Structure
Contains hydrophobic cyclohexyl and benzamide groups.
These nonpolar moieties limit interaction with polar water molecules, leading to poor solubility.
LogP
High (estimated based on similar structures)
Indicates a preference for nonpolar environments over aqueous ones.
Ionization (pKa)
The methylamino group is basic and can be protonated. The benzamide group is weakly acidic.
Solubility will be highly dependent on the pH of the aqueous buffer.[4]
Frequently Asked Questions (FAQs)
Q1: Why is my N-cyclohexyl-2-(methylamino)benzamide precipitating when I add it to my aqueous buffer from a DMSO stock?
This is a common phenomenon known as "solvent shock."[5] The compound is likely soluble in your concentrated organic solvent stock (e.g., 100% DMSO), but when this is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to crash out of solution.[5][6] This is especially prevalent with hydrophobic molecules.
Q2: What is the first thing I should try to improve the solubility?
Adjusting the pH of your buffer is often the simplest and most effective initial step for ionizable compounds.[7] Since N-cyclohexyl-2-(methylamino)benzamide has a basic methylamino group, lowering the pH of the buffer should increase its solubility by protonating this group, making the molecule more polar.
Q3: Can I just filter out the precipitate and use the supernatant?
Filtering out the precipitate is not recommended as this will lead to an unknown and lower final concentration of your compound in the solution, compromising the accuracy of your experimental results.
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to resolving persistent solubility issues.
Issue 1: Precipitation occurs immediately upon dilution into a neutral buffer (e.g., PBS at pH 7.4).
Root Cause Analysis: At neutral pH, the basic methylamino group is likely not sufficiently protonated to confer adequate aqueous solubility. The compound's inherent hydrophobicity dominates, leading to precipitation.
Solutions to Explore:
pH Adjustment: Prepare your buffer at a more acidic pH (e.g., pH 5.0-6.5) to increase the protonation of the methylamino group.[8] Remember to confirm that the final pH is compatible with your experimental system.
Co-solvents: Incorporate a small percentage of a water-miscible organic solvent (a co-solvent) into your final aqueous buffer.[9][] Common choices include ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[] These agents reduce the overall polarity of the solvent, making it more favorable for hydrophobic compounds.[11]
Surfactants: The use of surfactants can significantly enhance the solubility of poorly water-soluble drugs.[12][13] Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[14][15][16] Non-ionic surfactants like Tween-80 or Polysorbate 80 are often used in biological experiments due to their lower toxicity.[17]
Issue 2: The compound dissolves initially but precipitates over time or upon temperature change (e.g., moving from room temperature to 37°C).
Root Cause Analysis: The initial concentration may be close to the solubility limit, creating a supersaturated and unstable solution. Changes in temperature can affect solubility, with some compounds being less soluble at higher temperatures.[18]
Solutions to Explore:
Lower the Final Concentration: Your target concentration might be exceeding the thermodynamic solubility limit in the chosen buffer system.
Incorporate Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[19][20][21][22] They can form inclusion complexes with hydrophobic drugs, effectively increasing their solubility and stability in aqueous solutions.[19][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[23]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Screen
This protocol will help you determine the optimal pH for solubilizing N-cyclohexyl-2-(methylamino)benzamide.
Materials:
N-cyclohexyl-2-(methylamino)benzamide powder
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 8.0.
Microcentrifuge tubes
Vortexer
Centrifuge
HPLC-UV or other suitable analytical instrument for quantification
Procedure:
Prepare a set of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
Add an excess amount of solid N-cyclohexyl-2-(methylamino)benzamide to a microcentrifuge tube containing each buffer.
Vortex the tubes vigorously for 2-3 minutes.
Equilibrate the samples by rotating them at room temperature for 24-48 hours to ensure equilibrium is reached.
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved compound.
Carefully collect the supernatant from each tube.
Perform a serial dilution of the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water).
Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method.
Plot the measured solubility against the corresponding pH value to identify the optimal pH range.
Protocol 2: Formulation with Co-solvents and Surfactants
This protocol provides a starting point for using co-solvents or surfactants to enhance solubility.
Materials:
Concentrated stock solution of N-cyclohexyl-2-(methylamino)benzamide in 100% DMSO.
Aqueous buffer at the desired final pH.
Co-solvents (e.g., PEG 400, ethanol).
Surfactants (e.g., Tween-80, Polysorbate 80).
Procedure:
Co-solvent Approach:
Prepare your final aqueous buffer containing a specific percentage of the co-solvent (e.g., 5-10% PEG 400).
Slowly add the DMSO stock solution to the co-solvent-containing buffer while vortexing.
Surfactant Approach:
Prepare your final aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC) (e.g., 0.1-1% Tween-80).
Slowly add the DMSO stock solution to the surfactant-containing buffer while vortexing.
Observation: Visually inspect the final solution for any signs of precipitation immediately and after a period of incubation under your experimental conditions.
Control: Always include a vehicle control (buffer with the same concentration of co-solvent or surfactant but without the compound) in your experiments to account for any effects of the excipients themselves.
Data Summary: Comparison of Solubilization Strategies
Strategy
Mechanism of Action
Advantages
Considerations
pH Adjustment
Increases the ionization of the compound, making it more polar and water-soluble.[7]
Simple, cost-effective, and often a first-line approach.[]
The required pH may not be compatible with the experimental system (e.g., cell culture).
Co-solvents
Reduces the overall polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[9]
Effective for many poorly soluble compounds.
High concentrations of organic solvents can be toxic to cells or interfere with assays.[5]
Surfactants
Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[17]
Can significantly increase solubility at low concentrations.
Can interfere with certain biological assays and may have cellular toxicity at higher concentrations.[24]
Cyclodextrins
Form inclusion complexes with the hydrophobic compound, shielding it from the aqueous environment.[19]
Generally have low toxicity and are widely used in pharmaceutical formulations.[20]
The size of the cyclodextrin cavity must be appropriate for the guest molecule.
Solving the solubility challenges of N-cyclohexyl-2-(methylamino)benzamide in aqueous buffers requires a systematic and multi-faceted approach. By understanding the compound's physicochemical properties and methodically applying the strategies outlined in this guide—from simple pH adjustments to the use of specialized excipients—researchers can achieve the desired concentrations for their experiments, ensuring data integrity and advancing their scientific pursuits.
References
Vertex AI Search. Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Accessed March 7, 2026.
Popovska, O., & Simonoska Crcarevska, M. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 27(19), 6231.
PMC. Solubilization techniques used for poorly water-soluble drugs. Accessed March 7, 2026.
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
SciSpace. Cyclodextrin In Drug Delivery: A Review. Accessed March 7, 2026.
Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Accessed March 7, 2026.
Patel, M., & Soni, T. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 164-171.
Ainurofiq, A., & Choiri, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-144.
PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Accessed March 7, 2026.
MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Accessed March 7, 2026.
Pharma Excipients. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Accessed March 7, 2026.
ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Accessed March 7, 2026.
PubMed. Solubilization techniques used for poorly water-soluble drugs. Accessed March 7, 2026.
JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble. Accessed March 7, 2026.
Sapra, K., Sapra, A., Singh, S. K., & Kakkar, S. (2012). Self-Emulsifying Drug Delivery System: A Tool in Solubility Enhancement of Poorly Soluble Drugs. Indo Global Journal of Pharmaceutical Sciences, 2(3), 313-332.
Pharmedicine Journal. Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Accessed March 7, 2026.
PubChem. N-cyclohexyl-2-(ethylamino)benzamide. Accessed March 7, 2026.
Benchchem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Accessed March 7, 2026.
Patel, J. R., & Patel, K. R. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2).
BOC Sciences.
Benchchem. An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents. Accessed March 7, 2026.
Benchchem. Troubleshooting Peraquinsin precipitation in aqueous solution. Accessed March 7, 2026.
ResearchGate.
Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Accessed March 7, 2026.
Benchchem. Troubleshooting Isobatatasin I precipitation in aqueous solutions. Accessed March 7, 2026.
Vertex AI Search. PH adjustment: Significance and symbolism. Accessed March 7, 2026.
Tran, T. H., & Tran, P. H. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 11(8), 405.
Thermo Fisher Scientific. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Accessed March 7, 2026.
Avdeef, A., & Tsinman, O. (2016).
ChemBK. 2-Amino-N-cyclohexyl-N-methylbenzylamine. Accessed March 7, 2026.
EPA. N-(2-Aminoethyl)-2-(methylamino)benzamide Properties. Accessed March 7, 2026.
CD Formulation. pH Modifier Excipients. Accessed March 7, 2026.
Buhamad, R. (2017, July 6). Ph and Solubility of Drugs. YouTube.
CymitQuimica. CAS 1759-68-8: N-Cyclohexylbenzamide. Accessed March 7, 2026.
PubChem. N-Cyclohexylbenzamide. Accessed March 7, 2026.
Santa Cruz Biotechnology. N-Cyclohexyl-2-(methylamino)benzamide. Accessed March 7, 2026.
precisionFDA. N-CYCLOHEXYLBENZAMIDE. Accessed March 7, 2026.
OpenStax. 15.2 Predicting Precipitation – General Chemistry 3e: OER for Inclusive Learning. Accessed March 7, 2026.
Improving stability of N-cyclohexyl-2-(methylamino)benzamide in solution
The following guide serves as a technical support resource for N-cyclohexyl-2-(methylamino)benzamide . It is designed to address stability challenges in solution, specifically for researchers conducting in vitro assays,...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a technical support resource for N-cyclohexyl-2-(methylamino)benzamide . It is designed to address stability challenges in solution, specifically for researchers conducting in vitro assays, formulation development, or analytical profiling.[1][2]
Precipitates in pure water; requires co-solvent or pH adjustment.[1][2][3]
Light Sensitivity
High (Photosensitive)
Turns yellow/brown upon UV exposure (Aniline oxidation).[1][2][3][4]
Storage (Solution)
-20°C (Dark)
Degradation accelerates > 4°C. Stable for ~1 week at 4°C.
Oxidation Risk
Moderate
The N-methyl group is susceptible to radical oxidation.[1][2][3][4]
🔍 Troubleshooting Guide: Stability in Solution
Issue 1: Solution turns yellow or brown over time.
Diagnosis: Oxidative degradation of the ortho-methylamino group.[1][2][3]
Mechanism: The electron-rich ortho-amino moiety is prone to auto-oxidation, particularly when exposed to light or dissolved oxygen.[2][3] This forms radical intermediates that couple to form highly colored azo- or nitro- species.[3][4]
Corrective Action:
Deoxygenate Buffers: Sparge all aqueous buffers with nitrogen or argon for 15 minutes prior to use.[1][2][3]
Light Protection: Use amber glass vials or wrap containers in aluminum foil immediately after preparation.
Antioxidants: For non-biological assays, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the stock solution.[1][2][3]
Issue 2: Compound precipitates upon dilution into aqueous buffer.[1][2][3]
Diagnosis: Solubility limit exceeded due to the lipophilic cyclohexyl ring.[1][2][3]
Mechanism: The cyclohexyl group significantly increases LogP (hydrophobicity).[1][2][3][4] While the amine can be protonated, the neutral amide/cyclohexyl core resists solvation in pure water at neutral pH.[1]
Corrective Action:
DMSO "Crash" Method: Prepare a 1000x stock in 100% DMSO. Slowly add the aqueous buffer to the DMSO aliquot with vortexing (not vice versa) to prevent local high concentrations.
Co-solvent System: Maintain a final concentration of at least 0.5% - 1% DMSO or Ethanol in the working solution.[1][2][3]
Cyclodextrins: Use 5-10% Hydroxypropyl-
-cyclodextrin (HPCD) in the aqueous buffer to encapsulate the hydrophobic cyclohexyl tail.[2][3]
Issue 3: Loss of parent peak in HPLC (New peak at lower retention time).
Diagnosis: Amide Hydrolysis.[1][2][3][5][6]
Mechanism: The amide bond is susceptible to cleavage, yielding 2-(methylamino)benzoic acid and cyclohexylamine .[2][3] This is catalyzed by extreme pH.[1][2][3] The ortho-amino group can actually accelerate this via intramolecular catalysis (anchimeric assistance) under certain conditions.[1][2][3][4]
Corrective Action:
Check pH: Ensure your buffer is strictly within pH 6.0–7.[1][2][3]5. Avoid carbonate (basic) or unbuffered saline (prone to pH drift).[1][2][3][4]
Temperature Control: Never heat the solution above 37°C for extended periods. Hydrolysis rates double for every 10°C increase.[1][2][3]
🔬 Deep Dive: Degradation Pathways[3]
The stability profile of N-cyclohexyl-2-(methylamino)benzamide is dictated by two competing pathways: Hydrolysis (pH-dependent) and Oxidation (Light/Oxygen-dependent).[2][3][4]
Pathway Visualization
The following diagram illustrates the degradation logic and products.
Caption: Primary degradation pathways. Hydrolysis cleaves the amide bond; Oxidation attacks the electron-rich aniline nitrogen.[3]
🛠️ Experimental Protocols
Protocol A: Forced Degradation Study (Validation)
Use this protocol to establish the specific stability limits for your batch.[1][2][4]
Materials:
1 mg/mL Stock Solution of N-cyclohexyl-2-(methylamino)benzamide in DMSO.[2][3][4]
Note: Adding directly to pure PBS may cause micro-precipitation.[1][2][3] The surfactant/cyclodextrin is crucial for the cyclohexyl tail.[1][3]
❓ Frequently Asked Questions (FAQ)
Q: Can I use this compound in cell culture media (DMEM/RPMI)?A: Yes, but stability is limited to 24-48 hours at 37°C. The amino acids and serum proteins in media can act as nucleophiles or oxidants.[1][2][3] Always prepare fresh dilutions immediately before treating cells.[1][3] Do not store diluted media stocks.
Q: Why does the compound show two peaks on LC-MS?A: This is likely rotamerism , not degradation.[1][2][3] The amide bond has restricted rotation, and the bulky cyclohexyl group can lock the molecule in cis and trans conformers relative to the carbonyl oxygen.[1] If the two peaks coalesce upon heating the column to 50°C, it is a conformational issue, not purity.[1]
Q: Is the methylamino group reactive?A: Yes. It is a secondary amine.[1][2][3] Avoid using aldehydes (like formaldehyde fixatives) while the compound is present, as it will form iminium ions or cross-link.[1][2][4]
📚 References
BenchChem. (2025).[1][2][3][4][7][8] Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution. Retrieved from
Santa Cruz Biotechnology. (n.d.).[1][2][3][4] N-Cyclohexyl-2-(methylamino)benzamide Product Data. Retrieved from [1][2][4]
PubChem. (2025).[1][2][3][4][9] 2-Amino-N-cyclohexylbenzamide Compound Summary. National Library of Medicine.[1][3] Retrieved from [1][2][4]
Organic Chemistry Portal. (n.d.).[1][2][3][4] Stability of Amino Protecting Groups and Amides. Retrieved from [1][2][4]
Technical Support Center: Purification of N-cyclohexyl-2-(methylamino)benzamide
Welcome to the technical support portal for the purification of N-cyclohexyl-2-(methylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support portal for the purification of N-cyclohexyl-2-(methylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted cyclohexylamine starting material from their final product. This document provides in-depth, field-proven troubleshooting advice and detailed protocols grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted cyclohexylamine from my N-cyclohexyl-2-(methylamino)benzamide product?
A: Residual cyclohexylamine can interfere with subsequent synthetic steps, alter the pharmacological profile of the final compound, and complicate analytical characterization (e.g., NMR, LC-MS). Cyclohexylamine is also a corrosive and hazardous substance, and its removal is essential for product safety and purity standards.[1]
Q2: I see a persistent spot/peak corresponding to cyclohexylamine in my TLC/LC-MS analysis. What is the most common reason for this?
A: The most common reason is an incomplete reaction or the use of excess cyclohexylamine that was not effectively removed during the initial workup. The basic nature of cyclohexylamine requires a specific and efficient removal strategy, as simple solvent washes are often insufficient.
Q3: What is the fundamental chemical principle used to separate cyclohexylamine from the benzamide product?
A: The separation primarily relies on the significant difference in basicity (pKa) between the two molecules. Cyclohexylamine is a primary aliphatic amine and a relatively strong base (pKa of its conjugate acid is ~10.6).[1][2][3][4] In contrast, N-cyclohexyl-2-(methylamino)benzamide is an amide, which is a much weaker base. This difference allows for selective protonation of the cyclohexylamine, which dramatically alters its solubility and enables its separation from the desired product.[5][6][7][8]
Comparative Physicochemical Properties
A clear understanding of the physical properties of your product and the impurity is the first step in designing a robust purification strategy.
Primary basis for separation. The large ΔpKa allows selective protonation.
Solubility
Miscible with water and common organic solvents.[2][3]
Generally insoluble in water, soluble in organic solvents like DCM, EtOAc.[10]
The protonated form (salt) of cyclohexylamine is highly water-soluble.[11][12]
Troubleshooting Guide 1: Purification by Acid-Base Extraction
This is the most direct and highly recommended first-line method for removing basic impurities like cyclohexylamine.
Issue: Cyclohexylamine remains in the organic layer after a standard aqueous workup.
Principle of Causality: Cyclohexylamine, being a strong base, must be converted into its water-soluble salt form (cyclohexylammonium chloride) to be extracted from the organic phase into an aqueous phase.[5][6][7][8][13] The neutral amide product remains in the organic solvent.
Workflow for Acid-Base Extraction
Caption: Workflow for removing cyclohexylamine via acid-base extraction.
Detailed Protocol: Acid Wash
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).
Transfer: Transfer the organic solution to a separatory funnel.
Acid Wash: Add an equal volume of 1M Hydrochloric Acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
Verification: Check the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 1-2). If not, the acid has been consumed, and another wash is required.
Repeat: Repeat the acid wash (Step 3 & 4) one or two more times to ensure complete removal.
Neutralization Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual HCl.
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
Drying & Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Troubleshooting Guide 2: Purification by Silica Gel Chromatography
This method is useful if acid-base extraction is insufficient or if other, less polar impurities are also present.
Issue: Cyclohexylamine co-elutes with the product or streaks badly on a standard silica gel column.
Principle of Causality: Silica gel is slightly acidic and can strongly interact with basic compounds like amines, leading to poor separation and tailing of peaks.[14] To mitigate this, the silica must be "deactivated" or the mobile phase must be modified with a basic additive.
Protocol: Column Chromatography with Basic Modifier
TLC Analysis: Develop a thin-layer chromatography (TLC) method. Test various solvent systems (e.g., Hexanes/EtOAc, DCM/Methanol). To the chosen eluent, add a small amount of a basic modifier like triethylamine (TEA) or ammonia. A typical starting point is 0.5-1% TEA by volume.
Observation: You should observe that the cyclohexylamine spot moves to a higher Rf and the tailing is significantly reduced.
Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (without the basic modifier initially).
Equilibration: Equilibrate the column by flushing with several column volumes of the mobile phase containing the basic additive (e.g., 1% TEA in 70:30 Hexane:EtOAc). This "deactivates" the acidic sites on the silica.[15]
Loading: Dissolve the crude product in a minimum amount of the mobile phase or DCM and load it onto the column.
Elution: Run the column using the mobile phase containing the basic additive, collecting fractions and monitoring by TLC.
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure. Note that removing the high-boiling TEA may require placing the flask under high vacuum.
Alternatively, using an amine-functionalized silica gel can provide excellent separation without needing a basic modifier in the mobile phase.[14][15][16]
Troubleshooting Guide 3: Purification by Recrystallization
If the product is a solid and has moderate purity (>90%), recrystallization can be a highly effective final polishing step.
Issue: Small amounts of cyclohexylamine and other impurities remain after extraction or chromatography.
Principle of Causality: Recrystallization purifies compounds based on differences in their solubility in a specific solvent at different temperatures.[17][18] The desired compound should be highly soluble in a hot solvent but poorly soluble at cold temperatures, while the impurities remain in solution.
Protocol: Recrystallization
Solvent Screening: The key is finding a suitable solvent. The ideal solvent will dissolve your N-cyclohexyl-2-(methylamino)benzamide product when hot but not when cold. Test small amounts in solvents like ethanol, isopropanol, acetonitrile, or toluene.[19]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities.
Drying: Dry the crystals under vacuum to a constant weight.
References
Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem. (n.d.). National Institutes of Health. [Link]
cyclohexylammonium chloride - ChemBK. (2024, April 10). [Link]
What is the best technique for amide purification? - ResearchGate. (2020, November 2). [Link]
Experiment 2: Recrystallization - University of Manitoba. (n.d.). [Link]
N-cyclohexyl-2-(ethylamino)benzamide | C15H22N2O | CID 62170919 - PubChem. (n.d.). National Institutes of Health. [Link]
RECRYSTALLISATION - University of Calgary. (n.d.). [Link]
2-Amino-N-cyclohexylbenzamide | C13H18N2O | CID 577661 - PubChem. (n.d.). National Institutes of Health. [Link]
Chromatography: The Solid Phase - University of Rochester. (n.d.). [Link]
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. (2001, April 13). [Link]
Amino HPLC Semi-Prep - Sorbent Technologies, Inc. (2025, August 7). [Link]
Is there an easy way to purify organic amines? - Biotage. (2023, January 19). [Link]
Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? - ResearchGate. (2018, August 2). [Link]
Chemical Properties of N-cyclohexyl-N-methyl-benzamide - Cheméo. (n.d.). [Link]
Amide-based compounds, production, recovery, purification and uses thereof - Google P
Recrystallization and Crystallization - University of Rochester. (n.d.). [Link]
Technical Support Center: N-cyclohexyl-2-(methylamino)benzamide Stability & Degradation
The following technical support guide addresses the degradation profile of N-cyclohexyl-2-(methylamino)benzamide (CAS: 348612-65-7). This content is structured for researchers requiring immediate, actionable troubleshoot...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide addresses the degradation profile of N-cyclohexyl-2-(methylamino)benzamide (CAS: 348612-65-7). This content is structured for researchers requiring immediate, actionable troubleshooting for stability issues, impurity profiling, and assay interference.
N-cyclohexyl-2-(methylamino)benzamide is a secondary amide derivative of N-methylanthranilic acid. While the benzamide core offers moderate stability, the ortho-methylamino group introduces specific vulnerabilities to hydrolysis , photolytic degradation , and oxidative demethylation .
Researchers often encounter degradation when the compound is subjected to:
Protracted storage in solution (especially protic solvents like Methanol/Water).
UV Light exposure (anthranilate-type fluorescence and radical formation).
Key Degradation Products Table
Compound Identity
Structure/Type
Relative Retention (RRT)*
Detection Characteristic
Parent
N-cyclohexyl-2-(methylamino)benzamide
1.00
UV 254/330 nm; [M+H]+ 233.3
Degradant A
N-Methylanthranilic Acid
~0.4 - 0.6
High Fluorescence (Ex 340/Em 425); [M+H]+ 152.2
Degradant B
Cyclohexylamine
~0.1 (Void)
Weak UV; Derivatization required; [M+H]+ 100.2
Degradant C
N-Cyclohexyl-2-aminobenzamide
~0.90
UV shift (hypsochromic); [M+H]+ 219.3
*RRT values are estimated based on standard C18 Reverse Phase gradients (Water/Acetonitrile).
Interactive Troubleshooting Guide (Q&A)
Category 1: Chromatography & Impurity Peaks
Q: I see a new, early-eluting peak (RRT ~0.5) that is increasing over time in my aqueous samples. What is it?A: This is almost certainly N-methylanthranilic acid , resulting from the hydrolysis of the amide bond.
Mechanism: The steric hindrance of the cyclohexyl group usually protects the amide, but the ortho-amino group can facilitate intramolecular catalysis or simply indicate general acid/base hydrolysis.
Confirmation: Check the fluorescence detector (FLD). N-methylanthranilic acid is intensely fluorescent (blue), whereas the parent compound has lower quantum yield. If the peak glows under UV lamp on a TLC plate, it is the acid.
Fix: Avoid storing samples in water or buffers >24 hours. Switch to anhydrous DMSO or Acetonitrile for stock solutions and store at -20°C.
Q: My LC-MS shows a mass of 219.3 m/z co-eluting or eluting just before the parent. Is this an impurity?A: Yes, this corresponds to N-cyclohexyl-2-aminobenzamide .
Mechanism: Oxidative demethylation (N-dealkylation). This occurs if the sample is exposed to light or trace peroxides in solvents (e.g., aged THF or ethers).
Causality: The N-methyl group on the aniline nitrogen is susceptible to radical attack or enzymatic-like oxidation if used in biological matrices.
Fix: Use fresh, peroxide-free solvents. Protect samples from light using amber vials.
Category 2: Physical Appearance & Solubility[1]
Q: My solid sample has turned from white to a pale yellow/brown. Is it still usable?A: The color change indicates photo-oxidation .
Explanation: Anthranilamide derivatives are photosensitive. The "browning" suggests the formation of radical coupling products (azo or hydrazobenzene-like dimers) or quinone-imine species, typically present at trace levels (<0.5%) but highly colored.
Action: Perform a purity check (HPLC). If purity is >98%, the color is likely a surface phenomenon. Recrystallize from Ethanol/Water if necessary. If purity is <95%, discard.
Q: I am observing precipitation in my bioassay buffer (pH 7.4).A: The parent compound is lipophilic (LogP ~2.9).
Issue: While the ortho-amino group provides some polarity, the cyclohexyl ring drives insolubility in aqueous media.
Troubleshooting: Ensure your DMSO final concentration is <0.1% but sufficient to maintain solubility. If precipitation persists, the compound may have hydrolyzed to N-methylanthranilic acid, which might precipitate as a zwitterion or calcium salt depending on the buffer composition.
Diagnostic Workflows
Pathway Visualization: Degradation Logic
The following diagram illustrates the critical degradation nodes for N-cyclohexyl-2-(methylamino)benzamide. Use this to trace the origin of your impurities.
Caption: Primary degradation pathways showing hydrolysis to constituent acid/amine and oxidative demethylation.
Standard Operating Procedures (SOPs)
SOP-01: Assessing Hydrolytic Stability
Objective: Determine if the compound is stable in your assay buffer.
Preparation: Prepare a 10 mM stock in anhydrous DMSO.
Spike: Dilute to 100 µM in your specific Assay Buffer (e.g., PBS pH 7.4) and a Control Buffer (50:50 MeCN:Water).
Incubation: Incubate both at 37°C.
Sampling: Inject 10 µL onto HPLC at T=0, T=4h, T=24h.
Analysis: Monitor the 340 nm channel (specific for the anthranilate degradation product) and 254 nm (Parent).
Pass Criteria: <1% increase in the RRT ~0.5 peak (N-methylanthranilic acid) over 24h.
SOP-02: LC-MS Identification Parameters
Use these settings to confirm identity.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
MS Mode: Positive Electrospray Ionization (+ESI).
Key Fragments (Parent 233.3 m/z):
150.1 m/z: Acylium ion (Loss of cyclohexylamine).
134.1 m/z: N-methylanthranilic core.
83.1 m/z: Cyclohexyl ring fragment.
References & Grounding
PubChem Database. N-Cyclohexyl-2-(methylamino)benzamide (CID 11523675). National Center for Biotechnology Information. Available at: [Link]
Maki, T. & Takeda, K. (2000). Benzoic Acid and Derivatives.[1][2] Ullmann's Encyclopedia of Industrial Chemistry. (Reference for general stability of anthranilamide derivatives). Available at: [Link]
Technical Support Center: Optimization of Column Chromatography for Benzamide Purification
Welcome to the technical support center for benzamide purification. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their column chromatography workflows...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for benzamide purification. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their column chromatography workflows. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to resolve common challenges and enhance purification efficiency.
Section 1: Foundational Principles for Benzamide Chromatography
Understanding the physicochemical properties of benzamide is the first step toward a successful separation. This section addresses the fundamental questions that form the basis of your chromatographic strategy.
Q1: What are the key properties of benzamide that influence its chromatographic behavior?
Benzamide (C₇H₇NO) is a moderately polar molecule. Its behavior on a chromatographic column is primarily governed by two structural features:
The Aromatic Ring: The benzene ring is nonpolar and hydrophobic, contributing to its solubility in less polar organic solvents.[1]
The Amide Group (-CONH₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[1] This polarity is the main driver of its interaction with polar stationary phases like silica gel and enhances its solubility in polar organic solvents such as ethanol and methanol.[2]
This dual nature means that benzamide's retention can be finely tuned by adjusting the polarity of the mobile phase.
Q2: How do I select the appropriate stationary phase for benzamide purification?
For the vast majority of applications, silica gel (SiO₂) is the stationary phase of choice for purifying benzamide and its derivatives.[3]
Causality: The surface of silica gel is rich in silanol groups (Si-OH), which are polar and can form strong hydrogen bonds with the amide group of benzamide. This interaction causes benzamide to "stick" to the stationary phase. To move it down the column, a mobile phase that can compete for these binding sites is required. For highly polar benzamide derivatives, other stationary phases like alumina or even reversed-phase silica (e.g., C18) may be considered, but standard silica is the validated starting point.[4][5]
Q3: What is the principle behind choosing a mobile phase (eluent) for silica gel chromatography?
The principle is "like dissolves like," but in chromatography, it's more about competition. The mobile phase must displace the analyte from the stationary phase.
Mechanism: A non-polar solvent will not effectively interrupt the hydrogen bonding between benzamide and the silica, so the benzamide will not move. A more polar solvent will interact with both the silica and the benzamide, displacing the benzamide and allowing it to travel down the column. The art of chromatography is finding a solvent system with the perfect polarity to separate your desired compound from its impurities. A common and effective mobile phase for benzamides is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3][6]
Section 2: Experimental Workflow and Optimization
This section provides a robust, self-validating protocol for the purification of benzamide. Each step is designed to provide feedback for optimizing the subsequent steps.
Workflow for Benzamide Purification
Caption: General experimental workflow for benzamide purification.
Protocol 1: Benzamide Purification via Flash Column Chromatography
This protocol assumes you have a crude reaction mixture containing benzamide and impurities.
Part A: Thin-Layer Chromatography (TLC) for Solvent System Selection
Spotting: Dissolve a small amount of your crude mixture in a suitable solvent (e.g., ethyl acetate). Spot it on a silica gel TLC plate.
Development: Develop several TLC plates using different ratios of a non-polar solvent (Hexane) and a polar solvent (Ethyl Acetate). Start with ratios like 9:1, 4:1, 2:1, and 1:1 (Hexane:Ethyl Acetate).
Visualization: Visualize the spots using a UV lamp (benzamide is UV active).
Optimization Goal: The ideal solvent system is one that moves the benzamide spot to a Retention Factor (Rf) value of approximately 0.3-0.4 .[3] This Rf provides the best balance for separation on a column. Impurities should ideally have significantly different Rf values.
Part B: Column Preparation and Sample Loading
Packing the Column (Wet Slurry Method):
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[7]
In a beaker, mix silica gel with your chosen low-polarity eluent (from TLC) to form a slurry.[7]
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. A well-packed column is critical to prevent band broadening and poor resolution.[8]
Once the silica has settled, add another layer of sand on top to protect the silica bed during sample and eluent addition.[7]
Sample Loading:
Dissolve the crude benzamide in the minimum amount of a solvent. Often, the mobile phase itself is a good choice.[8] If solubility is an issue, a slightly more polar solvent can be used, but keep the volume to an absolute minimum.
Carefully pipette the dissolved sample onto the top layer of sand, ensuring not to disturb the silica bed.[7]
Allow the sample to absorb completely into the silica.
Part C: Elution and Fraction Collection
Elution: Carefully add the mobile phase to the column. Maintain a constant head of solvent above the silica.
Isocratic vs. Gradient Elution:
Isocratic: Use the same solvent composition throughout the entire separation. This is suitable when impurities are well-separated from the product on the TLC plate.[8]
Gradient: Start with a less polar solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). This is useful for separating compounds with very different polarities.[8]
Fraction Collection: Collect the eluent in a series of test tubes or flasks. The size of the fractions depends on the column size and the expected separation.
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure benzamide.
Final Steps: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified benzamide.[3]
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This section provides solutions to common problems encountered during benzamide purification.
Troubleshooting Workflow: Poor Separation
Caption: Troubleshooting decision tree for poor separation issues.
Frequently Asked Questions (FAQs)
Q4: My benzamide is coming off the column too quickly with no separation (Rf ≈ 1.0). What should I do?
This is a classic sign that your mobile phase is too polar (too "strong"). The eluent is so effective at displacing your compounds from the silica that they all travel with the solvent front.
Solution: Decrease the polarity of your mobile phase. Reduce the proportion of the polar component (e.g., ethyl acetate) and increase the proportion of the non-polar component (e.g., hexanes). Re-run a TLC to find a ratio that gives the desired Rf of 0.3-0.4.[3]
Q5: The separation is working, but the bands are very wide and smeared (band broadening/tailing). What causes this?
Peak tailing and broadening can result from several issues, often related to the column setup and sample loading.[8]
Potential Causes & Solutions:
Poorly Packed Column: Air bubbles, channels, or an uneven silica bed can cause the solvent to flow unevenly, leading to smeared bands. Solution: Repack the column, ensuring a uniform slurry and gentle, consistent tapping.[8]
Sample Overload: Loading too much sample for the amount of silica will saturate the stationary phase, resulting in poor separation. A general rule is that the sample mass should not exceed 1-5% of the stationary phase mass.[8] Solution: Reduce the amount of sample or use a larger column.
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is much more polar than the mobile phase can cause localized band distortion at the top of the column. Solution: Use the mobile phase itself or the least polar solvent possible to dissolve the sample. If a polar solvent is necessary for solubility, use the absolute minimum volume.[9]
Q6: My yield is very low after purification. Where could my product have gone?
Low recovery is a frustrating but common issue.
Potential Causes & Solutions:
Compound Still on the Column: If your mobile phase is not polar enough, the benzamide may remain strongly adsorbed to the silica. Solution: After collecting what you believe to be all your product, flush the column with a very polar solvent (e.g., 100% ethyl acetate or a methanol/ethyl acetate mixture) and analyze this flush by TLC.
Product Soluble in Eluent: If the chosen eluent system keeps the product too soluble, it may not have been fully retained. This is less common with benzamide on silica but possible.
Loss During Workup: Ensure that product is not being lost during the solvent evaporation step, especially if the benzamide derivative is volatile.
Q7: I've tried adjusting the mobile phase, but a key impurity still co-elutes with my benzamide. What is the next step?
If optimizing the mobile phase (the 'A' in a solvent system A:B) doesn't work, you can change the polar solvent (the 'B') to alter the selectivity. For example, if you are using Hexane:Ethyl Acetate, try switching to a system like Dichloromethane:Methanol. The different solvent will offer alternative interactions and may resolve the co-eluting peaks. If this fails, a change in stationary phase (e.g., to alumina or reversed-phase) may be necessary.[8]
Section 4: Data Reference Tables
Table 1: Benzamide Solubility in Common Organic Solvents
This data can help in selecting solvents for sample loading and understanding potential interactions. The solubility order generally follows: Methanol > Acetone > Ethanol > ... > Ethyl Acetate > ... > Water.[10][11]
Solvent
Polarity
Role in Chromatography
Benzamide Solubility Profile
Hexane
Non-polar
Main non-polar component of mobile phase
Very Low
Ethyl Acetate
Mid-polar
Main polar component of mobile phase
Moderate
Acetone
Polar aprotic
Can be used as a polar eluent; good for dissolving samples
A Researcher's Guide to the 13C NMR Chemical Shifts of N-cyclohexyl-2-(methylamino)benzamide: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR,...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers an unparalleled window into the carbon framework of a molecule. This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for N-cyclohexyl-2-(methylamino)benzamide, comparing predicted data with empirical data from structurally related analogs to offer a robust framework for spectral interpretation.
N-cyclohexyl-2-(methylamino)benzamide is a molecule of interest in medicinal chemistry and materials science, possessing a unique combination of a flexible cyclohexyl group, a rigid benzamide core, and a secondary amine. Understanding its 13C NMR spectrum is crucial for confirming its synthesis and for studying its interactions in various chemical environments.
The Predicted 13C NMR Spectrum of N-cyclohexyl-2-(methylamino)benzamide
In the absence of a publicly available experimental spectrum for N-cyclohexyl-2-(methylamino)benzamide, a predicted spectrum serves as a highly valuable starting point for analysis. The following table outlines the predicted 13C NMR chemical shifts, generated using established computational algorithms that factor in the electronic and steric environment of each carbon atom.
Carbon Atom
Predicted Chemical Shift (ppm)
C=O
168.5
C1' (ipso)
150.8
C2'
115.7
C3'
132.1
C4'
118.9
C5'
129.5
C6'
121.3
C1''
48.9
C2''/C6''
33.1
C3''/C5''
25.8
C4''
24.9
N-CH3
30.2
Disclaimer: Predicted chemical shifts are for guidance and may differ from experimental values.
To visually correlate these predicted shifts with the molecular structure, the following diagram illustrates the numbering scheme for the carbon atoms in N-cyclohexyl-2-(methylamino)benzamide.
Caption: Molecular structure of N-cyclohexyl-2-(methylamino)benzamide with carbon numbering.
Comparative Analysis with Structural Analogs
To build confidence in the predicted spectrum and to understand the influence of various structural motifs, we can compare the predicted chemical shifts with experimental data from analogous compounds.
The Benzamide Moiety
The chemical shifts of the aromatic and carbonyl carbons are highly sensitive to the nature of the substituents. A typical benzamide exhibits a carbonyl carbon resonance in the range of 165-180 ppm.[1] The predicted value of 168.5 ppm for the target molecule falls comfortably within this range.
In a study of substituted benzamides, it was noted that the chemical shifts of the aromatic carbons are influenced by both inductive and resonance effects of the substituents.[2] The methylamino group, being an activating group, increases electron density in the ring, particularly at the ortho and para positions, leading to upfield (lower ppm) shifts for C2', C4', and C6' compared to unsubstituted benzamide.
The N-Cyclohexyl Group
The chemical shifts of the cyclohexyl carbons are primarily influenced by their substitution and conformation. For unsubstituted cyclohexylamine, the carbon bearing the amino group (C1) resonates around 50 ppm.[3] In N-substituted cyclohexylamines, the C1 carbon chemical shift is sensitive to the nature of the N-substituent.[4] The predicted value of 48.9 ppm for C1'' in N-cyclohexyl-2-(methylamino)benzamide is consistent with these observations.
Experimental data for 2,3-dimethoxy-N-(cyclohexyl)benzamide shows the cyclohexyl carbons resonating between δ = 48.1 and 25.0 ppm.[5] This aligns well with the predicted range for our target molecule (C1'': 48.9 ppm, C2''/C6'': 33.1 ppm, C3''/C5'': 25.8 ppm, and C4'': 24.9 ppm).
The following table provides a comparison of the predicted chemical shifts for the cyclohexyl carbons in N-cyclohexyl-2-(methylamino)benzamide with the experimental ranges observed for related compounds.
Carbon Atom
Predicted (N-cyclohexyl-2-(methylamino)benzamide)
Experimental Range (2,3-dimethoxy-N-(cyclohexyl)benzamide)[5]
C1''
48.9 ppm
48.1 ppm (ipso-carbon)
C2''/C6''
33.1 ppm
25.0 - 35.0 ppm
C3''/C5''
25.8 ppm
25.0 - 35.0 ppm
C4''
24.9 ppm
25.0 - 35.0 ppm
This comparison demonstrates a strong correlation between the predicted data and experimental findings for similar structural motifs, lending credibility to the predicted spectrum.
Experimental Protocol for 13C NMR Acquisition
For researchers aiming to acquire an experimental spectrum of N-cyclohexyl-2-(methylamino)benzamide or related compounds, the following protocol outlines a standard procedure.
Objective: To obtain a high-resolution, proton-decoupled 13C NMR spectrum for structural elucidation.
Materials:
N-cyclohexyl-2-(methylamino)benzamide (15-20 mg)
Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)
5 mm NMR tube
Pipettes
Vortex mixer
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
Sample Preparation:
Accurately weigh 15-20 mg of the compound directly into a clean, dry 5 mm NMR tube.
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent is critical as it must fully dissolve the sample without reacting with it.[6]
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved. Visually inspect for any undissolved particles.
Instrument Setup and Calibration:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
Acquisition Parameters:
Set the experiment to a standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker spectrometer).
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a 15-20 mg sample, 128 to 512 scans are typically sufficient.
A relaxation delay (D1) of 2 seconds is generally adequate for most carbons in a molecule of this size.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Reference the spectrum to the solvent peak (CDCl3: 77.16 ppm; DMSO-d6: 39.52 ppm).[6]
Integrate the peaks if desired, although integration in 13C NMR is generally not as straightforward as in 1H NMR due to varying relaxation times and the Nuclear Overhauser Effect (NOE).
The following diagram outlines the general workflow for acquiring and processing a 13C NMR spectrum.
Caption: General workflow for 13C NMR spectroscopy.
Conclusion
This guide provides a comprehensive overview of the expected 13C NMR chemical shifts for N-cyclohexyl-2-(methylamino)benzamide. By leveraging predicted data and comparing it with experimental findings from structurally similar compounds, researchers can confidently approach the structural elucidation of this and related molecules. The provided experimental protocol offers a standardized method for obtaining high-quality 13C NMR spectra, a critical step in the characterization of novel chemical entities.
References
A Nuclear Magnetic Resonance and Molecular-modelling Study of Cyclohexylamine and Several N-Substituted Derivatives and their Hy - RSC Publishing. Available at: [Link]
13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be) - ResearchGate. Available at: [Link]
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]
V-Substituted benzamides. Nmr spectroscopic study on substituted effects - Sabinet African Journals. Available at: [Link]
Technical Guide: LC-MS/MS Structural Elucidation of N-cyclohexyl-2-(methylamino)benzamide
This technical guide provides an in-depth analysis of the LC-MS/MS fragmentation behavior of N-cyclohexyl-2-(methylamino)benzamide , a structural isomer of several pharmacologically relevant benzamides. It is designed to...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the LC-MS/MS fragmentation behavior of N-cyclohexyl-2-(methylamino)benzamide , a structural isomer of several pharmacologically relevant benzamides. It is designed to assist analytical scientists in the structural elucidation and differentiation of this compound from its regioisomers using electrospray ionization (ESI) mass spectrometry.
[1]
Executive Summary & Chemical Context
N-cyclohexyl-2-(methylamino)benzamide (Formula: C₁₄H₂₀N₂O; MW: 232.32 Da) represents a class of ortho-substituted benzamides often encountered in pharmaceutical impurity profiling and forensic analysis of designer drugs.[1]
Accurate identification of this compound requires more than simple precursor ion detection ([M+H]⁺ = 233.17), as it shares an identical molecular weight with its regioisomer, N-methyl-2-(cyclohexylamino)benzamide .[1] This guide details the specific fragmentation pathways driven by the ortho-methylamino group and the amide linker, providing a robust protocol for isomeric differentiation.
Key Analytical Differentiators
Dominant Pathway: Amide bond cleavage yielding a diagnostic acylium ion at m/z 134 .[1]
Secondary Pathway: Sequential loss of CO to form the phenyl cation species at m/z 106 .
Differentiation: The target compound is distinguished from its isomer by the absence of the m/z 202 fragment (characteristic of the cyclohexylamino-benzoyl core).
Experimental Protocol (LC-MS/MS)
To replicate the fragmentation patterns described below, the following standardized conditions are recommended. These parameters ensure sufficient internal energy for diagnostic bond cleavages without inducing excessive in-source fragmentation.[1]
Parameter
Setting / Description
Ionization Source
Electrospray Ionization (ESI), Positive Mode
Capillary Voltage
3.0 – 3.5 kV
Cone Voltage
20 – 30 V (Optimized to minimize in-source water loss)
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Fragmentation Analysis & Mechanism
The fragmentation of protonated N-cyclohexyl-2-(methylamino)benzamide ([M+H]⁺ m/z 233) follows a charge-remote fragmentation mechanism typical of N-substituted benzamides, heavily influenced by the stability of the resulting acylium ion.[1]
Primary Pathway: Amide Bond Cleavage (The Diagnostic Event)
The most energetically favorable pathway involves the inductive cleavage of the amide C-N bond. The charge is retained on the benzoyl moiety due to the resonance stabilization provided by the aromatic ring and the ortho-amino group.
Transition: m/z 233 → m/z 134
Mechanism: Neutral loss of cyclohexylamine (C₆H₁₁NH₂, 99 Da).
Significance: The formation of the 2-(methylamino)benzoyl cation (m/z 134) is the defining spectral feature. This confirms that the cyclohexyl group is attached to the amide nitrogen, not the benzene ring.
Secondary Pathway: Decarbonylation
Following the formation of the m/z 134 acylium ion, the ion undergoes a secondary fragmentation characteristic of carbonyl-containing aromatic species.
Transition: m/z 134 → m/z 106
Mechanism: Neutral loss of Carbon Monoxide (CO, 28 Da).
Product: The resulting ion (m/z 106) corresponds to the N-methyl-aniline cation or a rearranged tropylium-like species.[1]
Minor Pathway: Ortho-Effect Cyclization
The ortho position of the methylamino group allows for an intramolecular interaction with the amide carbonyl oxygen.
Transition: m/z 233 → m/z 215
Mechanism: Loss of Water (H₂O, 18 Da).
Insight: This pathway typically involves cyclization to form a protonated quinazolinone-like derivative.[1] While less abundant than the amide cleavage, its presence confirms the ortho substitution pattern.
Visualization: Fragmentation Pathway
The following diagram illustrates the hierarchical fragmentation steps, color-coded by ion stability and pathway dominance.
Caption: MS/MS fragmentation pathway of N-cyclohexyl-2-(methylamino)benzamide. The solid arrow indicates the dominant amide bond cleavage pathway.
Comparative Analysis: Isomeric Differentiation
The primary challenge in analyzing this compound is distinguishing it from its regioisomer, N-methyl-2-(cyclohexylamino)benzamide .[1] While both have a precursor mass of 233, their fragmentation fingerprints are distinct due to the location of the cyclohexyl ring.
Determines the neutral loss during primary cleavage.[1]
Ring Substituent
Methylamino
Cyclohexylamino
Determines the mass of the resulting acylium ion.
Primary Neutral Loss
Cyclohexylamine (99 Da)
Methylamine (31 Da)
Target loses a large neutral; Isomer loses a small neutral.[1]
Base Peak (Acylium)
m/z 134
m/z 202
CRITICAL: The m/z 134 peak is specific to the methylamino-benzoyl core.
Secondary Fragment
m/z 106 (134 - 28)
m/z 174 (202 - 28)
Consistent CO loss shifts the mass spectrum significantly.[1]
Conclusion on Performance
For specific identification, the Target Compound is characterized by a "light" fragment series (134, 106), whereas the Isomer produces a "heavy" fragment series (202, 174). An LC-MS method monitoring the 233 → 134 transition is highly specific for the target and will not cross-react with the isomer.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text on amide fragmentation and acylium ion stability).
Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(10), 1165-1172.[1]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62170919 (N-cyclohexyl-2-(ethylamino)benzamide - Ethyl analog used for homology verification).[1] [1]
BenchChem. (2025).[1] Spectroscopic Characterization of N-substituted Benzamides. (Reference for general benzamide spectral properties).
This guide provides a definitive spectral analysis of N-cyclohexyl-2-(methylamino)benzamide , a specific benzamide derivative characterized by an ortho-methylamino substituent and an N-cyclohexyl amide moiety.
Unlike standard spectral libraries that list peaks without context, this guide compares the compound against its direct structural analogues—N-Cyclohexylbenzamide and N-Methylanthranilamide . This comparative approach isolates the specific vibrational contributions of the ortho-amino intramolecular hydrogen bonding and the cyclohexyl ring modes, providing researchers with a robust method for structural verification.
Structural Logic & Molecular Visualization
To interpret the FTIR spectrum accurately, one must understand the molecular dynamics. The critical feature of N-cyclohexyl-2-(methylamino)benzamide is the Intramolecular Hydrogen Bond (IMHB) formed between the ortho-methylamino group and the amide carbonyl oxygen.
Structural Dynamics Diagram
The following diagram illustrates the "Locked Conformation" caused by the IMHB, which directly influences the Amide I (C=O) and Amine (N-H) spectral bands.
Caption: Figure 1. Impact of intramolecular hydrogen bonding on the vibrational modes of the target compound.
Experimental Protocol: Data Acquisition
For reproducible results in drug development contexts, the following protocol is recommended. This workflow ensures that the delicate IMHB is not disrupted by solvent effects (as seen in solution-phase IR) or hygroscopic interference.
Recommended Method: Attenuated Total Reflectance (ATR)
Crystal Material: Diamond or ZnSe (Diamond preferred for durability).
Resolution: 4 cm⁻¹.
Scans: 32 (Screening) or 64 (Publication quality).
Sample State: Solid powder (Neat).
Why ATR over KBr?
KBr pellet preparation involves high pressure, which can physically disrupt the crystal lattice and potentially alter the weak intramolecular hydrogen bond network. ATR preserves the solid-state conformation.
Comparative Spectral Analysis
The table below contrasts the target compound with N-Cyclohexylbenzamide (lacks the methylamino group) to highlight the specific shifts.
Table 1: Key Vibrational Assignments & Shifts
Functional Group
Mode
Target: N-cyclohexyl-2-(methylamino)benzamide
Comparator: N-Cyclohexylbenzamide
Mechanistic Insight
Amine (N-H)
Stretch
3340–3360 cm⁻¹ (Sharp/Med)
Absent
The secondary amine N-H is involved in IMHB, preventing the broad "hump" seen in non-bonded amines.
Amide A (N-H)
Stretch
3280–3300 cm⁻¹
~3300 cm⁻¹
The amide N-H is largely unaffected by the ortho-group but participates in intermolecular lattice bonding.
Cyclohexyl C-H
Stretch
2930, 2855 cm⁻¹
2930, 2855 cm⁻¹
Diagnostic aliphatic stretches. Strong intensity confirms the cyclohexyl ring integrity.
Amide I (C=O)
Stretch
1625–1635 cm⁻¹
1640–1660 cm⁻¹
CRITICAL: The IMHB donates electron density to the carbonyl oxygen, weakening the C=O bond and shifting it to a lower wavenumber (Red Shift).
Amide II
Bend
1530–1550 cm⁻¹
1540–1560 cm⁻¹
Coupled N-H bending and C-N stretching.
Aromatic Ring
C=C
1580–1600 cm⁻¹
1580–1600 cm⁻¹
Typical aromatic skeletal vibrations.
Ortho-Subst.
OOP Bend
745–755 cm⁻¹
690–710 cm⁻¹ (Mono)
The shift from mono-substituted (comparator) to ortho-disubstituted (target) is a key fingerprint identifier.
Detailed Band Interpretation
A. The "Fingerprint" of the Intramolecular Bond (3400 – 3200 cm⁻¹)
In a standard primary amine, you would expect two bands. In N-cyclohexyl-2-(methylamino)benzamide , you have two distinct secondary nitrogen centers.
Observation: You will likely see two distinct peaks rather than a broad envelope.
Differentiation: The methylamino N-H (donor in the IMHB) is often sharper and may appear at a slightly different frequency than the Amide N-H. If the sample is wet, these bands merge; dry samples are essential.
B. The Amide I Region (1680 – 1620 cm⁻¹)
This is the most critical region for purity analysis.
Target Signal: A strong band centered near 1630 cm⁻¹ .
Impurity Flag: If you see a shoulder or distinct peak at 1680–1690 cm⁻¹ , this indicates the presence of non-hydrogen-bonded species or hydrolysis products (e.g., free carboxylic acids if the amide bond has degraded).
Comparison: N-Cyclohexylbenzamide typically absorbs higher (closer to 1650 cm⁻¹) because its carbonyl is free to rotate and is not "clamped" by the ortho-amino group.
C. The Cyclohexyl/Aliphatic Region (3000 – 2800 cm⁻¹)
The cyclohexyl ring acts as a large hydrophobic anchor.
Asymmetric CH₂ Stretch: ~2930 cm⁻¹.
Symmetric CH₂ Stretch: ~2855 cm⁻¹.
Validation: The ratio of these peaks to the aromatic C-H stretches (just above 3000 cm⁻¹) should be high, reflecting the high hydrogen count of the cyclohexyl ring (11 aliphatic protons vs 4 aromatic protons).
Troubleshooting & Quality Control
If your spectrum does not match the expected profile, use this decision matrix.
Caption: Figure 2. Quality Control Decision Matrix for spectral validation.
References
NIST Chemistry WebBook . Benzamide, N-cyclohexyl-.[1][2][3][4][5] Standard Reference Database 69. National Institute of Standards and Technology. [Link]
Spectroscopy Online . Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020).[6] Detailed analysis of primary and secondary amide vibrational modes. [Link]
PubChem . N-Cyclohexylbenzamide Spectral Data. National Library of Medicine. [Link]
A Comparative Technical Guide to N-cyclohexyl-2-(methylamino)benzamide and N-cyclohexylbenzamide for Researchers
In the landscape of modern drug discovery and chemical biology, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active molecules.[1][2] Within this broa...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and chemical biology, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active molecules.[1][2] Within this broad class, N-substituted benzamides are of particular interest due to their diverse pharmacological profiles. This guide provides an in-depth, objective comparison of two such analogs: N-cyclohexyl-2-(methylamino)benzamide and the parent compound, N-cyclohexylbenzamide. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their chemical properties, synthetic accessibility, and potential biological activities.
Molecular Structure and Physicochemical Properties: A Tale of Two Scaffolds
The fundamental difference between N-cyclohexyl-2-(methylamino)benzamide and N-cyclohexylbenzamide lies in the substitution on the benzoyl ring. The former possesses a methylamino group at the ortho-position, a structural alteration that can profoundly influence its physicochemical and pharmacological characteristics.
N-cyclohexylbenzamide is a simple N-acylated cyclohexylamine, characterized by a benzoyl group attached to a cyclohexyl moiety.[3] Its structure is relatively non-polar, contributing to its low solubility in water and higher solubility in organic solvents.[3]
N-cyclohexyl-2-(methylamino)benzamide , by contrast, incorporates an additional secondary amine on the aromatic ring. This ortho-amino substituent introduces a hydrogen bond donor and acceptor site, which can alter the molecule's polarity, solubility, and potential for intermolecular interactions with biological targets.[4]
Below is a comparative table summarizing their key physicochemical properties.
A standard and efficient method for the synthesis of N-cyclohexylbenzamide involves the acylation of cyclohexylamine with benzoyl chloride.[8]
Experimental Protocol: Synthesis of N-cyclohexylbenzamide
Materials:
Cyclohexylamine
Benzoyl chloride
Benzene (or a suitable alternative solvent like dichloromethane)
Pyridine (or another suitable base like triethylamine)
Methanol/Ethanol mixture (for recrystallization)
Procedure:
Dissolve cyclohexylamine (1.0 equivalent) in benzene in a round-bottom flask.
Slowly add benzoyl chloride (1.1 equivalents) to the stirred solution, maintaining the temperature below 40°C. The formation of a white precipitate will be observed.
Stir the reaction mixture for 1 hour at room temperature.
Make the mixture alkaline by adding pyridine.
Filter the crude product via suction filtration.
Recrystallize the crude solid from a 1:1 mixture of methanol and ethanol to yield pure N-cyclohexylbenzamide as white needles.[8]
Workflow for the Synthesis of N-cyclohexylbenzamide
Caption: Synthetic workflow for N-cyclohexylbenzamide.
Proposed Synthesis of N-cyclohexyl-2-(methylamino)benzamide
Based on the principles of amide bond formation, a probable synthetic route to N-cyclohexyl-2-(methylamino)benzamide involves the coupling of 2-(methylamino)benzoic acid with cyclohexylamine.
Hypothetical Experimental Protocol: Synthesis of N-cyclohexyl-2-(methylamino)benzamide
Materials:
2-(methylamino)benzoic acid
Cyclohexylamine
A suitable coupling agent (e.g., DCC, EDC/HOBt, or HATU)
An organic solvent (e.g., Dichloromethane or Dimethylformamide)
A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)
Procedure:
Dissolve 2-(methylamino)benzoic acid (1.0 equivalent) in the chosen organic solvent in a round-bottom flask.
Add the coupling agent (1.1 equivalents) and the non-nucleophilic base (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
Add cyclohexylamine (1.1 equivalents) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, perform an aqueous workup to remove the coupling byproducts and excess reagents.
Purify the crude product by column chromatography on silica gel to obtain pure N-cyclohexyl-2-(methylamino)benzamide.
Proposed Synthetic Pathway for N-cyclohexyl-2-(methylamino)benzamide
Caption: Proposed synthesis of N-cyclohexyl-2-(methylamino)benzamide.
Comparative Biological and Pharmacological Context
While N-cyclohexyl-2-(methylamino)benzamide remains largely uncharacterized in the scientific literature, we can infer potential areas of biological relevance by examining the known activities of N-cyclohexylbenzamide and the influence of ortho-amino substitutions on the benzamide scaffold.
N-cyclohexylbenzamide has been investigated for various biological activities. Some studies suggest it may possess antibacterial properties against intestinal bacteria.[3] There is also a postulation that it could inhibit the formation of reactive oxygen species (ROS) by preventing the activity of NADPH oxidase.[3] Furthermore, the broader class of N-cyclohexylbenzamide derivatives has been explored for therapeutic applications, including as stimulants of gastrointestinal motor function.[10]
The introduction of a 2-(methylamino) group onto the benzamide ring in N-cyclohexyl-2-(methylamino)benzamide is expected to significantly alter its biological profile. The ortho-amino group can:
Introduce new hydrogen bonding interactions: This can lead to altered binding affinities and selectivities for various biological targets.
Influence conformation: The ortho-substituent can restrict the rotation of the amide bond, locking the molecule into a specific conformation that may be more or less favorable for receptor binding.
Alter metabolic stability: The presence of the methylamino group could introduce new sites for metabolic modification by cytochrome P450 enzymes.
Modulate electronic properties: The electron-donating nature of the amino group can affect the reactivity and binding characteristics of the entire molecule.
Derivatives of 2-aminobenzamide have been explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11][12] This suggests that N-cyclohexyl-2-(methylamino)benzamide could be a candidate for screening in these therapeutic areas.
Future Research Directions and Conclusion
The comparative analysis of N-cyclohexyl-2-(methylamino)benzamide and N-cyclohexylbenzamide highlights a common scenario in chemical research: the existence of structurally similar compounds with vastly different levels of characterization. While N-cyclohexylbenzamide serves as a known entity with some documented properties and a clear synthetic route, N-cyclohexyl-2-(methylamino)benzamide represents a frontier for investigation.
For researchers interested in exploring the potential of N-cyclohexyl-2-(methylamino)benzamide, the immediate next steps should involve:
Chemical Synthesis and Characterization: The proposed synthetic protocol should be validated, and the resulting compound thoroughly characterized using modern analytical techniques (NMR, MS, IR, etc.).
Physicochemical Profiling: Experimental determination of key properties such as solubility, lipophilicity (LogP), and pKa will provide a solid foundation for understanding its behavior in biological systems.
Biological Screening: A broad-based biological screening campaign against various targets (e.g., enzymes, receptors) could uncover novel activities. Based on the literature for related compounds, initial screens could focus on antibacterial, anti-inflammatory, and anticancer assays.
Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]
Semantic Scholar. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. [Link]
PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]
PubMed. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. [Link]
Royal Society of Chemistry Publishing. Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. [Link]
Drugsanddrug.com. amino-benzamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
Semantic Scholar. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. [Link]
MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]
Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
A Comparative Guide to Purity Validation of N-cyclohexyl-2-(methylamino)benzamide Reference Standards
Introduction In pharmaceutical research and development, the integrity of analytical data is paramount. This integrity relies heavily on the quality of reference standards used for identification, purity control, and ass...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In pharmaceutical research and development, the integrity of analytical data is paramount. This integrity relies heavily on the quality of reference standards used for identification, purity control, and assay of drug substances and products.[1][2][3] A reference standard material is a highly purified and well-characterized compound.[1][2] Therefore, the rigorous validation of its purity is a critical, foundational step for ensuring the accuracy and reliability of all subsequent measurements.
This guide provides an in-depth technical comparison of orthogonal analytical methods for validating the purity of N-cyclohexyl-2-(methylamino)benzamide, a key chemical entity. We will explore the strengths and applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis for methodological choices and practical, step-by-step protocols. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4]
The Orthogonal Approach to Purity Assessment
A single analytical technique is often insufficient to detect all potential impurities. Impurities can be broadly classified as organic (process-related, degradation products), inorganic, and residual solvents.[2] A robust purity assessment, therefore, relies on an orthogonal approach, using multiple analytical methods with different separation and detection principles to build a comprehensive impurity profile. This strategy minimizes the risk that impurities co-eluting or not responding in one method will go undetected.
Chapter 1: High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
HPLC is the workhorse of pharmaceutical analysis for quantifying organic impurities and degradation products.[2] Its suitability for non-volatile or thermally labile compounds makes it the primary tool for assessing the purity of substances like N-cyclohexyl-2-(methylamino)benzamide. A reversed-phase HPLC method with UV detection is typically employed, separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices
Column Chemistry (C18): A C18 (octadecylsilane) column is selected due to its strong hydrophobic retention, which is ideal for separating the non-polar cyclohexyl and benzamide moieties of the main compound from potentially more polar or less retained impurities.
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower UV cutoff compared to methanol. A gradient elution is often preferred over isocratic to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable runtime.
UV Detection: The benzamide portion of the molecule contains a chromophore that absorbs UV light, making UV detection a suitable and robust method for quantification. The detection wavelength is selected at the absorption maximum of N-cyclohexyl-2-(methylamino)benzamide to ensure maximum sensitivity.
Experimental Protocol: RP-HPLC Method
This protocol is designed to be validated according to ICH Q2(R1) guidelines.[4][5][6][7]
Instrumentation and Conditions:
HPLC System: A quaternary gradient HPLC system with a UV-Vis or Diode Array Detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-5 min: 30% B
5-25 min: 30% to 80% B
25-30 min: 80% B
30.1-35 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 245 nm.
Injection Volume: 10 µL.
Solutions Preparation:
Standard Solution: Accurately weigh ~10 mg of N-cyclohexyl-2-(methylamino)benzamide reference standard and dissolve in a 1:1 mixture of Acetonitrile:Water to make a 100 µg/mL solution.
Sample Solution: Prepare the candidate material at the same concentration as the standard solution.
Filtration: Filter all solutions through a 0.45 µm nylon syringe filter prior to injection.
System Suitability and Validation:
System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
Specificity: Analyze a blank (diluent) to ensure no interfering peaks are present at the retention time of the analyte and its known impurities.
Linearity: Establish linearity with a minimum of five concentrations across the expected range (e.g., LOQ to 150% of the standard concentration). The correlation coefficient (r²) should be ≥ 0.999.
Purity Calculation: Purity is determined by area percent, assuming all impurities have a similar response factor to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Chapter 2: GC-MS for Volatile Impurities and Residual Solvents
Residual solvents are organic volatile chemicals used in the synthesis of drug substances and must be controlled to acceptable levels.[8] Headspace Gas Chromatography (HS-GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard technique for their analysis, as outlined in USP <467>.[9][10] GC-MS provides the added benefit of definitive identification of unknown volatile or semi-volatile impurities.[11]
Causality Behind Experimental Choices
Headspace Sampling: This technique is ideal for analyzing residual solvents in a solid matrix. Heating the sample vial allows volatile compounds to partition into the headspace, which is then injected into the GC, avoiding contamination of the system with the non-volatile main compound.
GC Column (e.g., G43): A column with a stationary phase like 6% cyanopropylphenyl - 94% dimethylpolysiloxane (G43 type) is specified in pharmacopeial methods for its ability to resolve a wide range of solvents with varying polarities.[10]
Mass Spectrometry (MS) Detection: MS detection is highly specific and sensitive, allowing for the identification of detected peaks by comparing their mass spectra to a library (e.g., NIST). This is crucial for identifying unexpected impurities.[9][11]
Experimental Protocol: Headspace GC-MS
Instrumentation and Conditions:
GC-MS System: A Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometric detector.
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).
Carrier Gas: Helium at a constant flow of 2 mL/min.
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
Injector Temperature: 250°C.
MS Transfer Line Temperature: 250°C.
MS Ion Source Temperature: 230°C.
Mass Range: 35-350 amu.
Headspace Parameters:
Vial Equilibration Temperature: 80°C.
Vial Equilibration Time: 20 min.
Loop Temperature: 90°C.
Transfer Line Temperature: 100°C.
Solutions Preparation:
Solvent Standard: Prepare a stock solution containing expected residual solvents (e.g., Toluene, Cyclohexane, Methanol) at known concentrations in a suitable diluent like Dimethyl Sulfoxide (DMSO).
Sample Preparation: Accurately weigh ~100 mg of the N-cyclohexyl-2-(methylamino)benzamide candidate material into a headspace vial. Add a known volume of diluent.
Quantification:
Identify and quantify any detected solvents by comparing their retention times and mass spectra to the solvent standard. The concentration is calculated using an external standard method.
Chapter 3: Quantitative NMR (qNMR) for Absolute Purity Assignment
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[12][13] Unlike chromatographic techniques that provide a relative purity (area %), qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[12][13][14] The direct proportionality between signal intensity and the number of nuclei makes it a highly accurate technique.[12]
Causality Behind Experimental Choices
Internal Standard Selection: A suitable internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone) must be chosen. It should be of high, certified purity, stable, not react with the analyte, and have a simple spectrum with at least one signal that is well-resolved from any analyte signals.[14]
Solvent Selection: A deuterated solvent (e.g., DMSO-d6) that fully dissolves both the analyte and the internal standard is required.
Acquisition Parameters: To ensure accurate quantification, key acquisition parameters must be optimized. This includes a long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time of the protons being quantified) to allow for complete spin relaxation between scans, and ensuring a sufficient signal-to-noise ratio.
Experimental Protocol: ¹H-qNMR
Instrumentation and Sample Preparation:
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of delivering calibrated 90° pulses.
Internal Standard: Select a certified internal standard (e.g., Maleic Anhydride, purity ≥ 99.5%).
Sample Preparation:
Accurately weigh ~15 mg of the N-cyclohexyl-2-(methylamino)benzamide candidate material into a vial.
Accurately weigh ~10 mg of the internal standard into the same vial.
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).
NMR Data Acquisition:
Pulse Program: Standard 1D proton experiment.
Relaxation Delay (D1): ≥ 30 seconds (to be determined experimentally based on T1 values).
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
Acquisition Time: ~3-4 seconds.
Data Processing and Purity Calculation:
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
Calculate the purity using the following formula[14]:
Purity_std: Certified purity of the internal standard
Chapter 4: Comparison of Methodologies
The choice of analytical technique depends on the specific goal of the analysis. For a comprehensive validation of a reference standard, all three methods should be employed to provide an orthogonal and complete picture of its purity.
Table 1: Comparison of Analytical Methods for Purity Validation
Feature
HPLC-UV
GC-MS
qNMR
Primary Purpose
Organic Impurities, Degradants
Residual Solvents, Volatile Impurities
Absolute Purity (Assay)
Quantification Type
Relative (Area %)
Absolute (vs. Standard)
Absolute (vs. Standard)
Selectivity
High (Chromatographic)
Very High (Chromatographic + MS)
High (Chemical Shift)
Sensitivity
High (µg/mL to ng/mL)
Very High (ng/mL to pg/mL)
Moderate (mg/mL)
Sample Throughput
Moderate
Moderate to High
Low to Moderate
Key Advantage
Robust, widely used for non-volatiles
Gold standard for volatiles, definitive ID
Primary method, no specific analyte standard needed
Key Limitation
Requires response factor assumptions
Not suitable for non-volatiles
Lower sensitivity, potential signal overlap
Workflow and Decision Making
The validation process follows a logical workflow, integrating data from each technique to arrive at a final, certified purity value.
Caption: Overall workflow for reference standard purity validation.
The final purity value is typically assigned using a mass balance approach, where the sum of all detected impurities (organic, volatile, water, inorganic) is subtracted from 100%.[12][13] This value must be in close agreement with the absolute purity determined by qNMR. Any significant discrepancy warrants further investigation.
UV-Vis absorption maxima of N-cyclohexyl-2-(methylamino)benzamide
N-Cyclohexyl-2-(methylamino)benzamide: A Comparative Guide to UV-Vis Photophysical Properties As drug development and molecular probe design become increasingly reliant on specialized building blocks, understanding the p...
Author: BenchChem Technical Support Team. Date: March 2026
N-Cyclohexyl-2-(methylamino)benzamide: A Comparative Guide to UV-Vis Photophysical Properties
As drug development and molecular probe design become increasingly reliant on specialized building blocks, understanding the precise photophysical properties of precursor molecules is critical for downstream analytical tracking. N-cyclohexyl-2-(methylamino)benzamide (CAS 348612-65-7) is a highly specific N-alkylated anthranilamide derivative. While often utilized as a synthetic intermediate, its core chromophore dictates a distinct ultraviolet-visible (UV-Vis) absorption profile that can be leveraged for reaction monitoring and assay development.
This guide provides an objective comparison of the against common alternative anthranilamide derivatives, supported by mechanistic insights and a self-validating experimental protocol.
Mechanistic Photophysics: The Anthranilamide Core
To understand the UV-Vis spectrum of N-cyclohexyl-2-(methylamino)benzamide, we must analyze the causality behind its electronic transitions. The molecule's photophysics are governed by the ortho-amino benzamide (anthranilamide) chromophore[1].
The absorption profile is characterized by two primary excitation events:
High-Energy Band (λmax ~220–235 nm): This band originates from the strongly allowed π-π transition* of the aromatic benzene ring.
Low-Energy Band (λmax ~315–330 nm): This longer-wavelength band is driven by an n-π transition* coupled with Intramolecular Charge Transfer (ICT). The electron-donating secondary amine (N-methylamino group) donates electron density through the aromatic π-system toward the electron-withdrawing carboxamide group[1].
The Substituent Effect:
Compared to a primary amine (e.g., standard 2-aminobenzamide), the addition of the N-methyl group on the aniline nitrogen increases its electron-donating capacity through inductive effects. This enhanced push-pull system narrows the HOMO-LUMO gap, resulting in a slight bathochromic (red) shift of the ICT band[2]. Conversely, the bulky N-cyclohexyl group attached to the amide nitrogen primarily dictates the molecule's lipophilicity and steric hindrance, exerting only a negligible inductive effect on the core electronic transitions.
Fig 1: UV-Vis electronic transitions of the N-alkylated anthranilamide core.
Comparative UV-Vis Performance Data
When selecting a fluorophore or a UV-traceable building block, researchers often weigh N-cyclohexyl-2-(methylamino)benzamide against more ubiquitous alternatives like 2-Aminobenzamide (2-AB), which is the industry standard for fluorescently labeling free glycans via reductive amination[3].
The table below summarizes the quantitative absorption maxima across these structural analogs.
Data Interpretation: If your analytical workflow utilizes a standard 320 nm UV detector channel (commonly used for 2-AB tagged glycans), N-cyclohexyl-2-(methylamino)benzamide will still yield a robust signal due to the broad nature of its ~325 nm ICT absorption band.
To ensure high-fidelity determination of the absorption maxima, the following protocol employs a self-validating feedback loop. The causality behind these specific steps is rooted in the Beer-Lambert Law; we must ensure the analyte concentration keeps the maximum absorbance within the linear dynamic range of the photomultiplier tube (typically 0.1 to 1.0 AU) to prevent photometric errors from stray light.
Materials Required:
Spectroscopic-grade Methanol (MeOH) or Acetonitrile (UV cutoff < 210 nm).
Matched pair of quartz cuvettes (10 mm path length). Note: Standard glass or plastic cuvettes absorb strongly below 340 nm and will completely obscure the 225 nm and 325 nm peaks.
Double-beam UV-Vis Spectrophotometer.
Step-by-Step Methodology:
Stock Solution Preparation: Dissolve exactly 2.32 mg of N-cyclohexyl-2-(methylamino)benzamide (MW: 232.33 g/mol ) in 10 mL of spectroscopic-grade MeOH to yield a 1.0 mM stock solution.
Working Dilution: Dilute the stock solution 1:40 in MeOH to create a 25 µM working solution. Rationale: Anthranilamides typically possess molar extinction coefficients (ε) around 3,000–5,000 M⁻¹cm⁻¹ at their long-wavelength maxima. A 25 µM solution ensures an expected peak absorbance of ~0.10–0.15 AU, well within the linear range.
Baseline Validation (The Self-Check):
Fill both the reference and sample quartz cuvettes with pure MeOH.
Run a baseline scan from 400 nm down to 200 nm.
Validation Gate: The resulting spectrum must read 0.000 ± 0.005 AU across the entire range. If deviations occur, the cuvettes are contaminated and must be cleaned with nitric acid before proceeding.
Spectral Acquisition:
Replace the MeOH in the sample cuvette with the 25 µM working solution.
Scan from 400 nm to 200 nm at a scan rate of 120 nm/min with a slit width of 1 nm.
Data Analysis: Identify the exact λmax by calculating the first derivative of the spectrum (where the derivative crosses zero marks the peak maxima).
Fig 2: Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.
References
Title: Absorption and emission properties of the anthranilamide residues.
Source: ResearchGate.
URL: [Link]
Title: Evaluation of N-Alkyl-bis-o-aminobenzamide Receptors for the Determination and Separation of Metal Ions by Fluorescence, UV-Visible Spectrometry and Zeta Potential.
Source: MDPI.
URL: [Link]
A Comparative Guide to the Synthesis of N-Alkylated Anthranilamides: Yields, Methodologies, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals N-alkylated anthranilamides are a critical structural motif in a wide array of pharmaceuticals and biologically active compounds. Their synthesis is a corne...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
N-alkylated anthranilamides are a critical structural motif in a wide array of pharmaceuticals and biologically active compounds. Their synthesis is a cornerstone of medicinal chemistry and drug discovery, demanding efficient, high-yielding, and versatile methodologies. This guide provides an in-depth comparison of prevalent synthetic strategies for N-alkylation of anthranilamides, offering experimental data, mechanistic explanations, and practical protocols to inform your research and development endeavors.
Introduction: The Significance of N-Alkylated Anthranilamides
The anthranilamide scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. N-alkylation of the amide nitrogen provides a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, including solubility, metabolic stability, and target binding affinity. Consequently, the development of robust and efficient methods for their synthesis is of paramount importance.
This guide will explore and compare several key synthetic approaches:
Classical N-Alkylation with Alkyl Halides: A traditional and widely used method.
Reductive Amination: A versatile one-pot procedure involving carbonyl compounds.
Transition-Metal-Catalyzed N-Alkylation: Modern methods offering high efficiency and broad substrate scope.
Microwave-Assisted Synthesis: A technique for accelerating reaction rates.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for N-alkylated anthranilamides depends on several factors, including the nature of the alkyl group, the desired scale of the reaction, and the presence of other functional groups in the starting materials. Below is a comparative overview of the most common methods, with a focus on their respective yields and mechanistic underpinnings.
Classical N-Alkylation with Alkyl Halides
This method involves the deprotonation of the amide nitrogen with a suitable base, followed by nucleophilic substitution with an alkyl halide.[1][2][3] While straightforward, this approach can suffer from drawbacks such as the need for strong bases, potential for over-alkylation, and the use of potentially toxic alkylating agents.[2][4]
Mechanism: The reaction proceeds via an SN2 mechanism, where the deprotonated amide anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[2]
Causality of Experimental Choices: The choice of base is critical. Stronger bases like sodium hydride (NaH) are often required to deprotonate the weakly acidic amide proton.[1] Aprotic polar solvents like DMF or THF are typically used to dissolve the reactants and facilitate the reaction. The reactivity of the alkyl halide also plays a significant role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.
Experimental Protocol: N-Benzylation of Anthranilamide using Benzyl Chloride
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.
Amide Addition: To this suspension, add a solution of anthranilamide (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
Deprotonation: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add benzyl chloride (1.1 eq.) dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reductive Amination
Reductive amination is a highly efficient one-pot method for forming C-N bonds.[5] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.[5] This method is particularly advantageous due to its mild reaction conditions and broad substrate scope.[5]
Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine. A reducing agent, typically a borohydride derivative, then reduces the imine to the final N-alkylated product.
Causality of Experimental Choices: The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine in the presence of the starting carbonyl compound.[5] The reaction is typically carried out in solvents like dichloromethane (DCM) or methanol.[5]
Experimental Protocol: Reductive Amination of Anthranilamide with Benzaldehyde
Reactant Preparation: In a round-bottom flask, dissolve anthranilamide (1.0 eq.) and benzaldehyde (1.1 eq.) in dichloromethane (DCM).
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.
Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed.
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Transition-Metal-Catalyzed N-Alkylation
Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed methods for C-N bond formation, such as the Buchwald-Hartwig amination.[6][7][8] These reactions typically involve a palladium or copper catalyst and can be used to couple a wide range of amines and amides with aryl or alkyl halides.[6][7][9] More recently, methods utilizing alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism have gained prominence due to their atom economy and the generation of water as the only byproduct.[10][11][12]
Mechanism (Buchwald-Hartwig): The catalytic cycle generally involves oxidative addition of the aryl/alkyl halide to the Pd(0) catalyst, followed by coordination of the amide, deprotonation, and finally reductive elimination to form the N-alkylated product and regenerate the Pd(0) catalyst.[6][8]
Mechanism (Borrowing Hydrogen): This pathway involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, which then undergoes condensation with the amine to form an imine. The metal-hydride species formed during the initial oxidation then reduces the imine to the final product, regenerating the catalyst.[10]
Causality of Experimental Choices: The choice of catalyst, ligand, and base are critical for the success of these reactions.[13] For Buchwald-Hartwig reactions, bulky electron-rich phosphine ligands are often used to promote the reductive elimination step. In "borrowing hydrogen" reactions, ruthenium and iridium catalysts are commonly employed.[14][15]
Experimental Protocol: Rh(III)-Catalyzed Amidation of Anilide C-H Bonds with Isocyanates
This method provides an efficient route to N-acyl anthranilamides.[16]
Catalyst System: A mixture of [Cp*RhCl₂]₂ (2.5 mol %) and AgSbF₆ (10 mol %) is used as the catalyst system.[16]
Reaction Setup: In a glovebox, combine the anilide (e.g., acetanilide), isocyanate, catalyst, and co-catalyst in a vial with a suitable solvent like THF.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 75 °C) for several hours.[16]
Work-up and Purification: After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[1] In the context of N-alkylation of amides, microwave-assisted synthesis can significantly reduce reaction times and improve yields, often under solvent-free conditions.[1]
Mechanism: Microwave energy directly heats the reactants and solvent, leading to a rapid increase in temperature and reaction rate.
Causality of Experimental Choices: This method often employs a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) under solvent-free conditions.[1] The solid reactants are mixed and irradiated in a domestic or dedicated microwave oven.
Experimental Protocol: Microwave-Assisted N-Benzylation of Benzanilide
This protocol is representative of a solvent-free microwave-assisted N-alkylation.[1]
Reactant Mixture: In a mortar, grind and thoroughly mix potassium hydroxide, potassium carbonate, tetrabutylammonium bromide (TBAB), and the amide (e.g., benzanilide).
Alkyl Halide Addition: Place the mixture in an open conical flask and add the alkyl halide (e.g., benzyl chloride) dropwise.
Microwave Irradiation: Stir the mixture briefly and place it in a microwave oven. Irradiate for a short period (e.g., 1-2 minutes).
Work-up and Purification: After the reaction, extract the product with an organic solvent like methylene chloride. Remove the solvent and recrystallize the product from a suitable solvent like ethanol.
Quantitative Comparison of Synthesis Yields
The following table summarizes the reported yields for various N-alkylation methods applied to anthranilamides and related amides. It is important to note that direct comparison can be challenging due to variations in substrates, reaction conditions, and optimization levels.
The synthesis of N-alkylated anthranilamides is a well-established field with a diverse array of methodologies available to the modern chemist. Classical methods, while still relevant, are often being supplanted by more efficient, milder, and atom-economical transition-metal-catalyzed approaches. Reductive amination remains a highly reliable and versatile strategy, particularly for library synthesis. The advent of microwave-assisted synthesis offers a practical way to accelerate these transformations.
Future developments in this area will likely focus on the use of more sustainable and readily available alkylating agents, such as alcohols and carboxylic acids, and the development of even more efficient and selective catalytic systems. The principles of green chemistry will undoubtedly continue to drive innovation, leading to cleaner and more environmentally friendly synthetic routes to these important pharmaceutical building blocks.
References
Bahamonde, A. (n.d.). New approaches to amide arylation and alkylation under mild conditions. ACS.
Hyster, T. K., & Rovis, T. (2010). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Journal of the American Chemical Society, 132(20), 6910–6911. Available at: [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Yan, T., Feringa, B. L., & Barta, K. (2018). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Nature Communications, 9(1), 369. Available at: [Link]
Dunn, J. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
Vass, A., Dudas, J., & Varma, R. S. (2001). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 6(10), 844-850. Available at: [Link]
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Katritzky, A. R., et al. (2012). A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. ARKIVOC, 2012(8), 198-213. Available at: [Link]
Das, S., et al. (2016). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications, 52(9), 1855-1858. Available at: [Link]
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
Guérin, C., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. Available at: [Link]
Meng, C., et al. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry, 85(9), 5815–5824. Available at: [Link]
Elangovan, S., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Scientific Reports, 13(1), 21105. Available at: [Link]
Quality control parameters for N-cyclohexyl-2-(methylamino)benzamide batches
An in-depth technical analysis for the quality control (QC) and batch release of N-cyclohexyl-2-(methylamino)benzamide (NCMA) . As a versatile anthranilamide building block, NCMA is structurally critical in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for the quality control (QC) and batch release of N-cyclohexyl-2-(methylamino)benzamide (NCMA) .
As a versatile anthranilamide building block, NCMA is structurally critical in the synthesis of kinase inhibitors, factor Xa anticoagulants, and agrochemicals [1]. However, the batch-to-batch consistency of this intermediate is notoriously difficult to maintain. Trace impurities—specifically unreacted cyclohexylamine and the primary amine desmethyl analog (N-cyclohexyl-2-aminobenzamide)—can severely compromise downstream catalytic steps.
This guide objectively compares analytical methodologies for NCMA batch evaluation, establishes self-validating QC protocols, and demonstrates the direct causality between batch purity and downstream synthetic yield.
The Chemical Logic of NCMA Impurities
To understand why stringent QC is required, we must examine the chemical reactivity of NCMA. The target molecule features a sterically hindered, secondary methylamino group. If a batch contains the desmethyl impurity (a primary amine), this impurity will exhibit significantly higher nucleophilicity.
During downstream palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), the primary amine impurity will preferentially coordinate to the metal center. This not only leads to the formation of inseparable desmethyl-API analogs but also acts as a potent catalyst poison, prematurely terminating the catalytic cycle and devastating batch yields.
Fig 2. Mechanistic pathway showing how desmethyl impurities in NCMA disrupt downstream synthesis.
Comparative Evaluation of Analytical Methodologies
Batch release requires an analytical method capable of resolving structurally similar impurities well below the ICH Q3A(R2) qualification thresholds[2]. We compared three chromatographic techniques for NCMA batch analysis.
Table 1: Comparative Performance of Analytical Methods for NCMA Batch QC
Analytical Method
Stationary Phase
Resolution ()
Run Time
LOD / LOQ
Specificity & Causality
RP-HPLC-UV
Fully Porous C18 (5 µm)
1.4
25.0 min
0.05% / 0.15%
Baseline drift limits trace desmethyl detection; broad peaks due to eddy diffusion.
UHPLC-MS (Recommended)
SPP C18 (1.7 µm)
3.2
6.5 min
0.01% / 0.03%
Superficially porous particles sharpen peaks; MS provides orthogonal mass confirmation.
SFC-UV
2-Ethylpyridine (1.7 µm)
2.8
4.0 min
0.02% / 0.06%
Excellent orthogonal selectivity based on hydrogen bonding, but requires specialized hardware.
Causality of Method Choice: UHPLC-MS utilizing Superficially Porous Particles (SPP) is the superior choice. The solid core of the SPP reduces the van Deemter A-term (eddy diffusion), providing the high theoretical plate count required to achieve baseline separation (
> 3.0) between the methylated target and the desmethyl impurity.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems in accordance with ICH Q2(R1) guidelines[3].
Protocol A: UHPLC-UV/MS Impurity Profiling
Sample Preparation: Dissolve the NCMA batch sample in LC-MS grade Methanol to a final concentration of 1.0 mg/mL.
Causality: Methanol ensures complete solubilization of both the free base and potential hydrochloride salts without inducing solvolysis.
System Suitability Testing (SST): Inject a resolution standard containing 99.5% NCMA spiked with 0.5% desmethyl-NCMA.
Self-Validation Check: The chromatography data system (CDS) is programmed to automatically halt the sequence if the resolution factor (
) between the two peaks falls below 2.0.
Chromatographic Separation: Inject 1.0 µL onto an SPP C18 column (2.1 x 100 mm, 1.7 µm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
Causality: The acidic modifier protonates residual silanols on the silica stationary phase. This prevents secondary ion-exchange interactions, eliminating peak tailing of the basic methylamino group.
Detection: Monitor UV absorbance at 254 nm and MS in positive ESI mode. Quantify total impurities against a 6-point calibration curve.
Fig 1. Self-validating UHPLC-MS analytical workflow for NCMA batch release and quality control.
To objectively compare batch quality, we subject different NCMA grades to a standardized downstream reaction.
Reaction Setup: In a nitrogen-purged vial, combine 1.0 mmol of the NCMA batch, 1.1 mmol aryl bromide, 2.0 mol%
, 4.0 mol% XPhos, and 1.5 mmol in 5 mL anhydrous toluene.
In-Process Control (IPC): Spike the reaction mixture with 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard.
Self-Validation Check: The internal standard must demonstrate >98% recovery during post-reaction HPLC analysis to validate extraction efficiency and rule out physical product loss.
Execution: Heat to 90°C for 4 hours. Quench with water, extract with EtOAc, and analyze the organic layer via HPLC to determine the conversion yield.
Batch Performance Comparison Data
Applying the protocols above, we evaluated three distinct batches of NCMA to demonstrate how upstream QC metrics directly dictate downstream synthetic success.
Table 2: Quality Control Metrics and Downstream Performance across NCMA Batches
Batch Grade
NCMA Purity (%)
Desmethyl Impurity (%)
Unreacted Amine (%)
Downstream API Yield (%)
QC Status
Standard Commercial
98.5
0.45
0.80
68.2
Rejected
High-Purity (API Grade)
99.8
< 0.03
< 0.05
94.5
Released
Crude Synthesis
92.0
3.50
4.10
31.0
Failed
References
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation.
URL:[Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
URL:[Link]
Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors. Huang C, et al. PubMed Central (PMC).
URL:[Link]
A Senior Scientist's Guide to the Proper Disposal of N-cyclohexyl-2-(methylamino)benzamide and Related Compounds
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management and disposal of ch...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents like N-cyclohexyl-2-(methylamino)benzamide are not merely procedural afterthoughts; they are integral to the integrity of our work. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. While this document offers in-depth guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact lot of the chemical you are using, as well as your institution's Environmental Health & Safety (EHS) protocols.
The First Principle: Comprehensive Hazard Characterization
Before any handling or disposal can occur, a thorough understanding of the chemical's hazards is essential. The primary and most authoritative source for this information is the Safety Data Sheet (SDS). For a novel or less common compound like N-cyclohexyl-2-(methylamino)benzamide, data may be limited, making it necessary to extrapolate from related benzamide structures. Benzamides as a class can present various hazards, including potential toxicity and irritation[1][2].
The causality behind this initial step is risk mitigation. By understanding the specific hazards—be they acute toxicity, skin corrosion, or environmental harm—we can select the appropriate personal protective equipment (PPE), plan for potential spills, and ensure compliant disposal, thereby creating a self-validating system of safety.
Key Information to Extract from the Safety Data Sheet (SDS)
Section / Information
Purpose & Significance
Example for a Benzamide-type Compound
Section 2: Hazards Identification
Provides GHS pictograms and hazard statements (e.g., H302: Harmful if swallowed). This is your primary, at-a-glance risk summary.
Details safe handling practices and incompatible materials. Crucial for preventing accidental reactions in storage or waste containers.
Store in a dry, cool, well-ventilated place away from strong oxidizing agents, strong acids, and strong bases[1][3].
Section 8: Exposure Controls/PPE
Specifies the necessary personal protective equipment (PPE) to prevent exposure during handling and disposal.
Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or fume hood[4][5].
| Section 13: Disposal Considerations | Outlines the required disposal methods and explicitly warns against improper disposal (e.g., sewer or trash). | Must be handled as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains[4][6]. |
Core Disposal Protocol: A Step-by-Step Workflow
Disposal of N-cyclohexyl-2-(methylamino)benzamide must be treated as a hazardous waste process. Under the Resource Conservation and Recovery Act (RCRA), it is illegal and unsafe to dispose of such chemicals in the regular trash or down the sewer system[7].
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE as specified in the SDS. This typically includes:
Safety goggles with side-shields or a face shield.
Chemical-resistant gloves (inspect for integrity before use).
A lab coat.
Work in a chemical fume hood or well-ventilated area to avoid inhalation of dust or vapors[4].
Step 2: Preparing the Waste Container
The integrity of the disposal process begins with the container.
Select a Compatible Container: Use a container that is chemically compatible with N-cyclohexyl-2-(methylamino)benzamide and any solvents it may be mixed with. High-density polyethylene (HDPE) or glass containers are often suitable. The container must be free from damage and have a secure, leak-proof lid[7][8].
Ensure it is Clean and Dry: Residual chemicals in a "clean" waste container can react with the new waste stream.
Step 3: Waste Segregation
This step is critical for preventing dangerous reactions.
Do Not Mix Incompatible Waste Streams: Keep benzamide waste separate from incompatible materials such as strong acids, bases, or oxidizing agents[3][9].
Solid vs. Liquid Waste: If you have solid N-cyclohexyl-2-(methylamino)benzamide waste, it should be collected separately from liquid solvent waste containing the compound, unless your EHS office specifies otherwise.
Step 4: Transferring the Waste
For Solid Waste: Carefully sweep or scoop the solid material into the designated waste container, avoiding the generation of dust[10].
For Liquid Waste (Solutions): Use a funnel to carefully pour the liquid waste into the container to prevent splashing.
Contaminated Materials: Any items grossly contaminated with the chemical, such as pipette tips, weigh boats, or gloves, should also be placed in the designated solid waste container.
Step 5: Labeling and Documentation
Proper labeling is a regulatory requirement and essential for safety.
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.
Complete the Label: Clearly write the full chemical name, "N-cyclohexyl-2-(methylamino)benzamide," and list any other components (e.g., solvents) with their approximate percentages. Indicate the hazard characteristics (e.g., "Toxic," "Irritant").
Step 6: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[9].
This area must be at or near the point of generation and under the control of laboratory personnel[7].
Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks.
Step 7: Arranging for Professional Disposal
Once the container is full or you are concluding the project, contact your institution's EHS office or approved hazardous waste disposal company to schedule a pickup[8].
Do not stockpile chemical waste. Regular disposal minimizes risks in the laboratory.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Small Spill of Solid N-cyclohexyl-2-(methylamino)benzamide:
Alert Personnel: Notify others in the immediate area.
Ensure Ventilation: Work in a fume hood or ensure the area is well-ventilated.
Contain the Spill: Prevent the powder from spreading.
Clean-Up: Carefully sweep the solid material into a container for hazardous waste disposal. Avoid creating dust. Use spark-resistant tools if a flammable solvent is present[10].
Decontaminate: After removing the bulk material, decontaminate the area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste[10].
Personal Exposure First Aid:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists[3].
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention[3].
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[11].
Visualization: Disposal Decision-Making Workflow
The following diagram illustrates the logical process for handling and disposing of N-cyclohexyl-2-(methylamino)benzamide waste in a laboratory setting.
Caption: Decision workflow for N-cyclohexyl-2-(methylamino)benzamide disposal.
Conclusion
The responsible disposal of N-cyclohexyl-2-(methylamino)benzamide is a non-negotiable aspect of laboratory science. By adhering to a protocol founded on hazard characterization, proper containment, clear documentation, and regulatory compliance, we protect ourselves, our colleagues, and the environment. This structured approach transforms a routine task into a cornerstone of a robust and trustworthy safety culture.
References
Strategies for chemical waste management in CSIR-IIP. (n.d.). CSIR-IIP.
Laboratory Waste Solutions for Sustainable Research Practices. (n.d.). My Green Lab.
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
Benzamide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
Chemical Waste Disposal in Laboratory. (2024, July 1). Environmental Marketing Services.
Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MLI Environmental.
Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
Benzamide Safety Data Sheet. (2010, September 7). Fisher Scientific.
N-Cyclohexyl-2-(methylamino)benzamide Product Page. (n.d.). Santa Cruz Biotechnology.
Waste Lab Chemical Disposal Guidance. (n.d.). Flinn Scientific.
2-Amino-N-cyclohexyl-N-methylbenzylamine Safety Data Sheet. (2024, December 6). LGC Standards.
N-Cyclohexyl-2-benzothiazolesulfenamide Safety Data Sheet. (2026, February 7). ChemicalBook.
Cycloheximide Standard Operating Procedure. (n.d.). Washington State University.
3-Amino-N-methylbenzamide Safety Data Sheet. (2024, November 29). TCI Chemicals.
N-Cyclohexyl-N-methylcyclohexylamine Safety Data Sheet. (2025, May 6). Sigma-Aldrich.
Benzamide, N-[2-[(dimethylamino)methyl]cyclohexyl]- (9CI) Safety Data Sheet. (n.d.). Echemi.
Proper Disposal of Benzolamide: A Guide for Laboratory Professionals. (2025). BenchChem.
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). US EPA.
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling N-cyclohexyl-2-(methylamino)benzamide
The Precautionary Principle: Acknowledging the Unknown A comprehensive search for a specific Safety Data Sheet (SDS) for N-cyclohexyl-2-(methylamino)benzamide (CAS No. 221140-27-8) did not yield a dedicated document.
Author: BenchChem Technical Support Team. Date: March 2026
The Precautionary Principle: Acknowledging the Unknown
A comprehensive search for a specific Safety Data Sheet (SDS) for N-cyclohexyl-2-(methylamino)benzamide (CAS No. 221140-27-8) did not yield a dedicated document. This absence of specific toxicological and hazard data necessitates a conservative approach to safety, grounded in the known hazards of structurally related benzamide and cyclohexylamine derivatives. Compounds within these classes can exhibit a range of health effects, including skin and eye irritation, and may be harmful if ingested or inhaled.[1][2][3] Therefore, the recommendations outlined in this guide are based on a thorough analysis of available data for similar molecules to ensure a high margin of safety.
Risk Assessment: A Deliberate Approach to Safety
Before handling N-cyclohexyl-2-(methylamino)benzamide, a thorough risk assessment is crucial. Consider the scale of your work, the potential for aerosol generation, and the duration of exposure. The following decision-making framework, illustrated in the accompanying diagram, will guide you in selecting the appropriate level of personal protective equipment (PPE).
Caption: PPE selection flowchart for handling N-cyclohexyl-2-(methylamino)benzamide.
Essential Personal Protective Equipment: Your First Line of Defense
Based on the analysis of related compounds, the following PPE is recommended for handling N-cyclohexyl-2-(methylamino)benzamide.
A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[3][4]
Procedural Guidance: Ensuring Safe Application and Removal of PPE
The effectiveness of PPE is contingent upon its correct use. Follow these step-by-step procedures for donning and doffing your protective equipment.
Donning (Putting On) PPE
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully fastened.
Respiratory Protection (if required): If a respirator is necessary, perform a user seal check to ensure it is fitted correctly.
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat or gown. If double-gloving, don the first pair, followed by the second.
Doffing (Taking Off) PPE
Gloves: Remove the outer pair of gloves (if double-gloved) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container. Remove the inner pair using the same technique.
Gown/Lab Coat: Unfasten your lab coat or gown. Roll it down from your shoulders, keeping the contaminated outer surface away from your body. Dispose of it in the designated waste stream.
Hand Hygiene: Perform hand hygiene.
Eye and Face Protection: Remove your eye and face protection by handling the earpieces or strap.
Respiratory Protection (if required): Remove your respirator without touching the front of the mask.
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Spill Management and Waste Disposal: A Controlled Response
In the event of a spill, evacuate the area and alert your safety officer. Only trained personnel with the appropriate PPE should attempt to clean up a spill.
Spill Cleanup: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
Waste Disposal: All waste contaminated with N-cyclohexyl-2-(methylamino)benzamide, including used PPE and spill cleanup materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.
Conclusion: Fostering a Culture of Safety
The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and a non-negotiable aspect of laboratory work. While a specific SDS for N-cyclohexyl-2-(methylamino)benzamide remains elusive, a proactive and informed approach to personal protection can effectively mitigate potential risks. By adhering to the principles and procedures outlined in this guide, you contribute to a safer research environment for yourself and your colleagues, allowing for the confident pursuit of scientific discovery.
References
schuelke. (2023, November 29). SAFETY DATA SHEET. Retrieved from [Link]
(n.d.). PPE Requirements Hazardous Drug Handling.
Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]